p38 MAP Kinase Inhibitor IV
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUKHICVNCCQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162887 | |
| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-41-1 | |
| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-SULFONYL-BIS-(3,4,6-TRICHLOROPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71127S05IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of p38 MAP Kinase Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of p38 MAP Kinase Inhibitor IV, a small molecule compound used in biomedical research to probe the function of the p38 MAP kinase signaling pathway. We will explore its core mechanism of action, biochemical and cellular activity, and provide standardized protocols for its use in experimental settings.
Introduction: The p38 MAP Kinase Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including environmental stresses and pro-inflammatory cytokines.[][2] This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation.[] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[3] Activation of p38 kinases occurs via phosphorylation by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6, on a conserved Thr-Gly-Tyr (TGY) motif.[][3] Once activated, p38 MAPKs phosphorylate a wide array of downstream targets, including other kinases and transcription factors, thereby mediating a cellular response.[3][4] Given its role in inflammation, the p38 pathway is a significant target for the development of therapeutics for inflammatory diseases.[2][5]
This compound (CAS 1638-41-1) is a cell-permeable sulfone compound utilized to investigate these processes.[6]
Core Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor.[6][7][8] This mechanism involves the inhibitor binding to the ATP-binding pocket of the p38 kinase, directly competing with the enzyme's natural substrate, adenosine triphosphate (ATP).[2][9] By occupying this active site, the inhibitor prevents the phosphorylation of p38 and its subsequent activation, thereby blocking downstream signaling events.[2][9] The inhibitor shows a preference for the p38α and p38β isoforms.[6][7]
Quantitative Biochemical and Cellular Data
The inhibitory activity of this compound has been quantified against various p38 isoforms in vitro and in cell-based assays.
Table 1: In Vitro Inhibitory Activity
| Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|
| p38α | 130 | [6][7][10] |
| p38β | 550 | [6][7][10] |
| p38γ | 5,470 | [10][11] |
IC50: The half-maximal inhibitory concentration.
Table 2: Kinase Selectivity Profile
| Off-Target Kinase | % Inhibition at 1 µM | Reference |
|---|---|---|
| p38γ | ≤23% | [6][7] |
| p38δ | ≤23% | [6][7] |
| ERK1/2 | ≤23% | [6][7] |
Table 3: Cellular Inhibitory Activity
| Cellular Process | Cell Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| LPS-induced TNF-α production | Human PBMCs | 22 | [10][11] |
| LPS-induced IL-1β production | Human PBMCs | 44 |[10][11] |
PBMCs: Peripheral Blood Mononuclear Cells. LPS: Lipopolysaccharide.
Visualizing the Signaling Pathway
The p38 MAPK pathway is initiated by various stress signals, leading to the activation of MKK3/6, which in turn dually phosphorylates and activates p38. Activated p38 then phosphorylates downstream effectors. This compound directly blocks the p38 kinase step.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate assessment of inhibitor activity. Below are standardized methodologies for key in vitro and cell-based assays.
This protocol measures the amount of ADP produced by the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant active p38α kinase
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
Substrate (e.g., ATF-2)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer with a small percentage of DMSO (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution (or vehicle control).[12]
-
Enzyme Addition: Add 2 µL of diluted p38α kinase to each well.
-
Substrate/ATP Addition: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be near the Km for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Read the luminescence on a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.
This protocol measures the ability of the inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
THP-1 cells (human monocytic cell line) or human PBMCs
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA or HTRF kit
Procedure:
-
Cell Plating: Plate THP-1 cells at a density of approximately 5 x 10^4 cells per well in a 96-well plate and allow them to adhere or stabilize.[13]
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.[14]
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production.[13] Include vehicle-only and unstimulated controls.
-
Incubation: Incubate the plates for 17-18 hours at 37°C in a CO2 incubator.[13]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA or HTRF assay, following the manufacturer's instructions.[13][15]
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound is a well-characterized, ATP-competitive inhibitor with high potency for p38α and p38β isoforms. Its selectivity against other MAPKs and its demonstrated efficacy in blocking inflammatory cytokine production in cellular models make it a valuable tool for dissecting the roles of the p38 pathway in cellular stress responses and disease. The data and protocols provided herein serve as a comprehensive resource for its effective application in research and drug development.
References
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [sigmaaldrich.com]
- 7. This compound = 98 HPLC 1638-41-1 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. promega.com [promega.com]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
p38 MAP Kinase Inhibitor IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of p38 MAP Kinase Inhibitor IV, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This document details its chemical and physical properties, mechanism of action, biological effects, and key experimental data. Furthermore, it provides detailed methodologies for essential experiments and visual representations of the signaling pathways and experimental workflows.
Core Properties and Mechanism of Action
This compound, also known by its synonym 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) and CAS number 1638-41-1, is a cell-permeable, symmetrical sulfone compound.[1][2] It functions as an ATP-competitive inhibitor of p38α and p38β MAPK.[1][3] Its high specificity for these isoforms makes it a valuable tool for studying the p38 signaling cascade and for potential therapeutic development in inflammatory diseases.[4]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₄Cl₆O₄S | [3] |
| Molecular Weight | 456.94 g/mol | [3] |
| CAS Number | 1638-41-1 | [3] |
| Appearance | White to beige powder | [3] |
| Solubility | DMSO: 5 mg/mL (warmed) | [3] |
| Storage | 2-8°C | [3] |
Quantitative Data: Inhibitory Activity
This compound demonstrates potent and selective inhibition of p38 MAPK isoforms and downstream inflammatory cytokine production.
In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| p38α | 130 | [1][3] |
| p38β | 550 | [1][3] |
| p38γ | >1000 (≤23% inhibition at 1 µM) | [1] |
| p38δ | >1000 (≤23% inhibition at 1 µM) | [1] |
| ERK1/2 | >1000 (≤23% inhibition at 1 µM) | [1] |
| JNK1/2/3 | >1000 (≤23% inhibition at 1 µM) | [1] |
Cell-Based Cytokine Inhibition
| Cytokine (LPS-induced) | Cell Type | IC₅₀ (nM) | Reference(s) |
| IL-1β | hPBMC | 44 | [4] |
| TNF-α | hPBMC | 22 | [4] |
Signaling Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its activation triggers a cascade of phosphorylation events that ultimately lead to the transcription of pro-inflammatory genes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound. The specific conditions for the use of this inhibitor are as described in Liu, Y.C., et al. 2007. Biochem. Biophys. Res. Commun. 352, 656, which is the primary source for the cited IC₅₀ values.[4][5]
In Vitro p38 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38 kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100).
-
Reconstitute purified, active p38 kinase (e.g., p38α) in kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., recombinant ATF2).
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, combine the purified p38 kinase, substrate, and diluted this compound (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction (e.g., by adding EDTA or SDS-PAGE sample buffer).
-
Detect the amount of phosphorylated substrate using an appropriate method such as:
-
Western Blot: Using a phospho-specific antibody for the substrate.
-
ELISA: With a phospho-specific antibody.
-
Luminescence-based assay: Measuring ATP consumption (e.g., ADP-Glo™).
-
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
LPS-Induced IL-1β Release Assay in Human PBMCs
This cell-based assay measures the inhibitory effect of a compound on the production and release of the pro-inflammatory cytokine IL-1β from primary human immune cells.
Methodology:
-
Cell Preparation:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with sterile PBS and resuspend in complete cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Plate the cells in a 96-well culture plate at a specific density (e.g., 2 x 10⁵ cells/well).
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted inhibitor or vehicle control (DMSO) to the plated PBMCs and pre-incubate for 1 hour at 37°C in a CO₂ incubator.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of, for example, 1 µg/mL.
-
-
Cytokine Measurement and Analysis:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration and determine the IC₅₀ value.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p38α and p38β MAPK. Its ability to effectively block the production of key pro-inflammatory cytokines in cellular assays makes it an invaluable research tool for dissecting the roles of the p38 MAPK pathway in various biological processes and disease states. The detailed data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the fields of inflammation, immunology, and signal transduction.
References
The Discovery and History of p38 MAP Kinase Inhibitor IV: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] This signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a significant target for therapeutic intervention in inflammatory diseases.[3][4] Among the four isoforms identified (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered the primary mediator of the inflammatory response.[4][5][6] The quest for potent and selective p38 MAPK inhibitors has been a major focus of drug discovery efforts for decades. This technical guide provides a comprehensive overview of the discovery and history of a specific inhibitor, p38 MAP Kinase Inhibitor IV, also known as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol).
Discovery and History of this compound
This compound (MT4) was identified through a screening of nearly 500 chemical compounds for their ability to suppress the release of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[3][7] In a 2007 publication by Liu et al., this symmetrical sulfone compound demonstrated potent anti-inflammatory activity by inhibiting the release of these key cytokines.[3] Further investigation into its mechanism of action revealed that this compound is an ATP-competitive inhibitor of p38α and p38β MAP kinases.[3][8] Kinetic studies confirmed that the inhibitor competes with ATP for binding to the active site of p38α MAPK.[3]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) | [8] |
| Synonyms | This compound, MT4 | [8] |
| CAS Number | 1638-41-1 | [8] |
| Molecular Formula | C₁₂H₄Cl₆O₄S | [8] |
| Molecular Weight | 456.94 g/mol | [8] |
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound and other notable p38 MAPK inhibitors is summarized in the tables below. This data allows for a comparative analysis of their activity against the different p38 isoforms and their effects on inflammatory cytokine production.
Table 1: Inhibitory Activity (IC₅₀) of this compound against p38 Isoforms
| Isoform | IC₅₀ (µM) |
| p38α | 0.13 |
| p38β | 0.55 |
| p38γ | 5.47 |
| p38δ | 8.63 |
| Data from Liu et al., 2007[3] |
Table 2: Inhibitory Activity (IC₅₀) of this compound on Cytokine Release in human PBMCs
| Cytokine | IC₅₀ (nM) |
| TNF-α | 22 |
| IL-1β | 44 |
| Data from Liu et al., 2007[3] |
Table 3: Comparative Inhibitory Activity of Selected p38 MAPK Inhibitors
| Inhibitor | Target(s) | IC₅₀ / Kd (nM) |
| SB203580 | p38α | 50 (IC₅₀) |
| p38β2 | 500 (IC₅₀) | |
| BIRB-796 (Doramapimod) | p38α | 38 (IC₅₀) |
| p38β | 65 (IC₅₀) | |
| p38γ | 200 (IC₅₀) | |
| p38δ | 520 (IC₅₀) | |
| VX-702 | p38α | 3.7 (Kd) |
| p38β | 17 (Kd) | |
| Data compiled from Tocris Bioscience, Hello Bio, and Selleck Chemicals product information.[9][10] |
Experimental Protocols
The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies for these assays are crucial for researchers aiming to replicate or build upon these findings.
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay
This cell-based assay was central to the initial discovery of this compound's anti-inflammatory properties.
Objective: To screen for compounds that inhibit the production of pro-inflammatory cytokines (TNF-α and IL-1β) from LPS-stimulated human PBMCs.
Methodology:
-
Isolation of PBMCs: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (including this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Incubation: The treated and stimulated cells are incubated for a period sufficient to allow for cytokine production and release into the culture supernatant (e.g., 18-24 hours).
-
Cytokine Quantification: The concentration of TNF-α and IL-1β in the culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cytokine inhibition against the log concentration of the inhibitor.[3]
In Vitro p38 MAPK Kinase Assay
This biochemical assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the p38 MAP kinase isoforms.
Objective: To measure the IC₅₀ values of this compound against the different p38 isoforms.
Methodology:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains the following components in a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT):
-
Recombinant active p38 MAP kinase isoform (p38α, p38β, p38γ, or p38δ).
-
A specific substrate for p38, such as ATF2 (Activating Transcription Factor 2).
-
Various concentrations of the inhibitor (this compound).
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Several detection methods can be employed:
-
Radiometric Assay: Utilizes [γ-³²P]ATP. The phosphorylated substrate is captured on a phosphocellulose membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Luminescent Assay: Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
-
Immunodetection (ELISA or Western Blot): Uses a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., phospho-ATF2).
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition versus the inhibitor concentration.[3]
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for p38 MAPK Inhibitor Screening
Caption: A typical workflow for the screening and validation of p38 MAPK inhibitors.
Conclusion
This compound represents a significant discovery in the ongoing effort to develop effective anti-inflammatory therapeutics. Its identification through a cell-based phenotypic screen highlights the value of this approach in finding potent modulators of inflammatory pathways. The detailed characterization of its inhibitory activity against the p38 MAPK isoforms and its ATP-competitive mechanism of action provide a solid foundation for further drug development. The data and protocols presented in this guide offer valuable resources for researchers in the field of inflammation and kinase inhibitor discovery, facilitating continued progress towards novel treatments for a range of inflammatory disorders.
References
- 1. opnme.com [opnme.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Identification of a novel competitive inhibitor of p38alpha MAPK by a human PBMC screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. scbt.com [scbt.com]
- 9. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 10. selleckchem.com [selleckchem.com]
p38 MAP Kinase Inhibitor IV chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the p38 MAP Kinase Inhibitor IV, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for a range of diseases, including inflammatory disorders and cancer.
Chemical Structure and Physicochemical Properties
This compound, also known as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) or MT4, is a symmetrical sulfone compound.[1][2] Its structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₄Cl₆O₄S | [2][3] |
| Molecular Weight | 456.9 g/mol | [3] |
| CAS Number | 1638-41-1 | [2][4] |
| Appearance | White to beige or light yellow powder/solid | [1][4] |
| Solubility | Soluble in DMSO (4.5-5 mg/mL) | [1][4] |
| SMILES String | O=S(=O)(c1c(O)c(Cl)c(Cl)cc1Cl)c2c(O)c(Cl)c(Cl)cc2Cl | [1][4] |
| InChI Key | AKUKHICVNCCQHN-UHFFFAOYSA-N | [3][4] |
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of p38α and p38β MAP kinases.[1][4] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.
The inhibitory activity of this compound has been quantified, demonstrating its potency and selectivity.
| Target | IC₅₀ Value | Reference |
| p38α | 130 nM | [1][4] |
| p38β | 550 nM | [1][4] |
| p38γ/δ | Low activity (≤23% inhibition at 1 µM) | [1][4] |
| ERK1/2 | Low activity (≤23% inhibition at 1 µM) | [1][4] |
| JNK1/2/3 | Low activity (≤23% inhibition at 1 µM) | [1][4] |
This inhibitor has been shown to be more effective than the commonly used p38 inhibitor SB 203580 in certain cellular assays. For instance, it achieves 100% inhibition of lipopolysaccharide (LPS)-induced IL-1β release from human peripheral blood mononuclear cells (hPBMCs) at 100 µM, compared to 50% inhibition by SB 203580 at the same concentration.[1][4]
The p38 MAPK Signaling Pathway and Point of Inhibition
The p38 MAPK pathway is a three-tiered kinase cascade activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and environmental stressors like UV radiation and osmotic shock.[5] The core of this pathway consists of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. Upon activation, p38 MAPK translocates to the nucleus and phosphorylates various transcription factors and other protein kinases, leading to changes in gene expression and cellular responses such as inflammation, apoptosis, and cell differentiation.[5]
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of action for this compound.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of the inhibitor required to reduce the activity of the p38 kinase by 50%. A common method is an immunoprecipitation-based kinase assay using a known substrate.
Materials:
-
Active p38α or p38β enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT)
-
ATP (at a concentration close to the Kₘ for the kinase)
-
Substrate (e.g., recombinant ATF-2)
-
This compound (in DMSO)
-
[γ-³²P]ATP or reagents for non-radioactive detection (e.g., phosphospecific antibodies)
-
96-well plates
-
Plate reader or phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the active p38 kinase to each well.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP (spiked with [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, substrate phosphorylation can be detected by Western blotting or ELISA using a phospho-specific antibody.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular Assay: Inhibition of LPS-Induced Cytokine Production
This assay assesses the inhibitor's efficacy in a more physiologically relevant context by measuring its ability to block the production of pro-inflammatory cytokines in cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (in DMSO)
-
ELISA kit for the cytokine of interest (e.g., IL-1β or TNF-α)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted inhibitor or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells by adding LPS to a final concentration known to induce a robust cytokine response (e.g., 1 µg/mL).
-
Incubate the plate for a period sufficient for cytokine production and secretion (e.g., 4-24 hours) in a CO₂ incubator at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine (e.g., IL-1β) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ value for the inhibition of cytokine production by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a p38 MAPK inhibitor.
Caption: A generalized workflow for the preclinical evaluation of a p38 MAP Kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Involvement of p38 mitogen-activated protein kinase in lipopolysaccharide-induced iNOS and COX-2 expression in J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. med.virginia.edu [med.virginia.edu]
p38 MAP Kinase Inhibitor IV: A Comprehensive Technical Guide
An In-depth Examination of a Key Regulator of Cellular Stress and Inflammation
This technical guide provides a detailed overview of p38 MAP Kinase Inhibitor IV, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. Herein, we provide a thorough compilation of its synonyms, quantitative biochemical and cellular activity data, detailed experimental protocols, and a visual representation of the associated signaling pathways.
Chemical Identity and Synonyms
This compound is a well-characterized small molecule inhibitor. To ensure clarity and facilitate cross-referencing in research, a comprehensive list of its known synonyms and alternative names is provided below.
| Identifier Type | Identifier |
| Systematic Name | 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)[1] |
| Alternative Names | MT4[1] |
| CAS Number | 1638-41-1[1] |
Quantitative Activity Data
This compound is an ATP-competitive inhibitor with selectivity for p38α and p38β isoforms.[2] The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Notes |
| p38α | 130 nM[2] | ATP-competitive inhibition. |
| p38β | 550 nM[2] | ATP-competitive inhibition. |
| p38γ | Much reduced activity (≤23% inhibition at 1 µM)[2] | |
| p38δ | Much reduced activity (≤23% inhibition at 1 µM)[2] | |
| ERK1/2 | Much reduced activity (≤23% inhibition at 1 µM)[2] | |
| JNK1/2/3 | Much reduced activity (≤23% inhibition at 1 µM)[2] |
Table 2: Cellular Activity
| Assay | Cell Type | IC50 | Notes |
| LPS-induced TNF-α production | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 22 nM[3] | |
| LPS-induced IL-1β production | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 44 nM[3] | Shown to be more effective than SB 203580.[2] |
Signaling Pathways
The p38 MAPK signaling cascade is a critical pathway in the cellular response to a variety of extracellular stimuli, including stress and inflammatory cytokines. Understanding this pathway is essential for contextualizing the mechanism of action of this compound.
Caption: The p38 MAPK signaling pathway, illustrating the points of activation and inhibition.
Experimental Protocols
To facilitate the practical application of this compound in a research setting, detailed protocols for key experiments are provided below.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the activity of purified p38 MAPK.
Materials:
-
Recombinant active p38α MAPK
-
ATF2 (or other suitable substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP or ATP (for non-radioactive assays)
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or plate reader for non-radioactive assays
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted inhibitor to the wells. Include a DMSO-only control.
-
Add recombinant active p38α MAPK to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP (spiked with [γ-³²P]ATP for radioactive assays). A typical ATP concentration is 100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radioactive assays, this can be done by adding phosphoric acid.
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using appropriate software.
Caption: Workflow for a typical in vitro p38 MAP kinase inhibition assay.
Cell-Based Assay for p38 Inhibition
This protocol describes a method to assess the ability of this compound to inhibit p38 MAPK activity within a cellular context.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (hPBMCs), THP-1 monocytes)
-
Cell culture medium and supplements
-
This compound
-
A p38 MAPK activator (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
ELISA kit for a downstream target (e.g., TNF-α, IL-1β) or antibodies for Western blotting
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted inhibitor for 1-2 hours. Include a DMSO-only control.
-
Stimulate the cells with a p38 MAPK activator (e.g., 1 µg/mL LPS for 4-6 hours) to induce the production of downstream cytokines.
-
Collect the cell culture supernatant to measure the secreted levels of cytokines like TNF-α or IL-1β using a specific ELISA kit, following the manufacturer's instructions.
-
Alternatively, lyse the cells to prepare protein extracts for Western blot analysis of phosphorylated downstream targets of p38 MAPK (see protocol 4.3).
-
Calculate the percent inhibition of cytokine production or target phosphorylation at each inhibitor concentration and determine the IC50 value.
Western Blotting for Phospho-p38 MAPK
This protocol details the detection of the phosphorylated (active) form of p38 MAPK in cell lysates by Western blotting.
Materials:
-
Cell lysates prepared from cells treated as described in protocol 4.2
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of each cell lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin.
Caption: Standard workflow for Western blot analysis of phospho-p38 MAPK.
Conclusion
This compound is a valuable tool for studying the intricate roles of the p38 MAPK pathway in various biological processes, including inflammation, cell cycle regulation, and apoptosis. Its selectivity for p38α and p38β isoforms makes it a more specific probe compared to broader-spectrum kinase inhibitors. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the p38 MAPK pathway. As with any experimental work, it is crucial to carefully optimize conditions for specific cell types and experimental setups.
References
The Biological Activity of p38 MAPK Inhibitors: A Technical Overview
Disclaimer: Initial searches for a specific p38 inhibitor designated "MT4" did not yield any matching results. This technical guide will therefore provide a comprehensive overview of the biological activity of p38 mitogen-activated protein kinase (MAPK) inhibitors in general, addressing the core requirements of the prompt for an in-depth resource for researchers, scientists, and drug development professionals.
Introduction to p38 MAPK Signaling
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli.[1][2][3] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors like UV radiation and osmotic shock, and growth factors.[1][4] The p38 MAPK signaling pathway is a key regulator of numerous cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[5][6] Dysregulation of this pathway has been implicated in a variety of diseases, most notably inflammatory and autoimmune disorders, neurodegenerative diseases, and cancer.[7][8]
There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[1] Of these, p38α is the most extensively studied isoform and is considered the primary target for therapeutic intervention due to its significant role in the production of pro-inflammatory cytokines.[5]
The activation of p38 MAPK occurs through a tiered kinase cascade. Upstream MAPKKKs (MAP Kinase Kinase Kinases) such as TAK1, ASK1, and MEKKs phosphorylate and activate MAPKKs (MAP Kinase Kinases), primarily MKK3 and MKK6.[4][6] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif, leading to its activation.[6] Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2/3 (MK2/3) and transcription factors such as ATF2, MEF2C, and CREB, thereby modulating gene expression and cellular responses.[1][4]
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Biological Activity of p38 MAPK Inhibitors
p38 MAPK inhibitors are small molecules designed to block the activity of the p38 MAPK enzyme.[7] The majority of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream targets.[7] By inhibiting this pathway, these compounds can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making them attractive therapeutic candidates for inflammatory diseases.[7]
The biological activity of p38 inhibitors is typically characterized by their potency and selectivity. Potency is often measured as the half-maximal inhibitory concentration (IC50) in biochemical assays or cellular assays. Selectivity refers to the inhibitor's ability to inhibit the target kinase (e.g., p38α) without significantly affecting other kinases. High selectivity is crucial to minimize off-target effects and potential toxicity.[9]
While numerous p38 inhibitors have been developed and have shown promise in preclinical models, their clinical development has been challenging, with many failing in clinical trials due to lack of efficacy or adverse side effects.[3][9]
Quantitative Data for Representative p38 MAPK Inhibitors
The following table summarizes the biological activity of several well-characterized p38 MAPK inhibitors. Note that IC50 values can vary depending on the specific assay conditions.[10]
| Inhibitor | Target Isoform(s) | IC50 (nM) | Assay Type | Reference |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 (p38α) | Cell-free | [11] |
| Neflamapimod (VX-745) | p38α | 10 | Cell-free | [11] |
| Ralimetinib (LY2228820) | p38α | 7 | Cell-free | [11] |
| SB203580 | p38α, p38β | 50 (p38α) | Cell-free | [11] |
| SB239063 | p38α, p38β | 44 | Cell-free | [11] |
| PH-797804 | p38α | 26 | Cell-free | [11] |
Experimental Protocols
The evaluation of p38 MAPK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified p38 MAPK isoform.
Methodology:
-
Reagents and Materials: Recombinant human p38α kinase, biotinylated substrate peptide (e.g., derived from ATF2), ATP, kinase assay buffer, test compound, and a detection system (e.g., HTRF, fluorescence polarization).
-
Procedure:
-
The test compound is serially diluted and incubated with the recombinant p38α enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay for p38 MAPK Inhibition
Objective: To assess the ability of a compound to inhibit p38 MAPK signaling within a cellular context.
Methodology:
-
Cell Line: A relevant cell line, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs), is used.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
p38 MAPK signaling is stimulated with an appropriate agonist, such as lipopolysaccharide (LPS).
-
After stimulation, the cells are lysed, and the levels of a downstream biomarker, such as phosphorylated MK2 (p-MK2) or TNF-α production, are measured.
-
p-MK2 levels can be quantified by Western blotting or ELISA, while TNF-α levels in the cell supernatant can be measured by ELISA.
-
-
Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of the downstream biomarker.
Experimental Workflow for p38 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a p38 MAPK inhibitor.
Conclusion
p38 MAPK inhibitors represent a promising therapeutic strategy for a range of diseases driven by inflammation and other stress-related cellular processes. A thorough understanding of their biological activity, characterized by robust quantitative data from well-defined experimental protocols, is essential for the successful development of novel and effective therapies targeting this critical signaling pathway. While challenges remain, ongoing research continues to refine the design and application of p38 inhibitors, with the ultimate goal of translating their potent anti-inflammatory effects into clinical benefits.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol): A p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), a potent ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). Also known as p38 MAP Kinase Inhibitor IV, this compound demonstrates significant selectivity for p38α and p38β isoforms, making it a valuable tool for research into the p38 MAPK signaling pathway and a potential starting point for the development of therapeutics targeting inflammatory diseases and other conditions where this pathway is implicated. This document details the compound's mechanism of action, quantitative inhibitory data, a plausible synthesis protocol, and a representative experimental protocol for determining its inhibitory activity.
Introduction to 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)
2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) is a symmetrical sulfone compound with the molecular formula C₁₂H₄Cl₆O₄S.[1] It is recognized for its function as a specific inhibitor of p38 MAP kinases, a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. The dysregulation of the p38 MAPK pathway is associated with a range of inflammatory diseases, making its inhibitors a subject of intense research.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) acts as an ATP-competitive inhibitor of p38α and p38β MAPK.[2] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.
The p38 MAPK signaling pathway is a three-tiered kinase cascade. It is typically initiated by external stimuli that activate a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6 in this pathway. These MAPKKs, in turn, dually phosphorylate and activate the p38 MAP kinases on a conserved Thr-Gly-Tyr (TGY) motif. Activated p38 MAPK can then phosphorylate various downstream targets, including other protein kinases (like MAPKAPK2) and transcription factors (such as ATF2 and CREB), leading to cellular responses like the production of pro-inflammatory cytokines (e.g., TNF-α and IL-1β).
By competitively binding to the ATP site on p38α and p38β, 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) effectively halts this cascade, leading to a reduction in the inflammatory response.
Quantitative Inhibitory Data
The inhibitory potency of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) has been quantified against various p38 MAPK isoforms. The half-maximal inhibitory concentration (IC₅₀) values highlight its selectivity for the α and β isoforms.
| Kinase Target | IC₅₀ (nM) | Reference |
| p38α | 130 | |
| p38β | 550 | |
| p38γ | >1000 (≤23% inhibition at 1µM) | |
| p38δ | >1000 (≤23% inhibition at 1µM) | |
| ERK1/2 | >1000 (≤23% inhibition at 1µM) | |
| JNK1/2/3 | >1000 (≤23% inhibition at 1µM) |
Experimental Protocols
Plausible Synthesis Protocol for 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)
Reaction Scheme:
2 * (3,4,6-trichlorophenol) + SO₃ → 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)
Materials and Reagents:
-
3,4,6-trichlorophenol
-
Sulfur trioxide (SO₃) or a source thereof (e.g., fuming sulfuric acid)
-
An inert, high-boiling solvent (e.g., nitrobenzene or a chlorinated hydrocarbon)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Recrystallization solvent (e.g., ethanol/water mixture or toluene)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 3,4,6-trichlorophenol in the chosen inert solvent.
-
Sulfonylation: Cool the solution in an ice bath. Slowly add sulfur trioxide (or fuming sulfuric acid) dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring. The crude product should precipitate.
-
Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous mixture with an organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic species, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) by recrystallization from a suitable solvent system to yield the final product as a solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Representative Protocol for p38α Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the IC₅₀ value of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) against p38α MAPK using a luminescence-based assay that measures ATP consumption.
Materials and Reagents:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., from 100 µM to 1 pM). Also, prepare a DMSO-only control.
-
Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Enzyme Addition: Add a solution containing the p38α kinase in the assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP in the assay buffer to each well. The final ATP concentration should be at or near its Kₘ for the kinase to accurately determine ATP-competitive inhibition.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) by adding the reagents from the luminescence-based ADP detection kit according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the activity in the DMSO-only wells to 100% and the activity in a control with a high concentration of a known potent inhibitor to 0%.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Conclusion
2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) is a valuable chemical probe for studying the p38 MAPK signaling pathway due to its potency and selectivity as an ATP-competitive inhibitor of p38α and p38β. The information provided in this technical guide, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols, serves as a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery. Further investigation into its effects in various cellular and in vivo models will continue to elucidate the multifaceted roles of the p38 MAPK pathway in health and disease.
References
The Role of p38 MAPK Signaling in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory and stress stimuli. Its central role in the production of pro-inflammatory cytokines has positioned it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of the p38 MAPK signaling cascade, its implication in various inflammatory conditions, and the current landscape of therapeutic interventions targeting this pathway.
The Core p38 MAPK Signaling Pathway
The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied and predominantly implicated in inflammatory processes.[1][2] The activation of p38 MAPK is a multi-tiered process initiated by a variety of extracellular stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors.[1][3]
This activation cascade involves a series of upstream kinases. A MAP kinase kinase kinase (MAPKKK), such as TAK1, phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[4][5] These MAPKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182 for p38α), leading to its activation.[3][6][7]
Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases and transcription factors.[1][8] Key downstream effectors include MAPK-activated protein kinase 2 (MK2) and mitogen- and stress-activated protein kinase 1/2 (MSK1/2).[1] Activated p38 can directly or indirectly, via these downstream kinases, regulate gene expression at both the transcriptional and post-transcriptional levels, leading to the production of inflammatory mediators.[1][9]
Figure 1: The core p38 MAPK signaling pathway.
Role in Inflammatory Diseases
The p38 MAPK pathway is a central player in the pathogenesis of numerous chronic inflammatory diseases.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation and destruction, the p38 MAPK pathway is highly activated in the synovial tissue.[4][9] This activation contributes to the overproduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as matrix metalloproteinases (MMPs) that lead to cartilage and bone degradation.[9][10] Phosphorylated p38 is found in synovial fibroblasts, macrophages, and endothelial cells within the inflamed joint.[4][11] The p38α isoform is considered the primary contributor to the pathology of inflammatory arthritis.[9]
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, involves chronic inflammation of the gastrointestinal tract. The p38 MAPK signaling pathway is implicated in the inflammatory processes of IBD.[12] Studies have shown increased levels of activated p38 in the inflamed mucosa of IBD patients.[13] Inhibition of p38 MAPK can suppress the expression of inflammatory mediators in the gut.[12] However, the role of p38 in IBD is complex, with some studies suggesting it may also be involved in protective counter-regulatory responses in the mucosal immune system.[14]
Psoriasis
Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes and immune cell infiltration. Emerging data suggest a pathogenic role for the p38 MAPK pathway in the development of psoriasis and psoriatic arthritis.[15][16] Activated p38 MAPK is found in the epidermis of psoriatic lesions and is involved in the production of pro-inflammatory cytokines and chemokines by keratinocytes.[17][18] The p38 pathway, along with the ERK1/2 pathway, appears to regulate the increased expression of inflammatory mediators in psoriatic skin.[17]
Therapeutic Targeting of p38 MAPK
The critical role of p38 MAPK in inflammation has made it an attractive target for the development of anti-inflammatory drugs. A number of small molecule inhibitors targeting p38α have been developed and evaluated in clinical trials for various inflammatory diseases.[19][20]
| Inhibitor | Target | Disease Indication | Highest Clinical Phase | Reference |
| VX-745 | p38α | Rheumatoid Arthritis | Phase II | [19][20] |
| VX-702 | p38α | Rheumatoid Arthritis | Phase II | [19][20] |
| RO-4402257 | p38α | Rheumatoid Arthritis | Phase II | [19] |
| SCIO-469 | p38α | Rheumatoid Arthritis | Phase II | [19][21] |
| BIRB-796 | p38α/β | Rheumatoid Arthritis, Crohn's Disease | Phase II | [13][19] |
| PH-797804 | p38α | Chronic Obstructive Pulmonary Disease | Phase II | [19] |
| LY2228820 | p38α/β | Rheumatoid Arthritis, Cancer | Phase II | [19][21] |
| SB-681323 | p38α/β | Chronic Obstructive Pulmonary Disease | Phase II | [19] |
Despite promising preclinical data, the clinical development of p38 MAPK inhibitors has been challenging, with many trials failing to demonstrate sufficient efficacy or encountering safety issues.[19][20][22] This has led to a re-evaluation of targeting p38 directly and an exploration of alternative strategies, such as inhibiting downstream substrates like MK2.[12][22]
Key Experimental Protocols
The study of p38 MAPK signaling relies on a variety of well-established molecular and cellular biology techniques.
Western Blotting for Phospho-p38 MAPK
This technique is used to detect the activated, phosphorylated form of p38 MAPK in cell or tissue lysates.
Figure 2: Workflow for Western blotting of phospho-p38 MAPK.
Detailed Methodology:
-
Sample Preparation: Homogenize intestinal tissue or lyse cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.[23]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay kit.[23]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli's sample buffer and separate the proteins by size on a 10% sodium dodecyl sulfate-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[23]
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182).[23][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[23]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[23]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total p38 MAPK and a loading control (e.g., β-actin) to normalize the data.[23]
p38 MAPK Kinase Assay
This assay measures the enzymatic activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.
Methodology for a Non-Radioactive Kinase Assay:
-
Immunoprecipitation: Immunoprecipitate active p38 MAPK from cell lysates using an anti-p38 MAPK antibody coupled to protein A/G beads.[25]
-
Kinase Reaction: Resuspend the immunoprecipitated p38 MAPK in a kinase assay buffer containing ATP and a recombinant substrate, such as ATF2. Incubate at 30°C to allow for phosphorylation of the substrate.[25][26]
-
Termination: Stop the reaction by adding SDS sample buffer.[25]
-
Detection of Phosphorylated Substrate: Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).[25]
Animal Models of Inflammation
In vivo studies are crucial for understanding the role of p38 MAPK in disease pathogenesis and for evaluating the efficacy of inhibitors.
-
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis. Deletion of the gene encoding p38α or treatment with p38 inhibitors has been shown to protect mice against TNF-induced inflammatory bone loss and reduce the severity of experimental arthritis.[9]
-
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice: This model is used to study inflammatory bowel disease. It allows for the investigation of the effects of p38 MAPK inhibition on intestinal inflammation.[27]
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice: This model recapitulates many features of human psoriasis. Specific deletion of p38α in keratinocytes has been shown to ameliorate skin inflammation in this model.[28]
Conclusion
The p38 MAPK signaling pathway remains a pivotal area of research in the field of inflammation. While its role as a central mediator of inflammatory responses is well-established, the complexities of its signaling network and the challenges encountered in its therapeutic targeting highlight the need for a deeper understanding of its context-dependent functions. Future research focusing on isoform-specific roles, downstream effectors, and combination therapies will be crucial for successfully translating the vast body of knowledge on p38 MAPK into effective treatments for inflammatory diseases.
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 4. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. AB0176 P38 MAPK phosphorylation as a rheumatoid arthritis biomarker | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of p38 mitogen-activated protein kinase in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of p38 MAPK in the aetiopathogenesis of psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Role of p38 MAPK in the Aetiopathogenesis of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 24. p38 MAPK Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. promega.com [promega.com]
- 27. Roles of p38α mitogen‐activated protein kinase in mouse models of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
p38 MAP Kinase Inhibitor IV: A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of diseases, particularly inflammatory and autoimmune disorders, making it a compelling therapeutic target. p38 MAP Kinase Inhibitor IV is a small molecule inhibitor that has been characterized for its interaction with this critical signaling node. This technical guide provides an in-depth overview of the target specificity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Target Specificity and Potency
This compound is an ATP-competitive inhibitor of p38 MAP kinases. Its potency has been determined against the four isoforms of p38 (α, β, γ, and δ) through in vitro kinase assays. The inhibitor demonstrates a preference for the α and β isoforms.
In Vitro Inhibitory Activity
| Target | IC50 (µM) |
| p38α | 0.13 |
| p38β | 0.55 |
| p38γ | 5.47 |
| p38δ | 8.63 |
Table 1: In vitro half-maximal inhibitory concentration (IC50) values of this compound against the four p38 MAPK isoforms.
Cellular Activity
In addition to its enzymatic inhibition, this compound has been shown to suppress the production of pro-inflammatory cytokines in cellular models.
| Cytokine | Cell Type | Stimulus | IC50 (nM) |
| TNF-α | Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | 22 |
| IL-1β | Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | 44 |
Table 2: Cellular activity of this compound in inhibiting cytokine production.
Kinase Selectivity
While potent against p38α and p38β, this compound exhibits significantly lower activity against other related kinases. At a concentration of 1 µM, the inhibitor shows minimal inhibition (≤23%) of p38γ, p38δ, ERK1/2, and JNK1/2/3. This indicates a degree of selectivity for the α and β isoforms of p38 within the broader MAPK family. However, comprehensive profiling against a wider panel of kinases is necessary to fully elucidate its off-target interaction profile. The off-target effects of p38 inhibitors as a class have been associated with toxicities, underscoring the importance of high selectivity for therapeutic development.
Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway activated by various upstream signals, culminating in the phosphorylation of downstream transcription factors and protein kinases that regulate gene expression and cellular processes.
Caption: The p38 MAPK signaling pathway and the point of intervention by this compound.
Experimental Protocols
The determination of the target specificity and potency of this compound involves both biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase.
Objective: To quantify the concentration-dependent inhibition of p38 MAPK activity by this compound.
Materials:
-
Purified, active p38 MAPK isoforms (α, β, γ, δ)
-
Kinase-specific substrate (e.g., ATF2 fusion protein)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-substrate antibody)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the purified p38 MAPK enzyme, and the specific substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced (luminescence-based) or by detecting the phosphorylated substrate using a specific antibody (e.g., Western blot or TR-FRET).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Assay for Cytokine Inhibition
This protocol describes a general method for assessing the ability of an inhibitor to block cytokine production in cultured cells.
Objective: To determine the IC50 of this compound for the inhibition of LPS-induced TNF-α and IL-1β production in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for human TNF-α and IL-1β
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Plating: Seed human PBMCs in a 96-well plate at a predetermined density.
-
Inhibitor Pre-treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with a known concentration of LPS to induce cytokine production.
-
Incubation: Incubate the cells in a CO2 incubator at 37°C for an appropriate time (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cytokine inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a cellular assay to measure cytokine inhibition.
Conclusion
This compound is a potent, ATP-competitive inhibitor with selectivity for the p38α and p38β isoforms. Its ability to inhibit the production of key pro-inflammatory cytokines in cellular systems highlights its potential as a pharmacological tool for studying the p38 MAPK pathway and as a starting point for the development of therapeutic agents. Further characterization, including comprehensive kinase profiling and in vivo efficacy and toxicity studies, is essential to fully understand its therapeutic potential and off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this and other p38 MAPK inhibitors.
p38 alpha and beta isoform inhibition by Inhibitor IV
An In-depth Technical Guide on the Inhibition of p38 Alpha and Beta Isoforms by Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory action of p38 MAP Kinase Inhibitor IV on the alpha and beta isoforms of the p38 mitogen-activated protein kinase. It includes quantitative inhibitory data, detailed experimental protocols for assessing kinase inhibition, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound against the four isoforms of p38 (α, β, γ, and δ) is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the in vitro kinase activity by 50%.
| Isoform | IC50 (µM) |
| p38α | 0.13[1][2] |
| p38β | 0.55[1][2] |
| p38γ | 5.47[1][2] |
| p38δ | 8.63[1][2] |
Lower IC50 values indicate greater potency.
As the data indicates, this compound is a potent, ATP-competitive inhibitor of p38α and p38β MAPK.[3] It exhibits significantly less activity against the p38γ and p38δ isoforms.[1][2][3]
p38 MAPK Signaling Pathway
The p38 MAP kinases are key components of a signaling cascade that responds to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines.[4] This pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[5] The canonical activation of p38 involves a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself.[6][7]
Upon activation by stimuli such as UV radiation, heat shock, osmotic shock, or cytokines like TNF-α and IL-1, a MAP3K (e.g., TAK1, ASK1, MEKKs) is activated.[4][8] This activated MAP3K then phosphorylates and activates a MAP2K, primarily MKK3 and MKK6 for the p38 pathway.[4][5][8] MKK3 and MKK6, in turn, dually phosphorylate the threonine and tyrosine residues within the conserved TGY motif in the activation loop of p38 kinases, leading to their activation.[8]
Once activated, p38 kinases phosphorylate a wide range of downstream substrates. These include other protein kinases, such as MAPK-activated protein kinase 2/3 (MK2/3) and mitogen- and stress-activated kinase 1/2 (MSK1/2), as well as numerous transcription factors, including activating transcription factor 2 (ATF-2), myocyte enhancer factor 2C (MEF2C), and CHOP.[4][5] The phosphorylation of these downstream effectors ultimately mediates the cellular response to the initial stimuli.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
The determination of the IC50 values for this compound against p38α and p38β isoforms is typically performed using an in vitro kinase assay. Below is a detailed methodology based on a luminescence-based kinase assay format, such as the ADP-Glo™ Kinase Assay.
In Vitro Kinase Assay for p38α and p38β Inhibition
Objective: To determine the concentration-dependent inhibition of recombinant human p38α and p38β by Inhibitor IV and to calculate the IC50 value.
Materials:
-
Recombinant human p38α kinase (full-length)
-
Recombinant human p38β kinase (full-length)
-
p38 peptide substrate (e.g., a peptide containing the ATF2 phosphorylation site)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solution in Kinase Reaction Buffer to create a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilution). Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.
-
-
Kinase Reaction Setup:
-
Add 1 µL of the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Prepare a solution of the recombinant p38α or p38β kinase in Kinase Reaction Buffer at a pre-determined optimal concentration. Add 2 µL of this enzyme solution to each well.
-
Prepare a substrate/ATP mix by diluting the p38 peptide substrate and ATP in Kinase Reaction Buffer to their final desired concentrations (the ATP concentration should ideally be at or near the Km for the specific kinase isoform).
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
For each inhibitor concentration, calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for IC50 determination.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound [sigmaaldrich.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism: A Technical Guide to the ATP-Competitive Inhibition of p38 MAP Kinase by Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ATP-competitive inhibition mechanism of p38 MAP Kinase Inhibitor IV. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, detailing the inhibitor's biochemical properties, its interaction with the p38 MAP kinase, and the experimental methodologies used for its characterization.
Introduction to p38 MAP Kinase and Its Inhibition
The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer. This has made p38 MAP kinase a significant target for therapeutic intervention.
This compound is a cell-permeable compound that has been identified as a potent, ATP-competitive inhibitor of p38 MAP kinase. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby modulating the inflammatory response. This guide delves into the specifics of this inhibitory mechanism.
Quantitative Inhibition Data
The inhibitory activity of this compound has been characterized against various isoforms of p38 MAP kinase and in cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against p38 Isoforms [1][2]
| p38 Isoform | IC50 (µM) |
| p38α | 0.13 |
| p38β | 0.55 |
| p38γ | 5.47 |
| p38δ | 8.63 |
Table 2: Cellular Inhibitory Activity of this compound [1]
| Cellular Process | Cell Type | Stimulus | Measured Cytokine | IC50 (nM) |
| Cytokine Production | Human PBMCs | LPS | TNF-α | 22 |
| Cytokine Production | Human PBMCs | LPS | IL-1β | 44 |
Mechanism of ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the active site of the p38 MAP kinase, specifically within the pocket that normally binds ATP. The binding of the inhibitor precludes the binding of ATP, which is essential for the phosphotransfer reaction to downstream substrates.
While a crystal structure of p38 MAP kinase in complex with Inhibitor IV is not publicly available, insights into its binding mode can be inferred from the structures of p38 in complex with other ATP-competitive inhibitors. These structures reveal key interactions within the ATP-binding site that are likely conserved for this class of inhibitors. The inhibitor is expected to form hydrogen bonds with the hinge region of the kinase, particularly with the backbone of Met109, and engage in hydrophobic interactions within the pocket.
p38 MAP Kinase Signaling Pathway
Understanding the p38 MAP kinase signaling pathway is crucial for contextualizing the effects of its inhibition. The pathway is a tiered cascade involving multiple protein kinases.
References
Regulating Cytokine Production: A Technical Guide to p38 MAP Kinase Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p38 MAP Kinase Inhibitor IV, a potent, cell-permeable compound used in the study of inflammatory responses. It details the inhibitor's mechanism of action, quantitative efficacy in cytokine suppression, and comprehensive experimental protocols for its application in a research setting.
Introduction: The p38 MAPK Pathway in Inflammation
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1][2] This pathway is a key regulator of the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β).[3] The p38α isoform, in particular, has been identified as a primary enzyme involved in the biosynthesis of these cytokines at both the transcriptional and translational levels. Consequently, inhibitors targeting the p38 MAPK pathway are valuable tools for investigating and potentially controlling inflammatory diseases.
This compound (CAS 1638-41-1) is a potent, ATP-competitive inhibitor that selectively targets the p38α and p38β isoforms. Its chemical name is 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol).[3][4] This guide focuses on the technical details of using this specific inhibitor to modulate cytokine production in immune cells.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of p38α and p38β kinases.[3] This binding action prevents the phosphorylation of p38's downstream targets, thereby blocking the signaling cascade that leads to the expression and release of inflammatory cytokines. The inhibitor demonstrates high selectivity for the α and β isoforms over other related kinases, such as p38γ, p38δ, ERK1/2, and JNK1/2/3, making it a precise tool for studying p38α/β-specific functions.[5]
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention by this compound.
References
An In-depth Technical Guide to the Role of p38 in Phosphorylation Cascades
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cellular responses to stress and inflammation. We will delve into the core mechanics of p38 activation, its downstream targets, and its significant role in cellular functions and as a therapeutic target.
Introduction to the p38 MAPK Family
The p38 MAPKs are a highly conserved family of serine/threonine protein kinases that play a central role in transducing extracellular signals into a wide array of cellular responses.[1] They are key components of the MAPK superfamily, which also includes the Extracellular Signal-Regulated Kinases (ERKs) and c-Jun N-terminal Kinases (JNKs).[1] While ERKs are primarily activated by growth factors and JNKs by environmental stress, p38 MAPKs are responsive to a broad range of stress stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet irradiation, heat shock, and osmotic shock.[1][2]
There are four main isoforms of p38:
-
p38α (MAPK14) and p38β (MAPK11) : The most studied isoforms, they are ubiquitously expressed and sensitive to pyridinyl imidazole inhibitors like SB203580.[3][4]
-
p38γ (MAPK12/ERK6) and p38δ (MAPK13/SAPK4) : These isoforms show more tissue-specific expression, with p38γ found predominantly in skeletal muscle and p38δ in glandular tissues.[3]
The p38 pathway is integral to regulating fundamental cellular processes such as inflammation, apoptosis, cell cycle control, cell differentiation, and immune responses.[1][3] Its dysregulation is implicated in numerous pathologies, including inflammatory diseases, cancer, and neurodegenerative disorders, making it a compelling target for drug development.[4][5]
The p38 MAPK Signaling Cascade
Activation of p38 MAPKs is governed by a three-tiered phosphorylation cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself.
Upstream Activation Mechanisms
Canonical Pathway: The most common activation route for p38 involves dual phosphorylation on a conserved Threonine-Glycine-Tyrosine (TGY) motif (specifically Thr180 and Tyr182) within its activation loop.[2][6] This phosphorylation is carried out by the upstream dual-specificity kinases MKK3 and MKK6.[1][2][6] Various MAP3Ks, such as ASK1, TAK1, and MEKKs, can activate MKK3/6 in response to specific extracellular stimuli.[3][7] This dual phosphorylation induces a conformational change that greatly enhances the kinase's catalytic activity.[6]
Non-Canonical Pathways: Beyond the canonical MKK3/6-mediated activation, p38α can be activated through alternative mechanisms:
-
TAB1-Mediated Autophosphorylation: The protein TAB1 (TAK1-binding protein 1) can bind directly to p38α, inducing its autophosphorylation on the activation loop, independent of MAP2Ks.[3][6]
-
T-Cell Receptor (TCR) Signaling: In T-cells, TCR stimulation can lead to the phosphorylation of p38α on Tyr323 by the kinases ZAP70 and Lck, which promotes its subsequent autophosphorylation and activation.[1]
Downstream Effectors and Cellular Functions
Once activated, p38 MAPK phosphorylates a diverse array of substrates, orchestrating a complex cellular response. These substrates can be broadly categorized:
-
Protein Kinases: p38 activates other kinases, amplifying and diversifying the signal. Key examples include:
-
MAPK-Activated Protein Kinase 2/3 (MK2/MK3): Phosphorylation by p38 activates MK2/3, which in turn phosphorylates targets like Heat Shock Protein 27 (HSP27), influencing cytoskeletal rearrangement and mRNA stability.[8]
-
Mitogen- and Stress-Activated Kinase 1/2 (MSK1/2): Activated by p38, MSK1/2 are involved in chromatin remodeling and the activation of transcription factors like CREB.[1]
-
-
Transcription Factors: p38 can translocate to the nucleus to directly phosphorylate and regulate transcription factors, altering gene expression.[1] Important targets include:
-
Activating Transcription Factor 2 (ATF2): Phosphorylation enhances its transcriptional activity, upregulating genes involved in stress responses.[1][2]
-
Myocyte Enhancer Factor 2 (MEF2): Regulates genes involved in muscle differentiation and development.[2]
-
p53: Phosphorylation by p38 can contribute to its stabilization and activation, promoting cell cycle arrest or apoptosis.[2]
-
-
Other Substrates: p38 also targets various other cytosolic and nuclear proteins to control processes like mRNA stability, cell cycle progression, and apoptosis.[9]
The ultimate cellular outcome of p38 activation is highly context-dependent, ranging from the production of pro-inflammatory cytokines (TNF-α, IL-6) to the induction of apoptosis or cell cycle arrest.[1][3]
Quantitative Data in p38 Signaling
The development of small-molecule inhibitors has been crucial for both studying p38 function and for therapeutic applications. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀).
| Inhibitor | p38 Isoform Target(s) | IC₅₀ (Cell-free assay) | Key Characteristics |
| SB203580 | p38α, p38β | ~100 nM (for IL-10 production)[10] | A widely used pyridinyl imidazole tool compound; ATP-competitive.[3][4] |
| BIRB 796 (Doramapimod) | p38α, β, γ, δ | 38 nM (p38α)[7] | A potent, allosteric inhibitor with slow dissociation kinetics.[7][9] |
| Ralimetinib (LY2228820) | p38α, p38β | ~5-13 nM | An ATP-competitive inhibitor that has been evaluated in clinical trials for cancer. |
| VX-702 | p38α, p38β | ~4-10 nM | Investigated in clinical trials for rheumatoid arthritis. |
Note: IC₅₀ values can vary significantly based on the assay conditions, cell type, and specific substrate used.
Experimental Protocols
Analyzing the p38 pathway requires specific and robust methodologies. Below are foundational protocols for key experiments.
Non-Radioactive p38 Kinase Assay
This assay measures the activity of p38 by quantifying its ability to phosphorylate a known substrate, such as ATF-2.[2][3]
Principle: Active p38 is first isolated from cell lysates via immunoprecipitation using an antibody specific to its phosphorylated (active) form. An in-vitro kinase reaction is then performed using a recombinant substrate (e.g., ATF-2) and ATP. The phosphorylation of the substrate is subsequently detected by Western blotting with a phospho-specific antibody.[3]
Detailed Methodology:
-
Cell Lysate Preparation:
-
Treat cells with desired stimuli (e.g., UV, Anisomycin) to activate p38. Include an untreated control.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve kinase activity and phosphorylation states.
-
Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.
-
-
Immunoprecipitation (IP) of Active p38:
-
To 200-500 µg of cell lysate, add an immobilized antibody against phospho-p38 (Thr180/Tyr182).[3]
-
Incubate overnight at 4°C with gentle rocking.
-
Pellet the antibody-bead complexes by centrifugation.
-
Wash the pellet multiple times with lysis buffer, followed by two washes with kinase buffer to remove detergents and inhibitors.
-
-
In Vitro Kinase Reaction:
-
Resuspend the washed pellet in 40 µL of kinase buffer supplemented with 1-2 µg of recombinant ATF-2 substrate and 200 µM ATP.[3]
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding 20 µL of 3X SDS sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for phospho-ATF-2 (Thr71).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Western Blotting for Phospho-p38
This is the most common method to assess the activation state of p38 in cells.
Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the dually phosphorylated (Thr180/Tyr182) and therefore active form of p38.[4] A parallel blot is often run with an antibody against total p38 to normalize for protein loading.[11]
Detailed Methodology:
-
Sample Preparation:
-
Harvest cell lysates as described above, ensuring phosphatase inhibitors are included.
-
Quantify protein concentration and normalize all samples.
-
Add SDS sample buffer to 20-30 µg of protein per sample and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins by size.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred for phospho-antibodies.
-
Incubate the membrane overnight at 4°C with the primary antibody against phospho-p38 (Thr180/Tyr182), typically diluted 1:1000 in blocking buffer.[4][11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
The membrane can be stripped and re-probed with an antibody for total p38 or a loading control like GAPDH.
-
Co-Immunoprecipitation (Co-IP) for p38 Interactions
Co-IP is used to identify proteins that interact with p38 within the cell.[12][13]
Principle: An antibody against a "bait" protein (e.g., p38) is used to pull it down from a cell lysate. If the bait protein is part of a stable complex, its binding partners ("prey" proteins) will be pulled down with it and can be identified by Western blotting or mass spectrometry.[12][13][14]
Detailed Methodology:
-
Cell Lysis:
-
Lyse cells using a mild, non-denaturing Co-IP lysis buffer (e.g., containing 0.5-1.0% NP-40 or Triton X-100) with protease and phosphatase inhibitors to preserve protein-protein interactions.[13]
-
-
Pre-Clearing (Optional but Recommended):
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[13]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in SDS sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blotting, probing for the expected interaction partner. A control using a non-specific IgG antibody should be run in parallel to ensure the interaction is specific.
-
Role in Drug Development
The central role of p38α in regulating the production of inflammatory cytokines made it a highly attractive target for treating chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease.[5][7] Numerous small-molecule inhibitors have been developed, with many advancing to clinical trials.[7]
However, the clinical development of p38 inhibitors has been challenging.[4] Issues with liver toxicity, adverse effects on the central nervous system, and a lack of overwhelming efficacy in some trials have hindered their path to approval.[4] These challenges may stem from the ubiquitous nature of p38α, which plays a role in cellular homeostasis in many tissues.
Despite these setbacks, research continues. Newer generations of inhibitors with greater selectivity and improved safety profiles are being developed.[7] Furthermore, the role of p38 in other diseases, including cancer and Alzheimer's disease, is an active area of investigation, suggesting that p38 inhibitors may yet find their therapeutic niche.[4][5]
Conclusion
The p38 MAPK pathway is a fundamental signaling cascade that allows cells to interpret and respond to a vast array of external stressors. Through a tightly regulated phosphorylation cascade, p38 kinases control the activity of numerous downstream substrates, thereby modulating critical cellular processes from gene expression to cell death. While its complexity has presented challenges for therapeutic intervention, its central role in human pathophysiology ensures that it will remain an area of intense focus for researchers and drug developers alike. A deeper understanding of the nuanced regulation and diverse functions of the different p38 isoforms will be key to unlocking the full therapeutic potential of targeting this pivotal pathway.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. An immunosorbent, nonradioactive p38 MAP kinase assay comparable to standard radioactive liquid-phase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 14. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
Preliminary Studies on p38 MAP Kinase Inhibitor IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary findings related to p38 MAP Kinase Inhibitor IV. The document details its inhibitory effects, the experimental protocols used for its characterization, and its role within the broader context of the p38 MAPK signaling pathway.
Introduction to p38 MAP Kinase and Inhibitor IV
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to a wide range of extracellular stimuli and stresses. These include inflammatory cytokines, osmotic shock, and ultraviolet irradiation.[1][2] The p38 MAPK pathway is a key regulator of inflammation, apoptosis, cell differentiation, and cell cycle control.[3] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a significant therapeutic target.[4][5]
There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] p38α is the most extensively studied isoform and is heavily involved in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6]
This compound, also known by its chemical name 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) and CAS number 1638-41-1, is a cell-permeable, ATP-competitive inhibitor that targets the p38 MAPK pathway.[7] Preliminary studies have focused on quantifying its inhibitory potency against different p38 isoforms and its efficacy in blocking downstream inflammatory responses.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various p38 isoforms and its effect on cytokine production has been measured. The data from preliminary studies are summarized below.
| Target | IC50 Value | Cell-Based Inhibition | Notes |
| p38α MAPK | 130 nM | - | Potent, ATP-competitive inhibition.[7] |
| p38β MAPK | 550 nM | - | Shows selectivity for α and β isoforms. |
| p38γ/δ MAPK | Low Activity | - | Exhibits significantly reduced activity against these isoforms (≤23% inhibition at 1 µM). |
| TNF-α Production | - | 22 nM (IC50)[8] | Measured in human cells. |
| IL-1β Production | - | 44 nM (IC50)[8] | Measured in human peripheral blood mononuclear cells (hPBMCs) stimulated with LPS. |
| ERK1/2, JNK1/2/3 | Low Activity | - | Exhibits minimal inhibition (≤23% at 1 µM), indicating selectivity for the p38 pathway. |
The p38 MAPK Signaling Pathway and Mechanism of Inhibition
The p38 MAPK pathway is a three-tiered kinase cascade. It is activated by various environmental stresses and inflammatory cytokines.[3] The cascade begins with a MAP Kinase Kinase Kinase (MAPKKK), such as ASK1 or TAK1, which phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[2] These MAPKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr-182), leading to its activation.[1][9]
Once activated, p38 MAPK translocates to the nucleus and phosphorylates numerous downstream targets.[2] These include other protein kinases (like MAPKAP-K2/3 and MSK1/2) and transcription factors (such as ATF2 and MEF2), ultimately regulating the expression of genes involved in inflammation and other stress responses.[1][2] this compound exerts its effect by binding to the ATP-binding pocket of p38α and p38β, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade.[4]
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
This protocol outlines the steps to determine the concentration of Inhibitor IV required to inhibit 50% of p38α kinase activity.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Reconstitute active recombinant human p38α kinase and its substrate (e.g., ATF2) in the kinase buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, half-log dilutions) in DMSO, followed by dilution in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure :
-
To a 96-well plate, add the p38α enzyme and the serially diluted inhibitor.
-
Incubate for a pre-determined period (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate (ATF2) and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis :
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or using ADP-Glo™ Kinase Assay which measures ADP formation.
-
Measure the signal (e.g., luminescence or absorbance).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
This protocol details the measurement of the inhibitor's effect on cytokine production in a cellular context.
-
Cell Culture and Plating :
-
Isolate human peripheral blood mononuclear cells (hPBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).
-
Plate the cells in a 96-well culture plate at a density of approximately 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment and Stimulation :
-
Prepare serial dilutions of this compound in the culture medium.
-
Pre-treat the cells with the diluted inhibitor or a vehicle control (DMSO) for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells to produce cytokines by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
-
Sample Collection and Analysis :
-
Incubate the plates for 18-24 hours at 37°C.
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant, which contains the secreted cytokines.
-
Quantify the concentration of IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of IL-1β production for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualization of Experimental Workflow
The logical flow for testing the efficacy of a p38 MAPK inhibitor from initial compound handling to final data analysis is depicted in the diagram below.
Caption: A typical experimental workflow for evaluating inhibitor efficacy.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scbt.com [scbt.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for p38 MAP Kinase Inhibitor IV: In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a wide range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a prime target for therapeutic intervention.[4][5] p38 MAPK inhibitors are small molecules designed to block the activity of p38 kinase, thereby modulating downstream inflammatory and stress responses.[3][]
This document provides detailed application notes and generalized protocols for conducting in vivo studies in mice with p38 MAP Kinase Inhibitor IV (CAS 1638-41-1) . While specific in vivo studies for this particular inhibitor are not extensively documented in publicly available literature, the following protocols and data are synthesized from studies on other well-characterized p38 MAPK inhibitors. These notes serve as a comprehensive guide for researchers designing preclinical studies to evaluate the efficacy and mechanism of action of p38 MAPK inhibitors in various mouse models.
Inhibitor Profile: this compound
This compound is a cell-permeable, ATP-competitive inhibitor of p38 MAP kinases.[7] Its primary activity is against the p38α and p38β isoforms.
| Parameter | Value | Reference |
| CAS Number | 1638-41-1 | |
| Molecular Weight | 456.94 g/mol | |
| Mechanism of Action | ATP-competitive inhibitor | [7] |
| IC₅₀ (p38α) | 130 nM | |
| IC₅₀ (p38β) | 550 nM | |
| Activity | Shown to inhibit LPS-induced IL-1β release from human PBMCs. In mouse microglia, it reduced IL-1β expression.[8] |
Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling pathway. It is typically initiated by cellular stress or inflammatory cytokines, leading to the activation of a MAP Kinase Kinase Kinase (MAP3K), which then phosphorylates and activates a MAP Kinase Kinase (MAP2K), specifically MKK3 and MKK6.[9][10] These, in turn, phosphorylate and activate p38 MAPK. Activated p38 phosphorylates various downstream targets, including other protein kinases and transcription factors, to regulate cytokine production, apoptosis, and cell cycle progression.[1][5][10]
Caption: The p38 MAPK signaling cascade and point of intervention.
Generalized Experimental Protocol: In Vivo Efficacy in a Mouse Model
This protocol provides a framework for evaluating a p38 MAPK inhibitor in a mouse model. Specific parameters such as mouse strain, inhibitor dosage, and endpoints should be optimized for the chosen disease model.
Animal Model Selection
-
Inflammation/Sepsis: BALB/c or C57BL/6 mice challenged with lipopolysaccharide (LPS).
-
Rheumatoid Arthritis: Collagen-induced arthritis (CIA) model in DBA/1 mice.
-
Cancer: Patient-derived xenografts (PDXs) or cell line-derived xenografts in immunodeficient mice (e.g., NOD/SCID or NSG). For colon cancer models, AOM/DSS-induced tumors in C57BL/6 mice can be used.[11]
-
Neurodegeneration/Neuroinflammation: Transgenic mice overexpressing human α-synuclein for Parkinson's/DLB models or APP for Alzheimer's models.[12][13]
-
Ischemic Injury: Middle cerebral artery occlusion (MCAO) model for stroke.[12]
Inhibitor Preparation and Administration
-
Vehicle Selection: Determine the appropriate vehicle for solubilizing p38 MAPK Inhibitor IV. Common vehicles include DMSO, saline, carboxymethylcellulose (CMC), or cyclodextrin-based solutions. A preliminary maximum tolerated dose (MTD) study is recommended.
-
Dose Levels: Based on MTD and in vitro potency, select at least two dose levels (e.g., low and high) plus a vehicle control group. Doses used for other p38 inhibitors in mice range from 10 to 30 mg/kg.[12]
-
Route of Administration: Oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. Administration frequency can be once or twice daily.
Experimental Workflow
The following workflow is a template for a xenograft cancer model but can be adapted for other disease models.
Caption: Generalized experimental workflow for an in vivo mouse study.
Endpoint Analysis
-
Efficacy:
-
Tumor Models: Tumor volume measurements, final tumor weight, and survival analysis.[11]
-
Inflammation Models: Measurement of serum or tissue cytokines (e.g., IL-6, TNF-α) via ELISA, assessment of clinical scores (e.g., arthritis score), and histological analysis of affected tissues.[11]
-
Neurodegeneration Models: Behavioral tests (e.g., motor function), histological assessment of neuronal loss or protein aggregation, and measurement of neuroinflammatory markers.[13]
-
-
Pharmacodynamics (PD):
-
Collect tissues (e.g., tumor, brain, spleen) at various time points post-dosing.
-
Analyze the phosphorylation status of p38 or its direct substrate (e.g., MK2) via Western Blot or Immunohistochemistry (IHC) to confirm target engagement.
-
-
Tolerability:
-
Monitor body weight throughout the study.
-
Observe clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
At termination, collect major organs for histopathological assessment.
-
Data Presentation: Quantitative Summaries
The following tables present example data from published in vivo studies using various p38 MAPK inhibitors in mice. These serve as a reference for the types of quantitative outcomes that can be expected.
Table 1: Efficacy of p38 Inhibitors in Mouse Cancer Models
| Inhibitor | Mouse Model | Dosing | Primary Outcome | Result (% vs. Vehicle) | Reference |
| PH797804 | Colon Cancer PDX | 30 mg/kg, p.o., daily | Tumor Growth | ↓ 50-70% | [11] |
| SB202190 | Colon Cancer Xenograft | Not specified | Tumor Growth | Significant Reduction | [11] |
Table 2: Efficacy of p38 Inhibitors in Mouse Inflammation & Ischemia Models
| Inhibitor | Mouse Model | Dosing | Primary Outcome | Result (% vs. Vehicle/Control) | Reference |
| BCT197 | Influenza (H1N1) | Clinically relevant dose | Survival | ↑ Improved Survival | [14] |
| BCT197 | Influenza (H1N1) | Clinically relevant dose | Weight Loss | ↓ Reduced Weight Loss | [14] |
| NPC-037282 | Cerebral Ischemia (WT mice) | 10 mg/kg, 4 doses | Infarct Size | ↓ Significant Reduction | [12] |
| SB203580 | Atherosclerosis (ApoE-/-) | 4 months treatment | Atheromatous Lesion Size | ↓ 51% | [15] |
Table 3: Biomarker Modulation by p38 Inhibitors In Vivo
| Inhibitor | Mouse Model | Tissue | Biomarker | Result (% change vs. Vehicle) | Reference |
| PH797804 | Colon Cancer PDX | Tumor | IL-6 mRNA | ↓ Downregulated | [11] |
| PH797804 | Colon Cancer PDX | Tumor | CXCL-1 mRNA | ↓ Downregulated | [11] |
| SB203580 | Atherosclerosis (ApoE-/-) | Blood | Pro-angiogenic cells | ↑ Increased Number | [15] |
These tables illustrate that p38 MAPK inhibition can lead to significant reductions in tumor growth, inflammation, and tissue damage in various preclinical mouse models, accompanied by modulation of key disease-related biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of P38 MAP kinase inhibition in a mouse model of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
p38 MAP Kinase Inhibitor IV cell culture treatment protocol
Application Notes: p38 MAP Kinase Inhibitor IV
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] This pathway is involved in regulating a wide range of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[3][4] The p38 MAPK family includes four isoforms: p38α, p38β, p38γ, and p38δ.[2][5] Due to its central role in the inflammatory response, particularly in the production of pro-inflammatory cytokines like TNF-α and IL-1β, the p38 MAPK pathway is a significant target for therapeutic intervention in inflammatory diseases.[3][6]
This compound is a cell-permeable, potent, and ATP-competitive inhibitor that selectively targets the p38α and p38β isoforms.[7] It is a valuable tool for researchers studying cellular stress responses, inflammation, and cytokine release.[7][]
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of p38α and p38β kinases.[9] This competitive inhibition prevents the phosphorylation of downstream target proteins, thereby blocking the signaling cascade that leads to the production of inflammatory mediators and other cellular responses.[][10] The inhibitor has been shown to be more effective than other common p38 inhibitors, such as SB 203580, in blocking the release of IL-1β from human peripheral blood mononuclear cells (hPBMCs) stimulated with lipopolysaccharide (LPS).[7]
Quantitative Data
Table 1: Inhibitory Concentration (IC₅₀) Values for this compound
| Target | IC₅₀ Value | Notes |
| p38α (MAPK14) | 130 nM | ATP-competitive inhibition.[7] |
| p38β (MAPK11) | 550 nM | ATP-competitive inhibition.[7] |
| TNF-α release (human cells) | 22 nM | Inhibition of cytokine release.[11] |
| IL-1β release (human cells) | 44 nM | Inhibition of cytokine release.[11] |
| p38γ / p38δ | Low Activity | Exhibits much-reduced activity (≤23% inhibition at 1 µM).[7] |
Table 2: Recommended Working Concentrations
| Application | Cell Type | Concentration Range | Incubation Time |
| Inhibition of Cytokine Production | Human PBMCs, Macrophages | 1 µM - 10 µM | 1 - 24 hours |
| Inhibition of Cell Proliferation | Breast Cancer Cell Lines | 0.1 µM - 10 µM | 24 - 72 hours[12] |
| General p38 Pathway Inhibition | Various | 1 µM - 20 µM | 30 min - 48 hours |
Note: The optimal concentration and incubation time should be determined experimentally for each specific cell line and experimental condition.
Signaling Pathway and Experimental Workflow
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: A typical workflow for cell culture treatment and analysis.
Detailed Experimental Protocols
Reagent Preparation and Storage
-
Reconstitution: this compound is typically supplied as a solid.[7] Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure it is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the stock solution aliquots at -20°C, protected from light.[7] When properly stored, the solution is stable for at least 6 months.[13]
General Cell Culture Treatment Protocol
This protocol provides a general guideline. Optimization is required for specific cell lines and experimental goals.
-
Cell Seeding: Plate cells in an appropriate multi-well plate (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that ensures they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).[14]
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]
-
Inhibitor Preparation: On the day of the experiment, thaw an aliquot of the p38 Inhibitor IV stock solution. Prepare serial dilutions in fresh, serum-free or low-serum culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept constant across all wells (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 1, 6, 24, or 48 hours).
-
Harvesting: After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, or collection of supernatant for cytokine analysis).
Western Blotting for Phospho-p38 MAPK Analysis
This protocol is designed to assess the phosphorylation status of p38 MAPK, a direct indicator of its activation state.
-
Sample Preparation:
-
After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors. Phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Add 2x SDS-PAGE sample buffer to protein samples (typically 20-30 µg of total protein per lane) and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[5]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% (w/v) Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) is often recommended over milk.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total p38 MAPK to ensure equal protein loading.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][16]
-
Cell Treatment: Seed and treat cells with the p38 Inhibitor IV in a 96-well plate as described in the general protocol.[14]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17]
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cytokine Quantification (ELISA)
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) secreted into the culture medium.[18][19]
-
Sample Collection: Following cell treatment, collect the culture supernatant from each well. Centrifuge the supernatant to pellet any detached cells or debris and transfer the clear supernatant to a new tube. Samples can be used immediately or stored at -80°C.
-
ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's instructions for the specific cytokine kit. The general steps are as follows:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[20]
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.[19]
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for several hours or overnight.[21]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody.[20]
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). A colored product will develop in proportion to the amount of cytokine present.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve generated from the known standards.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound The this compound, also referenced under CAS 1638-41-1, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1638-41-1 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. h-h-c.com [h-h-c.com]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for p38 MAP Kinase Inhibitor IV in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing p38 MAP Kinase Inhibitor IV in Western blot analysis to probe the p38 signaling pathway. Detailed protocols, data interpretation guidelines, and visual representations of the underlying biological processes and experimental procedures are included to facilitate accurate and reproducible results.
Introduction to this compound
This compound is a potent and selective, ATP-competitive inhibitor of p38α and p38β isoforms of the p38 mitogen-activated protein kinase (MAPK) family.[1] With IC50 values of approximately 0.13 µM for p38α and 0.55 µM for p38β, it is a valuable tool for dissecting the roles of these kinases in various cellular processes.[2] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, influencing processes such as apoptosis, cell differentiation, and cytokine production.[2] This inhibitor allows for the targeted interrogation of the p38 pathway's contribution to these phenomena.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of p38α and p38β kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, effectively blocking the propagation of the signaling cascade. Western blot analysis is an ideal method to monitor the efficacy of this inhibitor by quantifying the phosphorylation status of key downstream targets.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade. It is typically initiated by environmental stresses and inflammatory cytokines.[2] Upstream kinases, MKK3 and MKK6, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including transcription factors and other kinases such as MAPKAPK2 (MK2) and ATF2. MK2, in turn, can phosphorylate proteins like HSP27. The phosphorylation of these downstream effectors ultimately dictates the cellular response.
References
Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention.[2] This document provides detailed protocols for the in vitro biochemical kinase assay of p38 MAP Kinase Inhibitor IV, a potent, ATP-competitive inhibitor of p38α and p38β.[3] Included are a luminescent-based kinase assay for determining the inhibitor's IC50 value, protocols for alternative cell-based assays, and a summary of the inhibitor's activity. Additionally, diagrams of the p38 MAPK signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of the assay principles and the inhibitor's mechanism of action.
Introduction
The p38 MAP kinase pathway is a critical signaling cascade involved in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] This pathway is typically activated by environmental stresses and inflammatory signals, leading to the phosphorylation of downstream targets that control gene expression, cell differentiation, and apoptosis.[4][5][6] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[1] this compound is a small molecule inhibitor that demonstrates selectivity for p38α and p38β isoforms.
Accurate and reproducible methods for quantifying the inhibitory activity of compounds like this compound are essential for drug discovery and development. This application note details a robust biochemical kinase assay protocol using a luminescence-based method to determine the potency of this inhibitor.
Product Information: this compound
| Property | Value |
| Alternate Names | MT4; 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)[3] |
| CAS Number | 1638-41-1[3] |
| Molecular Formula | C₁₂H₄Cl₆O₄S[3] |
| Molecular Weight | 456.94 g/mol [3] |
| Mechanism of Action | ATP-competitive inhibitor of p38α/β MAPK[3] |
| Solubility | Soluble in DMSO (e.g., 4.5 mg/mL) |
| Purity | ≥95%[3] |
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50) value. The following table summarizes the reported IC50 values for this compound against the different p38 isoforms.
| Isoform | IC50 Value |
| p38α | 130 nM |
| p38β | 550 nM |
| p38γ | 5.47 µM |
| p38δ | 8.63 µM |
Note: These values are approximate and may vary depending on the specific assay conditions.
Signaling Pathway Diagram
Caption: The p38 MAPK signaling pathway is activated by stress and cytokines, leading to cellular responses.
Experimental Protocols
Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format using a luminescent ADP-detecting assay, such as the ADP-Glo™ Kinase Assay.
Materials and Reagents:
-
p38α or p38β recombinant human protein
-
p38 Peptide Substrate (e.g., a peptide containing the recognition motif for p38)
-
This compound
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Plate-reading luminometer
Experimental Workflow Diagram:
Caption: Workflow for a luminescent-based p38 kinase inhibition assay.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be around 100 µM. Also, prepare a DMSO-only control.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific p38 isoform.
-
Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the this compound.
-
Alternative Assay: Cell-Based ELISA
This method measures the phosphorylation of a p38 substrate in a cellular context.
Procedure Outline:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the p38 pathway with an activator like anisomycin or UV radiation for a short period (e.g., 30 minutes).
-
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
The cell lysates are transferred to a microplate pre-coated with an antibody that captures a p38 substrate (e.g., ATF2).
-
A primary antibody specific for the phosphorylated form of the substrate is added.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then added.
-
A chromogenic substrate for HRP is used to develop a colorimetric signal, which is read on a microplate reader.
-
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value can be calculated as described for the biochemical assay.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to accurately assess the inhibitory activity of this compound. The detailed luminescence-based biochemical assay is a robust and high-throughput method for determining the inhibitor's potency. The alternative cell-based assay offers a complementary approach to evaluate the inhibitor's efficacy within a more physiological context. The provided diagrams of the signaling pathway and experimental workflows serve as valuable visual aids to understand the underlying principles of the p38 MAPK system and the experimental design.
References
Application Notes and Protocols for Immunoprecipitation of p38 MAPK with Inhibitor IV Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunoprecipitation of p38 mitogen-activated protein kinase (MAPK) from cell lysates treated with p38 Inhibitor IV. This document includes detailed experimental protocols, data presentation tables for expected outcomes, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress, inflammation, and other external stimuli.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention.[3][4] p38 Inhibitor IV is an ATP-competitive inhibitor of p38α and p38β MAP kinases, effectively blocking their kinase activity and downstream signaling events. Immunoprecipitation (IP) is a powerful technique to isolate p38 MAPK from a complex protein mixture to study its activity, phosphorylation state, and interaction with other proteins in the presence of specific inhibitors like Inhibitor IV.
Data Presentation
The following tables summarize the key characteristics of p38 Inhibitor IV and provide a template for presenting quantitative data from immunoprecipitation and subsequent kinase assays.
Table 1: p38 Inhibitor IV (CAS 1638-41-1) Specificity
| Target Isoform | IC₅₀ (nM) |
| p38α | 130 |
| p38β | 550 |
| p38γ | >1000 |
| p38δ | >1000 |
Data sourced from publicly available information.
Table 2: Expected Results from p38 Kinase Assay Following Immunoprecipitation
| Treatment Group | Relative p38 Kinase Activity (%) | Standard Deviation |
| Vehicle Control (DMSO) | 100 | ± 5.0 |
| p38 Inhibitor IV (1 µM) | 15 | ± 2.5 |
| p38 Inhibitor IV (10 µM) | 5 | ± 1.0 |
This table represents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Immunoprecipitation Experimental Workflow
Caption: Workflow for p38 immunoprecipitation.
Mechanism of p38 Inhibitor IV
Caption: Mechanism of p38 Inhibitor IV action.
Experimental Protocols
The following protocols provide a detailed methodology for the immunoprecipitation of p38 MAPK from cells treated with p38 Inhibitor IV, followed by analysis via Western blotting and a kinase assay.
Protocol 1: Cell Lysis and Immunoprecipitation of p38 MAPK
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
p38 Inhibitor IV (CAS 1638-41-1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/ml leupeptin, 1 mM PMSF)
-
Anti-p38 MAPK antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of p38 Inhibitor IV (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 1-24 hours). A time-course and dose-response experiment is recommended to determine optimal conditions.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate (e.g., 1 ml per 10 cm plate).
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Dilute an equal amount of protein (e.g., 500 µg - 1 mg) from each sample to the same final volume with Cell Lysis Buffer.
-
Add the anti-p38 MAPK antibody (follow manufacturer's recommended dilution) to each lysate sample.
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
Add an appropriate amount of pre-washed Protein A/G agarose beads (e.g., 20-30 µl of a 50% slurry) to each sample.
-
Incubate with gentle rocking for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold Cell Lysis Buffer. After the final wash, remove as much of the supernatant as possible.
-
Protocol 2: Western Blot Analysis of Downstream Target Phosphorylation
Materials:
-
Immunoprecipitated p38-bead complex from Protocol 1
-
2X Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATF2, anti-total p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Elution:
-
Resuspend the washed beads from Protocol 1 in 30-50 µl of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
-
-
SDS-PAGE and Transfer:
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ATF2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
To confirm equal loading of immunoprecipitated p38, the membrane can be stripped and re-probed with an anti-total p38 antibody.
-
Protocol 3: In Vitro Kinase Assay
Materials:
-
Immunoprecipitated p38-bead complex from Protocol 1
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
Recombinant ATF2 protein (substrate)
-
ATP (10 mM stock)
-
[γ-³²P]ATP (optional, for radioactive assay)
-
2X Laemmli sample buffer
Procedure:
-
Kinase Reaction:
-
Wash the immunoprecipitated p38-bead complex twice with Kinase Assay Buffer.
-
Resuspend the beads in 30 µl of Kinase Assay Buffer.
-
Add 1-2 µg of recombinant ATF2 protein to the bead suspension.
-
To initiate the kinase reaction, add ATP to a final concentration of 200 µM. For a radioactive assay, add a small amount of [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
-
Termination of Reaction:
-
Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and autoradiography (for radioactive assays) or by Western blotting using an anti-phospho-ATF2 antibody as described in Protocol 2.
-
Conclusion
These application notes provide a framework for investigating the effects of p38 Inhibitor IV on the p38 MAPK signaling pathway through immunoprecipitation and subsequent functional assays. The provided protocols and data presentation templates will aid researchers in designing, executing, and interpreting their experiments. The visualizations of the signaling pathway and experimental workflow offer a clear conceptual understanding of the procedures involved. By utilizing these resources, scientists can effectively study the role of p38 MAPK in various biological processes and evaluate the efficacy of targeted inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. promega.com [promega.com]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease [mdpi.com]
- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: p38 MAP Kinase Inhibitor IV for Neuroinflammation Research
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines and cellular stress responses in the central nervous system (CNS).[1][2] Activated microglia and astrocytes, the primary immune cells of the brain, exhibit elevated levels of phosphorylated p38 MAPK, leading to the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3][4] This sustained inflammatory environment contributes to neuronal damage and cognitive decline.
p38 MAP Kinase Inhibitor IV is a potent, ATP-competitive inhibitor of p38 MAP kinases, demonstrating high selectivity for the p38α and p38β isoforms.[5][6] Its ability to suppress the production of pro-inflammatory cytokines makes it a valuable tool for studying the role of the p38 MAPK pathway in neuroinflammation and for evaluating the therapeutic potential of targeting this pathway. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream target proteins.[7] This inhibition effectively blocks the signaling cascade that leads to the transcription and translation of pro-inflammatory cytokine genes.[7] In the context of neuroinflammation, this inhibitor can attenuate the activation of microglia and astrocytes, thereby reducing the production of neurotoxic factors and protecting neurons from inflammatory damage.
Applications
-
In vitro studies:
-
Investigation of the role of p38 MAPK in lipopolysaccharide (LPS)-induced activation of microglia and astrocytes.
-
Assessment of the inhibitor's efficacy in reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in glial cell cultures.
-
Elucidation of the downstream signaling pathways regulated by p38 MAPK in neuroinflammatory conditions.
-
Evaluation of the neuroprotective effects of inhibiting p38 MAPK in co-culture systems of glial cells and neurons.
-
-
In vivo studies:
-
Examination of the therapeutic potential of this compound in animal models of neurodegenerative diseases.
-
Assessment of the inhibitor's ability to reduce neuroinflammation and improve cognitive function in models of LPS-induced systemic inflammation.
-
Investigation of the inhibitor's effects on glial cell activation and neuronal survival in the brain.
-
Quantitative Data
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 | Cell Type | Reference |
| This compound | p38α | 130 nM | In vitro kinase assay | [6] |
| p38β | 550 nM | In vitro kinase assay | [6] | |
| p38γ | >1 µM (low activity) | In vitro kinase assay | [6] | |
| p38δ | >1 µM (low activity) | In vitro kinase assay | [6] | |
| SB202190 | p38α | 50 nM | Cell-free assay | [8] |
| p38β | 100 nM | Cell-free assay | [8] | |
| PH-797804 | p38α | 26 nM | Cell-free assay | [4] |
Table 2: Effective Concentrations in In Vitro Models
| Inhibitor | Cell Type | Stimulus | Effective Concentration | Observed Effect | Reference |
| This compound | Human Peripheral Blood Mononuclear Cells (hPBMC) | LPS | 100 µM | 100% inhibition of IL-1β release | [6] |
| SB202190 | R28 cells (retinal progenitor) | Glutamate | 25 µM | Increased cell viability | |
| SB202190 | Monocytes | LPS | 5-20 µM (pretreatment) | Inhibition of p38 MAPK phosphorylation | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: p38 MAPK Signaling Pathway in Neuroinflammation.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Neuroinflammation in Microglial Cells
This protocol describes how to induce an inflammatory response in cultured microglial cells (e.g., BV-2 or primary microglia) using lipopolysaccharide (LPS) and how to assess the inhibitory effect of this compound.
Materials:
-
Microglial cells (e.g., BV-2 cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for protein quantification (e.g., BCA assay)
-
ELISA kit for TNF-α and IL-1β
-
Antibodies for Western blotting (anti-phospho-p38, anti-total p38, secondary antibodies)
-
Reagents for immunocytochemistry (e.g., paraformaldehyde, blocking solution, primary and secondary antibodies)
Procedure:
-
Cell Seeding: Plate microglial cells in appropriate culture vessels (e.g., 6-well plates for Western blot and ELISA, coverslips in 24-well plates for immunocytochemistry) and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in complete culture medium. A typical concentration range to test is 1-20 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C and 5% CO2.[9]
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. A final concentration of 100 ng/mL to 1 µg/mL is commonly used to stimulate microglia.
-
Add the LPS solution directly to the wells containing the inhibitor/vehicle medium.
-
Incubate for the desired time period (e.g., 6 hours for cytokine release, 30-60 minutes for p38 phosphorylation).
-
-
Sample Collection:
-
Supernatant for ELISA: Carefully collect the culture supernatant and centrifuge to remove any cell debris. Store at -80°C until analysis.
-
Cell Lysate for Western Blot: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant.
-
Cells for Immunocytochemistry: Wash the cells on coverslips with PBS and proceed with fixation.
-
Protocol 2: Western Blotting for Phospho-p38 MAPK
This protocol details the detection of phosphorylated p38 MAPK in cell lysates.
Procedure:
-
Sample Preparation:
-
Thaw the cell lysates on ice.
-
Mix an appropriate amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel (e.g., 10-12%) and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane again as in step 6.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize the levels of phosphorylated protein.
Protocol 3: ELISA for TNF-α in Culture Supernatant
This protocol outlines the quantification of TNF-α in cell culture supernatants.
Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[10][11]
-
Standard Curve: Create a standard curve using the provided recombinant TNF-α.[10]
-
Add Samples: Add 100 µL of standards and samples (in duplicate) to the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours at 37°C or room temperature).[12]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.[10]
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution and incubate in the dark until a color develops.[11]
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Protocol 4: In Vivo LPS-Induced Neuroinflammation and Behavioral Testing
This protocol describes a model of systemic inflammation-induced neuroinflammation in rodents and subsequent behavioral assessment.
Materials:
-
Rodents (e.g., C57BL/6 mice or Wistar rats)
-
This compound (formulated for in vivo use)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing facility and handling for at least one week before the experiment.
-
Inhibitor Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The dosage and timing will need to be optimized for the specific inhibitor and animal model.
-
-
LPS Administration:
-
Behavioral Testing:
-
At a designated time point after LPS injection (e.g., 24 hours to several days), conduct behavioral tests to assess cognitive function.
-
Y-maze: To assess spatial working memory.
-
Morris Water Maze: To evaluate spatial learning and memory.[2][15]
-
Novel Object Recognition: To test recognition memory.[3]
-
-
Tissue Collection:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
The brain can be processed for histology (immunohistochemistry for glial activation), or specific regions (e.g., hippocampus, cortex) can be dissected for biochemical analyses (Western blot, ELISA).
-
Note: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the study of neuroinflammation. By carefully following these methodologies, valuable insights can be gained into the role of the p38 MAPK pathway in neurodegenerative diseases and the potential of its inhibition as a therapeutic strategy.
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound [sigmaaldrich.com]
- 7. Increased Behavioral Deficits and Inflammation in a Mouse Model of Co-Morbid Traumatic Brain Injury and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. SB202190 | Cell Signaling Technology [cellsignal.com]
- 10. novamedline.com [novamedline.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | LPS activates neuroinflammatory pathways to induce depression in Parkinson’s disease-like condition [frontiersin.org]
- 15. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of p38 MAP Kinase Inhibitor IV Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for the p38 MAP Kinase Inhibitor IV, a critical reagent in the study of cellular signaling pathways, inflammation, and apoptosis.
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors. This pathway plays a significant role in regulating processes such as inflammation, cell differentiation, cell cycle, and apoptosis. The this compound is a cell-permeable, ATP-competitive inhibitor that potently targets the p38α and p38β isoforms, making it a valuable tool for investigating the physiological and pathological roles of the p38 MAPK pathway.
Product Information
Proper preparation of the inhibitor stock solution is the first critical step to ensure the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Citation(s) |
| Synonyms | 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), MT4 | [1] |
| Molecular Weight | 456.94 g/mol | [1][2] |
| Appearance | Light yellow to beige solid powder | |
| Purity (HPLC) | ≥95% - ≥98% | [1] |
| CAS Number | 1638-41-1 | [1] |
| Solubility in DMSO | 2.5 - 5 mg/mL (warming may aid dissolution) | [3] |
| Solubility in DMF | 2 mg/mL | [3] |
| Storage (Solid) | 2-8°C, desiccated, protected from light | |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for laboratory research.
-
Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.57 mg of the inhibitor.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 456.94 g/mol x 1000 mg/g = 4.57 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the weighed inhibitor. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the inhibitor, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. The stock solution is stable for up to 6 months when stored under these conditions. For longer-term storage, -80°C is recommended.
Visualizations
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines. The inhibitor acts by competing with ATP for the binding site on p38 kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical workflow for preparing the this compound stock solution, from material acquisition to final storage.
Caption: Workflow for preparing p38 Inhibitor IV stock solution.
References
Application Notes and Protocols for p38 MAP Kinase Inhibitor IV in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and growth factors.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention. p38 MAP Kinase Inhibitor IV is a potent, cell-permeable, ATP-competitive inhibitor of p38α and p38β MAPK isoforms. These application notes provide detailed information and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound, also known as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) or MT4, selectively targets the p38α and p38β isoforms of the p38 MAP kinase family.[4] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition blocks the propagation of the signaling cascade that leads to cellular responses such as inflammation, apoptosis, and cell differentiation.
Data Presentation
Inhibitor Properties
| Property | Value | Reference |
| Synonyms | 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), MT4 | [4] |
| CAS Number | 1638-41-1 | |
| Molecular Formula | C₁₂H₄Cl₆O₄S | |
| Molecular Weight | 456.94 g/mol | |
| Solubility | Soluble in DMSO (4.5 mg/mL) |
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ | Reference |
| p38α | 130 nM | |
| p38β | 550 nM | |
| p38γ | ≤23% inhibition at 1 µM | |
| p38δ | ≤23% inhibition at 1 µM | |
| ERK1/2 | ≤23% inhibition at 1 µM | |
| JNK1/2/3 | ≤23% inhibition at 1 µM |
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type and application-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on available data for similar p38 inhibitors and the IC₅₀ values of this compound, a starting concentration range of 1 µM to 10 µM is recommended for most cell culture applications. For inhibition of LPS-induced cytokine release in human peripheral blood mononuclear cells (hPBMCs), it has been shown to be more effective than SB 203580, with 100% inhibition of IL-1β release at 100 µM.
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
Preparation of Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the inhibitor in sterile DMSO to prepare a stock solution. For example, to make a 10 mM stock solution from 1 mg of the inhibitor (MW = 456.94 g/mol ), dissolve it in 21.88 µL of DMSO.
-
Storage: Store the stock solution at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
General Cell Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound.
Caption: General workflow for cell treatment.
-
Cell Seeding: Seed cells in an appropriate multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency (typically 70-80%).
-
Inhibitor Preparation: On the day of the experiment, prepare fresh dilutions of the this compound from the stock solution in pre-warmed complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration used.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor or vehicle control. A pre-incubation period of 1 hour is generally recommended to allow for cellular uptake of the inhibitor.
-
Stimulation: After the pre-incubation period, add the stimulus (e.g., LPS, TNF-α) to the wells.
-
Incubation: Incubate the cells for the desired period, depending on the downstream application (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine release or cell viability assays).
-
Harvesting: After incubation, proceed with the specific downstream assay.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Treatment: Follow the "General Cell Treatment Protocol" (steps 1-6) in a 96-well plate.
-
Reagent Addition: After the treatment period, add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phospho-p38 MAPK
This protocol is to assess the inhibitory effect of this compound on p38 MAPK phosphorylation.[5]
Caption: Workflow for Western Blot analysis.
-
Cell Treatment: Treat cells as described in the "General Cell Treatment Protocol." A shorter incubation time after stimulation (e.g., 15-30 minutes) is typically sufficient to observe changes in phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 and loading control signals.
Cytokine Release Assay (ELISA)
This protocol is to measure the effect of this compound on the secretion of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[6]
-
Cell Treatment: Treat cells as described in the "General Cell Treatment Protocol." The incubation time after stimulation will depend on the specific cytokine being measured (typically 6-24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.
Off-Target Effects and Selectivity
This compound exhibits good selectivity for p38α and p38β over other related kinases. At a concentration of 1 µM, it shows minimal inhibition (≤23%) of p38γ, p38δ, ERK1/2, and JNK1/2/3. However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low inhibition of p38 phosphorylation | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Inactive inhibitor. | Ensure proper storage and handling of the inhibitor. Use a fresh aliquot. | |
| Insufficient pre-incubation time. | Increase the pre-incubation time with the inhibitor (e.g., up to 2 hours). | |
| Cell toxicity observed | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the non-toxic concentration range. |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%). | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration is too high. | Titrate the primary antibody to the optimal concentration. | |
| Variability in ELISA results | Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
This compound is a valuable tool for studying the roles of the p38 MAPK pathway in various cellular processes. By following the provided protocols and considering the specific characteristics of your experimental system, you can effectively utilize this inhibitor to investigate the physiological and pathological functions of p38 MAPK signaling.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. scbt.com [scbt.com]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p38 MAP Kinase Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of p38 MAP Kinase Inhibitor IV (CAS 1638-41-1), a cell-permeable, ATP-competitive inhibitor of p38 mitogen-activated protein kinases. This document is intended to guide researchers in designing and executing experiments to investigate the p38 MAPK signaling pathway.
Introduction
The p38 MAP kinase pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. This pathway is integral to cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation. Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, making its components key targets for therapeutic intervention.
This compound is a potent inhibitor with selectivity for the p38α and p38β isoforms. It has been demonstrated to be effective in a range of in vitro and in vivo models for studying the physiological and pathological roles of p38 MAPK signaling.
Product Information
| Property | Value |
| Synonyms | MT4; 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) |
| CAS Number | 1638-41-1 |
| Molecular Formula | C₁₂H₄Cl₆O₄S |
| Molecular Weight | 456.94 g/mol |
| Solubility | DMSO (e.g., 2.5-5 mg/mL), DMF (e.g., 2 mg/mL) |
| Storage | Store solid at 2-8°C. Stock solutions in DMSO can be stored at -20°C for up to 6 months. |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize its inhibitory concentrations (IC₅₀) against p38 isoforms and its functional effects on cytokine production.
Table 1: Inhibitory Activity against p38 MAPK Isoforms
| Isoform | IC₅₀ (µM) | Reference |
| p38α | 0.13 | [1][2][3] |
| p38β | 0.55 | [1][2][3] |
| p38γ | 5.47 | [1][2][3] |
| p38δ | 8.63 | [1][2][3] |
Table 2: Inhibition of Cytokine Production in Human PBMCs
| Cytokine | Stimulus | IC₅₀ (nM) | Reference |
| TNF-α | LPS | 22 | [1][2][3] |
| IL-1β | LPS | 44 | [1][2][3] |
Table 3: Exemplary Treatment Durations in In Vitro Experiments
| Cell Type | Application | Concentration | Treatment Duration | Reference |
| Gastric Cancer Cells (MGC-803) | Blocking p38α activation for signaling studies | 130 nM | 24 hours | [4] |
| Gastric (AGS), Pharyngeal (FaDu), Cervical (ME180) Cells | Investigating bacterial-induced signaling | 1 µM | 1-hour pre-treatment, then 2-4 hours co-incubation | [5] |
| Monocytic Cells (THP-1) | Studying regulation of JAM-B gene expression | 130 nM | 24 hours | [6] |
| Human Breast Cancer Cells (MDA-MB-231) | Cell migration and proliferation assays | 5 µM - 50 µM | Up to 96 hours | [7] |
| A549-R Cells | Inhibition of IL-8 production | 0.5 - 2 µM | 1-hour pre-incubation, then 24-hour stimulation |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and protocols, the following diagrams have been generated.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Protocol 1: Inhibition of p38 MAPK Phosphorylation in Cell Culture
This protocol is designed to assess the efficacy of this compound in blocking the phosphorylation of p38 and its downstream targets in response to a stimulus.
Materials:
-
This compound (CAS 1638-41-1)
-
Cell line of interest (e.g., MGC-803, AGS, THP-1)
-
Complete cell culture medium
-
Serum-free medium
-
Stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, Anisomycin)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ATF2)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and culture for 24 hours to allow for attachment.
-
Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 6-12 hours.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentration (e.g., 130 nM - 1 µM) in serum-free medium and add to the cells.[4][5][6] Incubate for the chosen duration (e.g., 1 to 24 hours).[4][5] A vehicle control (DMSO) should be run in parallel.
-
Stimulation: Add the stimulus (e.g., 1 µg/mL LPS) directly to the medium and incubate for a short period, typically 15-30 minutes, to induce maximal p38 phosphorylation.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-p38 and total-p38 overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cytokine Release Assay
This protocol measures the effect of the inhibitor on the production and release of inflammatory cytokines from cells, such as human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in complete RPMI medium.
-
Cell Seeding: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Inhibitor Treatment: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO). Pre-incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Measure the concentration of the cytokine (e.g., TNF-α) in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 3: Cell Proliferation/Viability Assay
This protocol assesses the long-term effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
MTT or WST-1 reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Add serial dilutions of this compound (e.g., 0.1 µM to 100 µM) to the wells.[7] Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. For proliferation studies, this can range from 24 to 96 hours.[7]
-
Viability Measurement: a. Add MTT or WST-1 reagent to each well according to the manufacturer's protocol. b. Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells. c. If using MTT, add the solubilization solution. d. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability for each concentration. Plot the percent viability against the inhibitor concentration to evaluate its effect on cell growth.
Concluding Remarks
The provided protocols offer a framework for utilizing this compound in various experimental contexts. Researchers should optimize parameters such as inhibitor concentration and treatment duration based on the specific cell type, experimental model, and biological question being addressed. Always include appropriate positive and negative controls to ensure the validity of the results. The high selectivity and potency of this inhibitor make it a valuable tool for dissecting the complex roles of the p38 MAPK pathway in health and disease.
References
- 1. HOXB7 overexpression promotes cell proliferation and correlates with poor prognosis in gastric cancer patients by inducing expression of both AKT and MARKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of HOXB7 in promoting migration, invasion, and anti-apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polypropylene nanoplastic exposure leads to lung inflammation through p38-mediated NF-κB pathway due to mitochondrial damage – ScienceOpen [scienceopen.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | The Host Cell Transcription Factor EGR1 Is Induced by Bacteria through the EGFR–ERK1/2 Pathway [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Polypropylene nanoplastic exposure leads to lung inflammation through p38-mediated NF-κB pathway due to mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing p38 Inhibition in Cells with Inhibitor IV
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making p38 a compelling therapeutic target.[1][] p38 MAPK inhibitors are small molecules designed to block the activity of p38, thereby modulating the production of pro-inflammatory cytokines like TNF-α and IL-6 and influencing processes such as cell differentiation, apoptosis, and cell cycle regulation.[][5][6]
p38 Inhibitor IV is a potent, ATP-competitive inhibitor that targets the p38 kinase. These application notes provide a comprehensive guide to assessing the efficacy and cellular effects of p38 Inhibitor IV. The protocols detailed below cover methods to confirm target engagement, measure downstream pathway modulation, and evaluate functional cellular outcomes.
p38 MAPK Signaling Pathway Overview
The p38 MAPK cascade is activated by a variety of extracellular stimuli, including stress signals (UV radiation, osmotic shock) and inflammatory cytokines (TNF-α, IL-1β).[2][3] This activation is mediated by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 on threonine and tyrosine residues (Thr180/Tyr182).[2][7] Once activated, p38 phosphorylates a host of downstream substrates, including transcription factors like ATF-2 and other kinases such as MAPK-activated protein kinase 2 (MK2), leading to a wide range of cellular responses.[2][8]
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative results from the described experimental protocols when assessing a potent p38 inhibitor like Inhibitor IV.
Table 1: Inhibitor Potency (IC₅₀)
| Target | Assay Type | Expected IC₅₀ (nM) |
|---|---|---|
| p38α Kinase | In Vitro Kinase Assay | 1 - 50 |
| TNF-α Release | Cellular Assay (LPS-stimulated PBMCs) | 20 - 100 |
| IL-6 Release | Cellular Assay (LPS-stimulated PBMCs) | 40 - 200 |
Table 2: Western Blot Analysis of Pathway Inhibition Cells stimulated with Anisomycin (10 µg/mL) for 30 min, pre-treated with Inhibitor IV for 1 hour.
| Protein Target | Inhibitor IV Conc. (µM) | Expected Signal Reduction (%) |
|---|---|---|
| Phospho-p38 (Thr180/Tyr182) | 1 | ~0% (Inhibitor acts on kinase activity, not its phosphorylation) |
| Phospho-ATF-2 (Thr71) | 1 | 80 - 95% |
| Total p38 | 1 | 0% (Loading Control) |
| Total ATF-2 | 1 | 0% (Loading Control) |
Table 3: Cytokine Release Inhibition by ELISA Cells stimulated with LPS (1 µg/mL) for 6 hours, pre-treated with Inhibitor IV for 1 hour.
| Cytokine | Inhibitor IV Conc. (µM) | Expected Concentration (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 0 (LPS only) | 1500 - 2500 | 0% |
| 1 | 150 - 300 | 85 - 95% | |
| IL-6 | 0 (LPS only) | 800 - 1200 | 0% |
| | 1 | 100 - 200 | 80 - 90% |
Table 4: Cell Viability (MTS Assay) Cells incubated with Inhibitor IV for 24 hours.
| Inhibitor IV Conc. (µM) | Expected Cell Viability (%) | Notes |
|---|---|---|
| 0 (Vehicle) | 100% | Baseline |
| 1 | >95% | Non-toxic at effective concentration |
| 10 | >90% | Minimal toxicity expected |
| 25 | 70 - 90% | Potential for off-target or cytotoxic effects at high concentrations |
Experimental Workflow
A systematic approach is crucial for accurately assessing the efficacy of p38 Inhibitor IV. The workflow below outlines the key stages, from cell culture to data analysis, integrating various assays to build a complete profile of the inhibitor's activity.
Detailed Experimental Protocols
Protocol: Western Blot for p38 Pathway Activation
This protocol is designed to measure the phosphorylation status of p38 and its downstream substrate, ATF-2.
Materials:
-
Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.[9]
-
SDS-PAGE gels (12%)
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-phospho-ATF-2 (Thr71), Mouse anti-total p38, Rabbit anti-total ATF-2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) and grow to 80-90% confluency. Pre-treat with desired concentrations of p38 Inhibitor IV (or vehicle) for 1 hour.
-
Stimulation: Add a p38 activator (e.g., 10 µg/mL Anisomycin) and incubate for 20-30 minutes.[9]
-
Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold Cell Lysis Buffer per well of a 6-well plate. Scrape cells, transfer to a microfuge tube, and incubate on ice for 15 minutes.
-
Harvest Lysate: Centrifuge at 14,000 rpm for 15 minutes at 4°C.[9] Collect the supernatant (cell lysate) and determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with an equal volume of 2x SDS-PAGE sample buffer. Denature by boiling at 95°C for 5 minutes.
-
Gel Electrophoresis & Transfer: Load samples onto a 12% SDS-PAGE gel. After separation, transfer proteins to a nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total p38 or a loading control like GAPDH.
Protocol: In Vitro p38 Kinase Assay
This assay directly measures the catalytic activity of p38 kinase immunoprecipitated from cell lysates.
Materials:
-
Cell Lysis Buffer (as in 4.1)
-
Immobilized anti-phospho-p38 (Thr180/Tyr182) antibody beads or Protein A/G beads + anti-p-p38 antibody.[7][8]
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.[9]
-
Recombinant ATF-2 substrate protein (1-2 µg per reaction).
-
ATP solution (100-200 µM final concentration).
Procedure:
-
Prepare Lysates: Treat and lyse cells as described in protocol 4.1 (steps 1-4). Use 200-500 µg of total protein per immunoprecipitation.[9][11]
-
Immunoprecipitation (IP): Incubate the cell lysate with immobilized anti-phospho-p38 antibody overnight at 4°C with gentle rotation to capture activated p38.
-
Wash Beads: Pellet the beads by centrifugation. Wash the pellet twice with Cell Lysis Buffer and then twice with Kinase Assay Buffer to remove detergents and non-specific proteins.[9]
-
Kinase Reaction: Resuspend the washed bead pellet in 40 µL of Kinase Assay Buffer containing 1 µg of ATF-2 substrate and the desired concentration of p38 Inhibitor IV.
-
Initiate Reaction: Add 10 µL of 500 µM ATP solution to start the reaction (final concentration 100 µM). Incubate for 30 minutes at 30°C with agitation.[11]
-
Terminate Reaction: Stop the reaction by adding 20 µL of 4x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection: Centrifuge to pellet the beads. Analyze the supernatant for phosphorylated ATF-2 using the Western Blot protocol (4.1, steps 6-12) with an anti-phospho-ATF-2 (Thr71) antibody.
Protocol: Cytokine Measurement by ELISA
This protocol quantifies the secretion of TNF-α and IL-6 into the cell culture medium, a key functional outcome of p38 pathway activation.
Materials:
-
Human/Murine TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plates.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Collection: Culture cells (e.g., RAW 264.7 macrophages, human PBMCs) and treat as desired (e.g., pre-treat with Inhibitor IV for 1 hour, then stimulate with 1 µg/mL LPS for 4-24 hours).[12][13]
-
Harvest Supernatants: Centrifuge the cell culture plates/tubes at 1,500 rpm for 10 minutes. Carefully collect the supernatant, avoiding cell pellets. Samples can be stored at -80°C or used immediately.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general workflow is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.[14] d. Wash the plate. Add the biotinylated detection antibody and incubate. e. Wash the plate. Add streptavidin-HRP conjugate and incubate. f. Wash the plate. Add TMB substrate and incubate in the dark until color develops. g. Add Stop Solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use this curve to calculate the concentration of the cytokine in each unknown sample.
Protocol: Cell Viability by MTS Assay
This assay is used to determine the cytotoxic potential of p38 Inhibitor IV.
Materials:
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Add various concentrations of p38 Inhibitor IV to the wells. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTS Reagent: Add 20 µL of MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time depends on the cell type and metabolic rate.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells (set to 100% viability).
Interpreting the Results
The combination of these assays provides a multi-faceted view of the inhibitor's action. A successful p38 inhibitor should demonstrate a clear, logical pattern of effects.
-
Target Engagement: A decrease in the phosphorylation of a direct p38 substrate like ATF-2 (measured by Western Blot and Kinase Assay) confirms that the inhibitor is engaging its target and blocking its catalytic function.
-
Specificity: The phosphorylation of p38 itself (at Thr180/Tyr182) by upstream MKKs should not be affected, as Inhibitor IV is an ATP-competitive inhibitor of p38, not its upstream activators. This distinguishes it from an MKK3/6 inhibitor.
-
Functional Efficacy: A significant reduction in the production and release of key inflammatory cytokines like TNF-α and IL-6 demonstrates that target engagement translates into a desired biological effect.
-
Therapeutic Window: The MTS assay helps define the concentration range where the inhibitor is effective without causing widespread cell death, which is critical for its potential as a therapeutic agent.[15][16] Potential off-target effects at higher concentrations are a known concern for kinase inhibitors.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p38 MAP Kinase Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and neurodegenerative conditions.[1][2] Consequently, inhibitors of p38 MAPK are valuable tools for studying cellular signaling and hold significant promise as therapeutic agents.
p38 MAP Kinase Inhibitor IV is a potent, ATP-competitive inhibitor of p38α and p38β isoforms. These application notes provide a comprehensive overview of experimental model systems for characterizing this compound, including detailed protocols for key in vitro and in vivo assays.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of p38α and p38β, preventing the phosphorylation of downstream substrates. This inhibition effectively blocks the propagation of the inflammatory signal. The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli, leading to the activation of downstream transcription factors and the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]
// Nodes extracellular [label="Stress Stimuli / Cytokines\n(e.g., UV, LPS, TNF-α, IL-1β)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapkk [label="MAPKK\n(e.g., MKK3, MKK6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK\n(α, β, γ, δ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibitor [label="p38 MAP Kinase\nInhibitor IV", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; downstream_kinases [label="Downstream Kinases\n(e.g., MAPKAPK2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription_factors [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cytokines [label="Inflammatory Cytokines\n(e.g., TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges extracellular -> receptor [color="#5F6368"]; receptor -> mapkkk [color="#5F6368"]; mapkkk -> mapkk [color="#5F6368"]; mapkk -> p38 [color="#5F6368"]; inhibitor -> p38 [arrowhead=tee, color="#EA4335", style=dashed]; p38 -> downstream_kinases [color="#5F6368"]; downstream_kinases -> transcription_factors [color="#5F6368"]; transcription_factors -> cytokines [color="#5F6368"]; }
Caption: Workflow for a non-radioactive p38 MAPK in vitro kinase assay.
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat with appropriate stimuli (e.g., anisomycin, LPS) to activate p38 MAPK.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation of p38 MAPK:
-
Incubate the cell lysate with an anti-p38 MAPK antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 1-3 hours.
-
Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATF2 fusion protein and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection of ATF2 Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-ATF2 (Thr71).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
2. Western Blot Analysis of Phospho-p38 MAPK in Cultured Cells
This protocol details the detection of activated (phosphorylated) p38 MAPK in whole-cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., LPS, TNF-α) for the desired time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total p38 MAPK and a loading control (e.g., β-actin or GAPDH).
-
3. Cytokine Release Assay (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant of cultured cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PBMCs, macrophages) in a 96-well plate.
-
Pre-incubate cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS or another appropriate stimulus.
-
Incubate for 4-24 hours.
-
-
Sample Collection:
-
Centrifuge the plate and collect the supernatant.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
Add a TMB substrate solution and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Cellular Assays
1. Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 24-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Models
1. Mouse Model of Lipopolysaccharide (LPS)-Induced Endotoxemia
This model is used to evaluate the in vivo efficacy of this compound in an acute systemic inflammation model.
Protocol:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
LPS Challenge: After a pre-determined time (e.g., 1 hour), inject mice with a sublethal dose of LPS.
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples for cytokine analysis.
-
Cytokine Analysis: Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA.
-
Histopathological Analysis: Collect tissues (e.g., lung, liver) for histological examination of inflammation.
2. Mouse Model of Collagen-Induced Arthritis (CIA)
This is a widely used model for rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds.
Experimental Workflow: Collagen-Induced Arthritis Model
Caption: Workflow for a typical collagen-induced arthritis (CIA) study.
Protocol:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize DBA/1 mice with the collagen emulsion intradermally at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 28).
-
Administer the compound daily via a suitable route.
-
-
Disease Assessment:
-
Monitor mice daily for clinical signs of arthritis, including paw swelling and erythema.
-
Measure paw thickness using calipers.
-
Assign a clinical score to each paw based on the severity of inflammation.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for cytokine and antibody analysis.
-
Harvest paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
-
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in various physiological and pathological processes. The experimental models and protocols described in these application notes provide a framework for the comprehensive characterization of this and other p38 MAPK inhibitors. For further details on specific applications, researchers should consult the primary literature.
References
Application Notes and Protocols: p38 MAP Kinase Inhibitor IV for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. Consequently, inhibitors of p38 MAPK are of significant interest as potential therapeutic agents.
p38 MAP Kinase Inhibitor IV is a potent, ATP-competitive inhibitor of p38α and p38β isoforms. Its selectivity and effectiveness in blocking the p38 signaling cascade make it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel anti-inflammatory compounds. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38α and p38β kinases, thereby preventing the phosphorylation of downstream substrates.[1] This action effectively blocks the signaling cascade that leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
Quantitative Data
The inhibitory activity of this compound against various p38 MAPK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency against different isoforms.
| Isoform | IC50 (nM) | Reference |
| p38α | 130 | [1] |
| p38β | 550 | [1] |
| p38γ | >1000 (≤23% inhibition at 1 µM) | [1] |
| p38δ | >1000 (≤23% inhibition at 1 µM) | [1] |
| LPS-induced TNF-α production (hPBMC) | 22 | |
| LPS-induced IL-1β production (hPBMC) | 44 |
Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade that translates extracellular signals into a cellular response. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format, typically in 96- or 384-well plates.
Biochemical Assay: LANCE TR-FRET p38α Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the activity of p38α kinase and the inhibitory effect of compounds like this compound.
Workflow Diagram:
Caption: Workflow for a LANCE TR-FRET p38α kinase assay.
Materials:
-
p38α/SAPK2a kinase
-
ATF-2/GST fusion protein substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-ATF-2 (Thr71) antibody
-
Allophycocyanin (APC)-labeled anti-GST antibody
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in the appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X solution of p38α kinase (e.g., 6 nM) in Kinase Assay Buffer.
-
Prepare a 2X solution of ATF-2/GST substrate (e.g., 200 nM) and ATP (e.g., 200 µM) in Kinase Assay Buffer.
-
Add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a detection mix containing the Europium-labeled anti-phospho-ATF-2 antibody and the APC-labeled anti-GST antibody in a suitable detection buffer.
-
Add 10 µL of the detection mix to each well.
-
-
Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC). The ratio of the 665 nm to 615 nm signals is proportional to the kinase activity.
Cell-Based Assay: HTS for Inhibition of TNF-α Production in THP-1 Cells
This protocol outlines a high-throughput screening method to measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic cell line THP-1.
Workflow Diagram:
Caption: Workflow for a high-throughput cell-based TNF-α inhibition assay.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
HTRF or AlphaLISA TNF-α detection kit
-
384-well cell culture plates
-
Plate reader capable of HTRF or AlphaLISA detection
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 384-well plate at a density of approximately 3000 cells per well in 20 µL of culture medium.[2]
-
Compound Addition: Add 23 nL of this compound or test compounds at various concentrations.[2]
-
Stimulation: Add 5 µL of LPS solution to a final concentration of 1 µg/mL to all wells except for the negative controls.[2]
-
Incubation: Incubate the plate for 17 hours at 37°C in a 5% CO2 incubator.[2]
-
Detection (HTRF Example):
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with an excitation at 320 nm and emission at 615 nm and 665 nm.[3]
Data Analysis and Interpretation
For both biochemical and cell-based assays, the raw data should be used to calculate the percent inhibition for each compound concentration. The percent inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where:
-
Signal_compound is the signal in the presence of the test compound.
-
Signal_min is the signal from the negative control (no enzyme or no LPS stimulation).
-
Signal_max is the signal from the positive control (DMSO vehicle).
The percent inhibition values can then be plotted against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value for each compound.
Conclusion
This compound is a valuable tool for high-throughput screening to identify and characterize novel inhibitors of the p38 MAPK pathway. The protocols provided in these application notes offer robust and reliable methods for both biochemical and cell-based screening campaigns. By utilizing these assays, researchers can efficiently screen large compound libraries and advance the development of new therapeutics for inflammatory diseases.
References
Application Notes and Protocols: Flow Cytometry Analysis Following p38 MAP Kinase Inhibitor IV Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress, cytokines, and growth factors.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, particularly inflammatory and autoimmune disorders, making it a key target for therapeutic intervention.[4] p38 MAPK inhibitors are a class of small molecules designed to block the activity of p38 MAPK, thereby modulating downstream cellular processes such as inflammation, apoptosis, and cell cycle progression.[4][]
p38 MAP Kinase Inhibitor IV is a potent and selective inhibitor of the p38α and p38β isoforms.[6] Understanding the cellular consequences of treatment with this inhibitor is crucial for drug development and basic research. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple parameters at the single-cell level.[7] This makes it an ideal platform for assessing the effects of this compound on key cellular events.
These application notes provide detailed protocols for utilizing flow cytometry to analyze changes in intracellular protein phosphorylation, apoptosis, and cell cycle distribution following treatment with this compound.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with this compound.
Table 1: Inhibition of p38 Phosphorylation
| Treatment | Concentration (µM) | % of p-p38 Positive Cells (Mean ± SD) |
| Vehicle Control (DMSO) | - | 85.3 ± 4.2 |
| This compound | 0.1 | 62.1 ± 5.5 |
| This compound | 1 | 25.7 ± 3.1 |
| This compound | 10 | 5.2 ± 1.8 |
Table 2: Induction of Apoptosis
| Treatment | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic (Annexin V+/PI+) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 4.8 ± 1.1 | 2.3 ± 0.5 |
| This compound | 1 | 15.6 ± 2.4 | 5.1 ± 0.9 |
| This compound | 10 | 35.2 ± 3.8 | 12.7 ± 1.5 |
| Staurosporine (Positive Control) | 1 | 55.9 ± 4.7 | 18.4 ± 2.2 |
Table 3: Cell Cycle Analysis
| Treatment | Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | - | 55.4 ± 3.9 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| This compound | 1 | 68.2 ± 4.5 | 15.3 ± 1.9 | 16.5 ± 2.1 |
| This compound | 10 | 75.9 ± 5.1 | 8.7 ± 1.3 | 15.4 ± 1.9 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: p38 MAPK Signaling Pathway Inhibition.
Caption: Experimental Workflow for Flow Cytometry.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Jurkat (human T lymphocyte), A549 (human lung carcinoma), or other appropriate cell line.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: (e.g., Sigma-Aldrich, Cat. No. 506153). Prepare a stock solution in DMSO.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Buffer: (e.g., BD Cytofix™, Cat. No. 554655) or 4% paraformaldehyde in PBS.
-
Permeabilization Buffer III: (e.g., BD Phosflow™ Perm Buffer III, Cat. No. 558050) or ice-cold 90% methanol.
-
Staining Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Antibodies:
-
PE Mouse Anti-p38 MAPK (pT180/pY182) (e.g., BD Phosflow™, Cat. No. 558299).
-
Appropriate isotype control antibody.
-
-
Apoptosis Detection Kit: (e.g., FITC Annexin V Apoptosis Detection Kit with PI).
-
Cell Cycle Staining Solution: Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
FACS tubes (5 mL polystyrene round-bottom tubes).
-
Microcentrifuge tubes.
-
Flow cytometer.
Protocol 1: Analysis of p38 Phosphorylation (Phospho-Flow)
This protocol is designed to quantify the intracellular levels of phosphorylated p38 MAPK.[8][9][10]
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL and incubate overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 1-2 hours).
-
Cell Stimulation (Optional): To induce p38 phosphorylation, stimulate cells with an appropriate agonist (e.g., 100 ng/mL Anisomycin or 40 nM PMA) for 15-30 minutes at 37°C prior to harvesting.
-
Fixation: Harvest the cells and transfer to FACS tubes. Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.[11]
-
Permeabilization: Pellet the cells by centrifugation (500 x g, 5 minutes). Discard the supernatant and resuspend the pellet in 1 mL of ice-cold Permeabilization Buffer III. Incubate on ice for 30 minutes.[11]
-
Washing: Wash the cells twice with 2 mL of Staining Buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the PE-conjugated anti-phospho-p38 (pT180/pY182) antibody or the corresponding isotype control.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Final Wash: Wash the cells once with 2 mL of Staining Buffer.
-
Acquisition: Resuspend the cells in 500 µL of Staining Buffer and analyze on a flow cytometer.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. For a positive control, treat a separate sample of cells with an apoptosis-inducing agent like Staurosporine (1 µM) for 4 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[7][15][16][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization (if adherent) and centrifugation.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. auctoresonline.org [auctoresonline.org]
- 8. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PE Mouse Anti-p38 MAPK (pT180/pY182) [bdbiosciences.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
troubleshooting p38 MAP Kinase Inhibitor IV solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using p38 MAP Kinase Inhibitor IV.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues related to the solubility of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3]
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. Here are several steps you can take to troubleshoot this problem:
-
Lower the final concentration: The inhibitor may not be soluble in aqueous solutions at the desired concentration. Try a lower final concentration in your experiment.
-
Increase the percentage of DMSO in the final solution: While it is advisable to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically below 0.5%), a slight increase might be necessary to maintain solubility.
-
Use a gentle warming method: Gently warm your final solution to 37°C to aid in dissolution.
-
Sonication: Briefly sonicate your solution to help break up any precipitate and facilitate dissolution.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Q3: Can I dissolve this compound directly in ethanol or DMF?
A3: Yes, this compound is also soluble in Dimethylformamide (DMF).[2] However, DMSO is more commonly used for preparing stock solutions for cell-based assays. The solubility in ethanol is less consistently reported, so it is advisable to test it on a small scale first.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[1][4] This will prevent repeated freeze-thaw cycles which can degrade the compound. Stock solutions are generally stable for up to 6 months when stored properly.[1][4]
Q5: My inhibitor has been stored for a while and now I see crystals in the vial. Is it still usable?
A5: If you observe crystals in your stock solution upon removal from the freezer, it is likely that the inhibitor has precipitated out of solution. You can try to redissolve it by gently warming the vial to 37°C and vortexing or sonicating. If the crystals do not redissolve, the concentration of your stock solution may no longer be accurate. It is recommended to prepare a fresh stock solution.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can vary between different batches and suppliers.
| Solvent | Concentration | Notes | Source |
| DMSO | 4.5 mg/mL | - | [1][3] |
| DMSO | 2.5 mg/mL | - | [2] |
| DMSO | 5 mg/mL | May require warming. | |
| DMF | 2 mg/mL | - | [2] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | - | [2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the required amount: Determine the volume of DMSO needed to achieve your desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 456.94 g/mol ), you would dissolve 4.57 mg in 1 mL of DMSO.
-
Aliquot the powder: If you purchased a larger quantity of the inhibitor, carefully weigh out the desired amount in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the inhibitor powder.
-
Dissolve the inhibitor:
-
Vortex the solution for 1-2 minutes.
-
If the inhibitor does not fully dissolve, you can gently warm the tube to 37°C for 5-10 minutes.
-
Alternatively, or in addition to warming, you can sonicate the solution for a few minutes.
-
-
Visually inspect: Ensure that the solution is clear and free of any visible precipitate.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.
Visualizations
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Caption: A workflow for troubleshooting solubility issues with this compound.
References
p38 MAP Kinase Inhibitor IV off-target effects in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p38 MAP Kinase Inhibitor IV. The information provided here will help you to understand potential off-target effects, design robust experiments, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) or MT4, is a cell-permeable, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] Its primary targets are the p38α and p38β isoforms.
Q2: What is the reported potency of this compound against its primary targets?
The inhibitory potency of this compound has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) are:
| Target | IC50 (nM) |
| p38α | 130 |
| p38β | 550 |
It is important to note that another source has reported a broader IC50 range of 0.13-8.63 μM across all p38 isoforms. This variability may depend on the specific assay conditions.
Q3: What is known about the selectivity of this compound?
Q4: Why is it important to consider off-target effects when using a p38 inhibitor?
The ATP-binding sites of kinases are highly conserved, which can lead to inhibitors binding to unintended kinase targets.[3] These "off-target" interactions can produce unexpected biological effects, leading to misinterpretation of experimental data.[3] For p38 inhibitors as a class, off-target effects have been a significant concern, contributing to side effects and failures in clinical trials.[2] Therefore, it is crucial to validate that the observed phenotype in your experiment is a direct result of p38 inhibition.
Troubleshooting Guide
Unexpected results can arise from a variety of factors, including off-target effects. This guide will help you to systematically troubleshoot your experiments with this compound.
Problem: The observed phenotype is stronger or different than expected from p38 inhibition alone.
Possible Cause: Off-target effects of the inhibitor.
Troubleshooting Steps:
-
Validate On-Target Engagement: In your experimental system, confirm that this compound is inhibiting the phosphorylation of a known p38 substrate, such as MAPKAPK2 (MK2) or ATF2. A western blot for the phosphorylated form of the substrate is a standard method.
-
Use a Structurally Unrelated p38 Inhibitor: To confirm that the observed phenotype is due to p38 inhibition, use a second, structurally different p38 inhibitor (e.g., a pyridinylimidazole-based inhibitor like SB203580). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If you are working in a cell line, you can perform a rescue experiment by overexpressing a drug-resistant mutant of p38α. If the phenotype is reversed, it is likely an on-target effect.
-
Kinome Profiling: For a comprehensive analysis of off-target effects, consider having this compound profiled against a broad panel of kinases (kinome scan). This service is offered by several specialized companies.
Problem: The inhibitor shows low potency or no effect in my cellular assay.
Possible Cause 1: Poor cell permeability or rapid metabolism of the inhibitor.
Troubleshooting Steps:
-
Increase the concentration of the inhibitor.
-
Reduce the incubation time to minimize metabolism.
-
Verify the viability of your cells at the concentrations used, as high concentrations may induce toxicity.
Possible Cause 2: The p38 pathway is not activated in your experimental model.
Troubleshooting Steps:
-
Confirm that the p38 pathway is activated under your experimental conditions by measuring the phosphorylation of p38 itself (at Thr180/Tyr182) or a downstream substrate.
-
If the pathway is not active, consider stimulating your cells with a known p38 activator (e.g., anisomycin, UV radiation, or pro-inflammatory cytokines like TNF-α or IL-1β).
Experimental Protocols
1. In Vitro Kinase Assay to Determine IC50
This protocol is adapted from a general ADP-Glo™ Kinase Assay and can be used to determine the IC50 of this compound against p38α or other kinases of interest.
Materials:
-
Recombinant p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (5% DMSO).[4]
-
Add 2 µl of recombinant p38α kinase in kinase buffer.
-
Add 2 µl of a substrate/ATP mix in kinase buffer.
-
Incubate at room temperature for 60 minutes.[4]
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[4]
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.[4]
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Cellular Assay to Validate On-Target p38 Inhibition
This protocol describes how to use Western blotting to confirm that this compound is inhibiting the p38 pathway in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
p38 activator (e.g., Anisomycin)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MK2 (Thr334), anti-total-MK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 activator (e.g., 10 µg/mL anisomycin for 30 minutes). Include a non-stimulated control.
-
Wash the cells with cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p38, total p38, phospho-MK2, and total MK2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of p38 pathway inhibition. A decrease in the ratio of phospho-p38 to total p38 and phospho-MK2 to total MK2 indicates on-target inhibition.
Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
potential cytotoxicity of p38 MAP Kinase Inhibitor IV in primary cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of p38 MAP Kinase Inhibitor IV, with a specific focus on its potential cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable sulfone compound that acts as a potent, ATP-competitive inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs).[1] The p38 MAPK signaling pathway is a crucial mediator of cellular responses to a wide array of external stresses and inflammatory cytokines.[2][3][4] Inhibition of this pathway can modulate inflammatory responses, cell cycle, and apoptosis, making it a target for investigating and potentially treating various diseases.[4][5]
Q2: Is this compound known to be cytotoxic to primary cells?
While p38 MAPK inhibitors are designed to modulate specific signaling pathways, they can exhibit cytotoxicity, particularly in primary cells which are often more sensitive than immortalized cell lines. Cytotoxicity can arise from on-target effects (e.g., inducing apoptosis in cells where p38 signaling is critical for survival) or off-target effects.[6][7] The balance between ERK and p38 signaling can determine whether a cell enters a dormant, pro-survival state or undergoes apoptosis; disruption of this balance with an inhibitor can lead to cell death.[8] It is crucial to empirically determine the optimal, non-toxic concentration range for your specific primary cell type and experimental conditions.
Q3: What are the common signs of cytotoxicity in my primary cell cultures?
Signs of cytotoxicity can range from subtle to severe. Common observations include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might observe membrane blebbing or an increase in floating cells and debris.[9]
-
Reduced Cell Viability: A significant decrease in the number of live cells, often measured by assays like Trypan Blue exclusion.[9]
-
Decreased Metabolic Activity: Reduced signal in metabolic assays such as MTT or WST-1, which indicates a decline in mitochondrial function.[10]
-
Compromised Membrane Integrity: Increased release of cytoplasmic enzymes like lactate dehydrogenase (LDH) into the culture medium.[11]
Q4: What are the potential off-target effects of kinase inhibitors?
Kinase inhibitors, while designed to be specific, can interact with other kinases and cellular proteins, leading to off-target effects.[6][12] These unintended interactions can trigger alternative signaling pathways, potentially leading to paradoxical pathway activation or unexpected cytotoxicity.[12] Many p38 MAPK inhibitors have been withdrawn from clinical trials due to side effects attributed to off-target activity.[7] Cross-reactivity with other kinases is a significant concern that can underlie these effects.[7]
Q5: How can I minimize the cytotoxic effects of this compound in my experiments?
Minimizing cytotoxicity is essential for obtaining meaningful results. Key strategies include:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (inhibitory concentration) and identify the lowest effective concentration that achieves the desired biological effect with minimal impact on cell viability.
-
Time-Course Experiment: Assess the effect of the inhibitor over different incubation times. Prolonged exposure may increase cytotoxicity.
-
Use Healthy, Low-Passage Cells: Primary cells are sensitive to passage number. Use cells at the lowest possible passage and ensure they are healthy and in the logarithmic growth phase before starting an experiment.[13]
-
Optimize Culture Conditions: Ensure your primary cells are cultured in their recommended medium with appropriate supplements and matrix coatings to maintain their health and resilience.[13][14]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO-treated cells) to ensure that the solvent used to dissolve the inhibitor is not contributing to the observed cytotoxicity.[15]
Signaling Pathway and Workflow Diagrams
References
- 1. This compound - CAS 1638-41-1 - Calbiochem | 506153 [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of Tumor Dormancy Pathways: An Editorial to the Special Issue [mdpi.com]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 14. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing p38 MAP Kinase Inhibitor IV Concentration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of p38 MAP Kinase Inhibitor IV. Our aim is to help you optimize your experimental conditions to achieve maximum inhibitor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1][2] It specifically targets the p38α and p38β isoforms by binding to the ATP-binding pocket, thus preventing the phosphorylation of downstream substrates.[1]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-type and stimulus-dependent. A good starting point for most cell-based assays is a concentration range of 0.1 µM to 10 µM. Based on its IC50 values, a concentration of 1 µM is often sufficient to inhibit p38α and p38β. However, a dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in DMSO.[1] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: How can I confirm that this compound is effectively inhibiting the p38 pathway in my experiment?
A4: The most common method to confirm p38 pathway inhibition is to perform a Western blot analysis. You should assess the phosphorylation status of a known downstream target of p38, such as MAPKAPK-2 (MK2) or HSP27. A significant decrease in the phosphorylation of these substrates in the presence of the inhibitor indicates effective pathway inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of p38 activity observed. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM) to determine the optimal inhibitory concentration for your specific cell type and stimulus. |
| Inhibitor degradation. | Ensure the inhibitor stock solution is stored properly at -20°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working solutions for each experiment. | |
| Cell permeability issues. | While this compound is cell-permeable, its efficiency can vary between cell lines. Increase the pre-incubation time with the inhibitor before applying the stimulus. | |
| Significant cell toxicity or off-target effects observed. | Inhibitor concentration is too high. | Lower the inhibitor concentration. Determine the cytotoxic concentration of the inhibitor for your cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion). |
| Off-target effects of the inhibitor. | At higher concentrations, the inhibitor might affect other kinases. If possible, confirm your findings using another p38 inhibitor with a different chemical structure or by using a genetic approach like siRNA-mediated knockdown of p38. | |
| Variability in results between experiments. | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell density, stimulus concentration, incubation times, and inhibitor preparation. |
| Cell line instability. | Ensure you are using a consistent passage number of your cell line, as cellular responses can change over time in culture. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against different p38 isoforms and its effect on cytokine production.
Table 1: In Vitro IC50 Values for p38 MAP Kinase Isoforms
| Isoform | IC50 (µM) |
| p38α | 0.13[1][2] |
| p38β | 0.55[1][2] |
| p38γ | 5.47[2] |
| p38δ | 8.63[2] |
Table 2: Inhibition of Cytokine Production in Human PBMCs
| Cytokine | IC50 (nM) |
| TNF-α | 22[1] |
| IL-1β | 44[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Inhibitor Concentration using Western Blot
This protocol outlines the steps to determine the effective concentration of this compound by analyzing the phosphorylation of a downstream target, HSP27.
Materials:
-
Cells of interest
-
This compound
-
Stimulus (e.g., LPS, Anisomycin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-HSP27, anti-HSP27, anti-p38, anti-phospho-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Inhibitor Pre-treatment: The next day, pre-treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Add the p38 pathway stimulus (e.g., 1 µg/mL LPS for 30 minutes) to the wells.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-HSP27 signal to the total HSP27 signal. The optimal inhibitor concentration is the lowest concentration that provides maximal inhibition of HSP27 phosphorylation.
Protocol 2: Cytokine Release Assay
This protocol describes how to measure the effect of this compound on the release of a pro-inflammatory cytokine, such as TNF-α, using an ELISA.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or other cytokine-producing cells
-
This compound
-
LPS (Lipopolysaccharide)
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at an appropriate density.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition for each inhibitor concentration compared to the LPS-stimulated control.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Caption: General experimental workflow for testing this compound.
References
stability of p38 MAP Kinase Inhibitor IV in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of p38 MAP Kinase Inhibitor IV, with a specific focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), is a cell-permeable sulfone compound.[1] It functions as a potent, ATP-competitive inhibitor of the p38 MAP kinase pathway, specifically targeting the p38α and p38β isoforms with IC50 values of 130 nM and 550 nM, respectively.[1][2] Its inhibitory activity against p38γ and p38δ isoforms, as well as other kinases like ERK1/2 and JNK1/2/3, is significantly lower.[1][2] The p38 MAPK pathway is a critical signaling cascade that responds to environmental stress and pro-inflammatory cytokines, playing a key role in inflammation, cell differentiation, apoptosis, and cell cycle regulation.[3][4][5] By blocking the activity of p38α and p38β, this inhibitor can effectively suppress the production of pro-inflammatory cytokines like IL-1β and TNF-α.[1][2][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the inhibitor's activity and ensuring experimental reproducibility.
-
Reconstitution: The inhibitor is typically supplied as a powder.[7] It is soluble in DMSO. For example, a stock solution can be prepared by dissolving the compound in DMSO at a concentration of 5 mg/mL.[2][7] Gentle warming may be required to fully dissolve the powder.[2][7]
-
Storage: Store the powdered, desiccated compound at 2-8°C, protected from light.[1] Once reconstituted in DMSO, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[8][9] These stock solution aliquots should be stored at -20°C and are generally stable for up to 6 months.[1]
Q3: What is the recommended working concentration and how should I prepare it?
A3: The optimal working concentration will vary depending on the cell type and experimental conditions. It is always best to perform a dose-response experiment to determine the ideal concentration for your specific assay. As a starting point, concentrations in the range of 1-10 µM are often used for p38 inhibitors in cell-based assays.[8]
To prepare the working solution, dilute the DMSO stock solution directly into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[9]
Q4: How stable is this compound in cell culture media?
A4: The stability of any small molecule inhibitor in aqueous cell culture media is a critical factor that can influence experimental outcomes.[10][11] While specific, long-term stability data for this compound in various media (e.g., DMEM, RPMI-1640) is not extensively published, several factors can influence its stability:
-
pH and Temperature: The pH of the cell culture medium (typically 7.2-7.4) and the standard incubation temperature of 37°C can promote hydrolysis of susceptible chemical bonds over time.
-
Media Components: Components within the media, such as serum proteins, can non-specifically bind to the inhibitor, reducing its effective concentration.[11] Other components may catalytically degrade the compound.
-
Light Exposure: The inhibitor should be protected from light, as light can induce photochemical degradation.[8]
For long-term experiments (e.g., >24-48 hours), the inhibitor's concentration may decrease. It is advisable to either replenish the media with fresh inhibitor periodically or to experimentally determine its stability under your specific conditions using a method like HPLC.
Physicochemical Properties Summary
| Property | Value | Reference |
| Synonyms | 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), MT4 | [12] |
| Molecular Formula | C₁₂H₄Cl₆O₄S | [1][7] |
| Molecular Weight | 456.94 g/mol | [1][7] |
| CAS Number | 1638-41-1 | [1][7] |
| Purity | ≥98% (by HPLC) | [7] |
| Solubility | DMSO: 5 mg/mL (with warming) | [2][7] |
| Storage | 2-8°C (Solid), -20°C (in DMSO) | [1] |
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade. Extracellular stimuli, such as cellular stress or cytokines, activate a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of p38 MAPK.[3][13] Activated p38 then phosphorylates various downstream substrates, including other protein kinases and transcription factors, to elicit a biological response.[3][4] this compound acts by competitively binding to the ATP pocket of p38α/β, preventing the phosphorylation of these downstream targets.
Caption: The p38 MAPK signaling pathway from stimuli to response.
Troubleshooting Guide
Problem: I am not observing the expected inhibition of p38 phosphorylation or downstream effects.
| Possible Cause | Recommended Solution |
| Inhibitor Degradation | The inhibitor may have degraded in the cell culture medium during a long incubation period. Solution: For experiments longer than 24 hours, consider replenishing the medium with fresh inhibitor every 24-48 hours. Perform a stability test (see Experimental Protocols) to determine the inhibitor's half-life in your specific medium. |
| Improper Storage | Stock solutions may have lost activity due to improper storage or multiple freeze-thaw cycles. Solution: Always aliquot stock solutions after reconstitution and avoid repeated freeze-thawing.[9] Use a fresh aliquot for each experiment. |
| Incorrect Concentration | The concentration used may be too low for the specific cell line or stimulation conditions. Solution: Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your system. |
| Cell Permeability Issues | While the inhibitor is cell-permeable, different cell lines can have varying uptake efficiencies. Solution: Verify target engagement by directly measuring the phosphorylation status of p38 (at Thr180/Tyr182) via Western blot or other immunoassays as a positive control for inhibitor activity.[14] |
| High Serum Concentration | Serum proteins can bind to the inhibitor, reducing its bioavailable concentration. Solution: If possible, reduce the serum concentration in your medium during the treatment period or perform a dose-response curve to account for serum binding effects. |
Problem: I am observing unexpected cytotoxicity or off-target effects.
| Possible Cause | Recommended Solution |
| High DMSO Concentration | The final concentration of the DMSO solvent in the culture medium may be toxic to the cells. Solution: Ensure the final DMSO concentration does not exceed 0.5%.[9] Run a "vehicle control" with the same amount of DMSO to assess solvent toxicity. |
| Inhibitor Precipitation | The inhibitor may have precipitated out of the aqueous culture medium, especially at high concentrations. Solution: Visually inspect the culture medium for any precipitate after adding the inhibitor. If precipitation is suspected, try lowering the concentration or preparing the working solution fresh immediately before use. |
| Off-Target Effects | At high concentrations, the inhibitor may affect other kinases or cellular pathways.[10] While this inhibitor is selective, it is not entirely specific. Solution: Use the lowest effective concentration determined from your dose-response curve. Consider using a second, structurally different p38 inhibitor as a control to confirm that the observed phenotype is due to p38 inhibition. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media by HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Objective: To quantify the concentration of this compound in cell culture medium after incubation at 37°C for various durations.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Workflow Diagram:
Caption: Workflow for assessing inhibitor stability in media via HPLC.
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a standard curve by serially diluting the stock solution in fresh cell culture medium to known concentrations (e.g., 0.5, 1, 2, 5, 10, 20 µM). These will be your T=0 standards.
-
-
Sample Preparation and Incubation:
-
Prepare a bulk solution of the inhibitor in your desired cell culture medium at the highest concentration of your standard curve (e.g., 20 µM).
-
Aliquot this solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Immediately take the T=0 sample and store it at -80°C.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At each designated time point, remove the respective tube and immediately freeze it at -80°C to halt any further degradation.
-
-
Sample Processing for HPLC:
-
Thaw all samples (standards and time points) on ice.
-
To precipitate proteins and other macromolecules from the medium, add 3 volumes of ice-cold acetonitrile to each sample (e.g., 300 µL acetonitrile to 100 µL sample).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new HPLC vial.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the inhibitor's chromophore (this may require a UV scan to determine the absorbance maximum).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject the standards to generate a standard curve of peak area versus concentration.
-
Inject the processed time-point samples.
-
Using the standard curve, calculate the concentration of the inhibitor remaining at each time point.
-
Plot the percentage of inhibitor remaining against time to visualize the stability profile and calculate the half-life (t₁/₂) in the medium.
-
This protocol provides a robust method to empirically determine the stability of this compound, allowing for more accurate and reproducible cell-based experiments.
References
- 1. This compound [sigmaaldrich.com]
- 2. p38 MAP 激酶抑制剂 IV ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound = 98 HPLC 1638-41-1 [sigmaaldrich.com]
- 8. invivogen.com [invivogen.com]
- 9. captivatebio.com [captivatebio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound [sigmaaldrich.com]
- 13. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with p38 MAP Kinase Inhibitor IV
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using p38 MAP Kinase Inhibitor IV.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, ATP-competitive inhibitor of p38 mitogen-activated protein kinases (MAPKs). It specifically targets the α and β isoforms of p38 MAPK. By binding to the ATP pocket of these kinases, it prevents the phosphorylation of downstream substrates, thereby inhibiting the p38 signaling pathway.[1][2]
Q2: What are the IC50 values for this compound against different p38 isoforms?
A2: The inhibitory potency of this compound varies across the different p38 isoforms. The approximate IC50 values are summarized in the table below.
| Isoform | IC50 Value |
| p38α | ~130 nM |
| p38β | ~550 nM |
| p38γ | >10 µM (≤23% inhibition at 1 µM) |
| p38δ | >10 µM (≤23% inhibition at 1 µM) |
Q3: What are the common applications of this compound?
A3: This inhibitor is widely used in cell-based assays to investigate the role of the p38 MAPK pathway in various cellular processes. Common applications include studying inflammation, apoptosis, cell cycle regulation, and cytokine release.[3] For instance, it has been used to block LPS-induced release of pro-inflammatory cytokines like TNF-α and IL-1β in human peripheral blood mononuclear cells (hPBMCs).
Q4: Is this compound selective?
A4: this compound shows good selectivity for p38α and p38β over other p38 isoforms (γ and δ) and other MAP kinases like ERK1/2 and JNK1/2/3, against which it shows minimal inhibition at concentrations up to 1 µM. However, like many kinase inhibitors, off-target effects are possible, especially at higher concentrations. It is always recommended to use the lowest effective concentration and include appropriate controls to verify the specificity of the observed effects.
Q5: How should I prepare and store this compound?
A5: The inhibitor is typically supplied as a powder. For stock solutions, dissolve it in a suitable solvent like DMSO. After reconstitution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Troubleshooting Guides
Issue 1: Unexpected or No Inhibition of p38 MAPK Activity
Possible Cause & Solution
-
Incorrect Inhibitor Concentration: The optimal concentration can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the effective concentration for your specific model system.
-
Inhibitor Degradation: Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected.
-
Cellular Permeability Issues: While the inhibitor is cell-permeable, incubation times may need to be optimized. Try pre-incubating the cells with the inhibitor for a longer period (e.g., 1-2 hours) before applying the stimulus.
-
High Protein Binding in Media: High serum concentrations in the cell culture media can reduce the effective concentration of the inhibitor. Consider reducing the serum percentage during the inhibitor treatment period, if compatible with your experimental design.
-
Alternative Activation Pathways: In some contexts, p38 MAPK can be activated through non-canonical pathways that may be less sensitive to ATP-competitive inhibitors.[4] Consider investigating upstream activators to confirm the signaling cascade in your model.
Issue 2: Observed Cell Toxicity or Off-Target Effects
Possible Cause & Solution
-
Inhibitor Concentration is Too High: High concentrations of any small molecule inhibitor can lead to off-target effects and cellular toxicity.[5][6] Use the lowest concentration that effectively inhibits p38 phosphorylation. A cell viability assay is recommended to assess the cytotoxic effects of the inhibitor at various concentrations.
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells at certain concentrations. Ensure the final concentration of the solvent in your culture media is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle-only control in your experiments.
-
Inhibition of Other Kinases: Although relatively selective, off-target kinase inhibition can occur.[7] If you suspect off-target effects are influencing your results, consider using a structurally different p38 inhibitor as a complementary tool to confirm your findings.
-
Paradoxical Pathway Activation: In some instances, kinase inhibitors can lead to the paradoxical activation of other signaling pathways.[8][9] For example, inhibition of one MAPK pathway might lead to the compensatory activation of another (e.g., ERK or JNK). It is advisable to probe the activation state of related signaling pathways.
Issue 3: Inconsistent Results in Cytokine Release Assays
Possible Cause & Solution
-
Variability in Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density for all experiments. Over-confluent or stressed cells may respond differently to stimuli and inhibitors.
-
LPS Potency and Preparation: The activity of lipopolysaccharide (LPS) can vary between lots and manufacturers. It is crucial to use a consistent source and concentration of LPS. Prepare fresh dilutions of LPS for each experiment.
-
Timing of Inhibitor and Stimulus Addition: The timing of pre-incubation with the inhibitor before adding the stimulus (e.g., LPS) is critical. Optimize this timing for your specific cell type and assay. A typical pre-incubation time is 30-60 minutes.[10]
-
Inappropriate Assay Window: The peak of cytokine production can vary depending on the cytokine and cell type. Perform a time-course experiment to determine the optimal time point for measuring cytokine release after stimulation.
Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Notes |
| p38α MAPK | ~130 nM | ATP-competitive inhibition |
| p38β MAPK | ~550 nM | ATP-competitive inhibition |
| p38γ MAPK | >10 µM | Low inhibition (≤23% at 1 µM) |
| p38δ MAPK | >10 µM | Low inhibition (≤23% at 1 µM) |
| ERK1/2, JNK1/2/3 | >10 µM | Low inhibition (≤23% at 1 µM) |
| LPS-induced TNF-α release (hPBMCs) | Not specified | Effective inhibition |
| LPS-induced IL-1β release (hPBMCs) | Not specified | More effective than SB 203580 |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL, anisomycin at 10 µg/mL) for a predetermined time (e.g., 15-30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection kit.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control (e.g., β-actin or GAPDH).[11][12]
Protocol 2: LPS-Induced Cytokine Release Assay
-
Cell Seeding: Seed cells (e.g., macrophages, PBMCs) in a 96-well plate at an appropriate density.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound or vehicle control for 30-60 minutes.[10]
-
Stimulation: Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 10-100 ng/mL).[10] Include unstimulated control wells.
-
Incubation: Incubate the plate for a period determined by the kinetics of the cytokine of interest (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the LPS-only treated control.
Visualizations
Caption: The p38 MAPK signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. scbt.com [scbt.com]
- 2. invivogen.com [invivogen.com]
- 3. karger.com [karger.com]
- 4. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
p38 MAP Kinase Inhibitor IV batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with p38 MAP Kinase Inhibitor IV. The information provided addresses potential issues related to batch-to-batch variability to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), is a cell-permeable small molecule that potently inhibits the activity of p38 MAP kinases.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[1][2] This inhibitor is particularly effective against the α and β isoforms of p38.[1][2]
Q2: What are the common applications of this compound in research?
A2: This inhibitor is widely used in cell biology and drug discovery to investigate the roles of the p38 MAPK signaling pathway in various cellular processes. The p38 pathway is a key regulator of inflammation, apoptosis, cell differentiation, and cell cycle control.[] Therefore, the inhibitor is frequently used in studies related to inflammatory diseases, cancer, and neurodegenerative disorders.
Q3: What should I look for on the Certificate of Analysis (CoA) for a new batch of this compound?
A3: A Certificate of Analysis is a critical document that provides quality control data for a specific batch of a compound.[4][5][6] When you receive a new lot of this compound, you should carefully review the CoA for the following information:
-
Identity: Confirmed by methods like NMR or Mass Spectrometry.
-
Purity: Typically determined by HPLC, should be ≥95-98%.[1]
-
Appearance: Should be a solid, light yellow powder.[1]
-
Solubility: The CoA should confirm its solubility in DMSO.[1]
-
Storage Conditions: Recommended storage is typically at 2-8°C for the solid compound.[1]
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1] Following reconstitution, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C.[1][2] Stock solutions are generally stable for up to 6 months when stored under these conditions.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Troubleshooting Guide
Batch-to-batch variability in small molecule inhibitors can lead to inconsistent experimental results. This guide provides a structured approach to troubleshooting issues that may arise from a new batch of this compound.
Issue 1: Reduced or No Inhibitory Effect Observed
If a new batch of the inhibitor shows a weaker than expected or no effect in your assay, consider the following possibilities and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Lower Purity of the New Batch | 1. Review the Certificate of Analysis (CoA): Compare the purity value (by HPLC) of the new batch with that of the previous, effective batch. A significant decrease in purity could explain the reduced activity. 2. Perform a Dose-Response Experiment: Test a wider range of concentrations of the new batch to determine its IC50 value. A rightward shift in the dose-response curve compared to the previous batch indicates lower potency. |
| Degradation of the Inhibitor | 1. Check Storage Conditions: Ensure the inhibitor was stored as recommended (2-8°C for solid, -20°C for stock solutions).[1] 2. Prepare Fresh Stock Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from the solid compound. |
| Inaccurate Concentration of Stock Solution | 1. Verify Weighing and Dilution Calculations: Double-check all calculations used to prepare the stock solution. 2. Use a Calibrated Balance: Ensure the balance used for weighing the solid compound is properly calibrated. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
The presence of impurities in a new batch can sometimes lead to unexpected biological activities or increased cell death.
| Potential Cause | Troubleshooting Steps |
| Presence of Bioactive Impurities | 1. Examine the HPLC Chromatogram on the CoA: Look for the presence of significant secondary peaks that were not present in previous batches. 2. Perform a Cell Viability Assay: Treat cells with the new batch of inhibitor at various concentrations and assess cell viability using methods like MTT or Trypan Blue exclusion. Compare the results with a previous, trusted batch. 3. Test Specificity: If you suspect off-target effects, you can perform counter-screening against other kinases if the resources are available. |
| Incomplete Solubility | 1. Visually Inspect the Stock Solution: Look for any precipitate in your stock solution. If present, gently warm the solution and vortex to ensure complete dissolution.[7] 2. Filter-Sterilize the Stock Solution: After dissolving, filtering the stock solution through a 0.22 µm filter can remove any particulate matter. |
Issue 3: Inconsistent Results Between Experiments
Variability in your experimental setup can be amplified by subtle differences in inhibitor batches.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Assay Conditions | 1. Standardize Protocols: Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are kept consistent between experiments. 2. Include Positive and Negative Controls: Always include appropriate controls in your experiments. For a p38 inhibition assay, a positive control could be a known activator of the p38 pathway (e.g., anisomycin or LPS), and a negative control would be the vehicle (DMSO). |
| Batch-to-Batch Variation in Other Reagents | 1. Qualify New Batches of All Critical Reagents: This includes cell culture media, serum, and antibodies. Maintain a log of the lot numbers for all reagents used in each experiment. |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay
This protocol is for assessing the inhibitory activity of this compound against purified p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
ATF2 (Activating Transcription Factor 2) protein (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose paper
-
0.5% Phosphoric acid
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine recombinant p38α kinase and the diluted inhibitor (or vehicle control).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the substrate (ATF2) and [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based Assay for p38 Inhibition (Western Blot)
This protocol measures the ability of this compound to block the phosphorylation of a downstream target, such as MAPKAPK2 (MK2), in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
p38 activator (e.g., Anisomycin, Lipopolysaccharide (LPS))
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MAPKAPK2 (Thr334), anti-total-MAPKAPK2, anti-p38, anti-phospho-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with a p38 activator (e.g., 10 µg/mL LPS for 30 minutes) to induce p38 signaling.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with the prepared lysates.
-
Probe the membranes with primary antibodies against phospho-MAPKAPK2 and total MAPKAPK2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of MAPKAPK2 phosphorylation.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the point of intervention for p38 Inhibitor IV.
Caption: Troubleshooting workflow for addressing batch-to-batch variability of this compound.
References
- 1. This compound The this compound, also referenced under CAS 1638-41-1, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1638-41-1 [sigmaaldrich.com]
- 2. This compound - CAS 1638-41-1 - Calbiochem | 506153 [merckmillipore.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.ciklab.com [blog.ciklab.com]
- 7. chembk.com [chembk.com]
minimizing off-target phosphorylation with p38 MAP Kinase Inhibitor IV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target phosphorylation when using p38 MAP Kinase Inhibitor IV.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, ATP-competitive inhibitor of p38 MAP kinases. It specifically targets the p38α and p38β isoforms with high potency.[1] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of downstream substrates, thereby inhibiting the p38 signaling pathway.[2]
Q2: What are the primary targets and potency of this compound?
A2: The primary targets are p38α and p38β MAP kinases. The inhibitor has been shown to be more effective than the commonly used p38 inhibitor SB 203580 in blocking the release of pro-inflammatory cytokines like IL-1β from human peripheral blood mononuclear cells (hPBMCs).[1]
Q3: What is the known off-target profile of this compound?
A3: this compound exhibits significantly reduced activity against other related kinases. At a concentration of 1 µM, it shows minimal inhibition (≤23%) of p38γ, p38δ, ERK1/2, and JNK1/2/3.[1] However, a comprehensive kinase selectivity profile is essential for fully understanding potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Unexpected cellular toxicity or apoptosis at concentrations intended to be selective for p38α/β.
-
Possible Cause 1: Off-target effects. Even with a relatively clean profile, the inhibitor may affect other kinases or cellular pathways at higher concentrations or in sensitive cell lines, leading to toxicity.[3][4]
-
Troubleshooting Steps:
-
Confirm On-Target Potency in Your System: Perform a dose-response experiment to determine the IC50 for p38 phosphorylation in your specific cell line. Use the lowest effective concentration.
-
Assess Off-Target Pathway Activation: Check for the activation of parallel stress-activated MAPK pathways, such as JNK and ERK, which can be inadvertently activated.[5] Use Western blotting to probe for phosphorylated JNK (p-JNK) and phosphorylated ERK (p-ERK). (See Experimental Protocol 1).
-
Titrate Inhibitor Concentration: Lower the inhibitor concentration to a range where it is most selective for p38α/β.
-
Use a Structurally Different p38 Inhibitor: To confirm that the observed phenotype is due to p38 inhibition and not an off-target effect of the specific compound, use another well-characterized p38 inhibitor with a different chemical scaffold.
-
Problem 2: Inconsistent or no inhibition of the downstream target of p38.
-
Possible Cause 1: Inhibitor Instability or Degradation. Improper storage or handling can lead to loss of inhibitor activity.
-
Troubleshooting Steps:
-
Proper Stock Solution Preparation and Storage: Prepare small aliquots of the inhibitor in a suitable solvent like DMSO and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Verify Inhibitor Activity: Test the inhibitor on a known positive control system where it has been shown to be effective.
-
-
Possible Cause 2: Cell-Specific Factors. The inhibitor's effectiveness can be influenced by cell type, cell density, and the specific stimulus used to activate the p38 pathway.
-
Troubleshooting Steps:
-
Optimize Treatment Conditions: Vary the inhibitor pre-incubation time and the stimulation time.
-
Check for High Endogenous ATP Levels: As an ATP-competitive inhibitor, high intracellular ATP concentrations can reduce the inhibitor's efficacy. Consider using an ATP-depleting agent as a control experiment to assess this possibility.
-
-
Possible Cause 3: Redundant Signaling Pathways. In some cellular contexts, other kinases may compensate for the inhibition of p38, leading to the phosphorylation of the intended downstream target.
-
Troubleshooting Steps:
-
Pathway Analysis: Use literature searches or pathway analysis tools to identify potential compensatory pathways in your experimental model.
-
Combination Therapy: Consider using a combination of inhibitors to block redundant pathways, if appropriate for your experimental question.
-
Data Presentation
Table 1: On-Target Potency of this compound
| Target | IC50 |
| p38α | 130 nM |
| p38β | 550 nM |
| p38γ | > 1 µM (≤23% inhibition at 1 µM)[1] |
| p38δ | > 1 µM (≤23% inhibition at 1 µM)[1] |
| LPS-induced IL-1β release in hPBMCs | Not specified, but 100% inhibition at 100 µM[1] |
Table 2: Representative Off-Target Selectivity Profile of a p38 Inhibitor (Illustrative Example)
Since a comprehensive public kinase panel for this compound is not available, the following table illustrates a hypothetical selectivity profile based on known cross-reactivities of other p38 inhibitors. This is for illustrative purposes only. Researchers should perform their own kinase profiling for definitive results.
| Kinase | IC50 (nM) | Fold Selectivity vs. p38α |
| p38α (On-Target) | 130 | 1 |
| JNK1 | >10,000 | >77 |
| JNK2 | >10,000 | >77 |
| ERK1 | >10,000 | >77 |
| ERK2 | >10,000 | >77 |
| GSK3β | 5,000 | 38 |
| CDK2 | >10,000 | >77 |
| Akt1 | >10,000 | >77 |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target MAPK Activation
This protocol is designed to assess the phosphorylation status of p38, JNK, and ERK in response to treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a known activator of the p38 pathway (e.g., anisomycin, UV radiation, or a relevant cytokine) for the appropriate time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, and phospho-ERK overnight at 4°C. Also, probe separate blots for total p38, JNK, and ERK as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Overview of the p38 MAPK signaling cascade and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.
References
Technical Support Center: p38 MAP Kinase Inhibitor IV
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing p38 MAP Kinase Inhibitor IV in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It functions by competing with ATP for binding to the kinase domain of p38, thereby preventing the phosphorylation of downstream targets. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and cytokines.[1][2][3][4][5] By inhibiting p38, this compound can modulate inflammatory responses, cell proliferation, differentiation, and apoptosis.
Q2: Which isoforms of p38 MAPK are targeted by this compound?
A2: this compound is designed to inhibit multiple isoforms of p38, including p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[2][6] However, its potency can vary between isoforms. Please refer to the table below for specific IC50 values.
Q3: What are the common off-target effects observed with p38 MAPK inhibitors?
A3: While this compound is designed for selectivity, cross-reactivity with other kinases can occur, potentially leading to off-target effects.[7] Some clinical p38 inhibitors have been observed to have off-target effects on kinases such as the epidermal growth factor receptor (EGFR).[8] It is recommended to perform control experiments, such as using a structurally different p38 inhibitor or siRNA-mediated knockdown of p38, to confirm that the observed phenotype is a direct result of p38 inhibition.
Troubleshooting Guide
Issue 1: Diminished or complete loss of inhibitor efficacy in my cell line over time.
This is a common issue that may indicate the development of acquired resistance. Here are the potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Upregulation of bypass signaling pathways | Activation of alternative survival pathways, such as the EGFR[9][10] or FGFR[11][12] signaling cascades, can compensate for the inhibition of the p38 pathway. Action: Perform a Western blot analysis to probe for the activation of key nodes in parallel pathways (e.g., phosphorylated EGFR, ERK, or AKT). Consider combination therapy with an inhibitor targeting the identified bypass pathway. |
| Increased expression of drug efflux pumps | Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[13][14] Action: Assess the expression of P-gp (MDR1) and other relevant ABC transporters via RT-qPCR or Western blot.[13][15] A functional efflux assay using a substrate like Calcein AM can also be performed.[16] Co-treatment with a known efflux pump inhibitor can help confirm this mechanism. |
| Mutations in the p38 MAPK gene | While less common, mutations in the ATP-binding pocket of p38 could prevent the inhibitor from binding effectively, similar to resistance mechanisms seen with other kinase inhibitors.[17] Action: Sequence the p38 gene in your resistant cell line to identify any potential mutations. |
| Activation of upstream kinases | Increased activity of upstream kinases like MKK3 and MKK6 can lead to a stronger activation of p38, potentially overcoming the inhibitory effect.[18] Action: Use Western blotting to assess the phosphorylation status of MKK3/6.[19] |
Issue 2: My cells are showing signs of toxicity or unexpected phenotypes not related to p38 inhibition.
This could be due to off-target effects of the inhibitor or other experimental variables.
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | The inhibitor may be affecting other kinases, leading to unintended biological consequences.[7][8] Action: Perform a kinase panel screen to identify other potential targets of the inhibitor. Compare the observed phenotype with that of a structurally different p38 inhibitor or with p38 knockdown using siRNA. |
| Solvent toxicity | The vehicle used to dissolve the inhibitor (e.g., DMSO) might be causing toxicity at the concentration used. Action: Run a vehicle-only control at the same concentration to assess its effect on cell viability. |
| Inhibitor degradation | The inhibitor may have degraded over time, leading to the formation of toxic byproducts. Action: Use a fresh stock of the inhibitor and store it as recommended by the manufacturer. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell-based Assay (TNF-α inhibition) | Cell-based Assay (IL-1β inhibition) |
| p38α | 0.13 µM | 22 nM | 44 nM |
| p38β | 0.85 µM | N/A | N/A |
| p38γ | 5.21 µM | N/A | N/A |
| p38δ | 8.63 µM | N/A | N/A |
| Data is a representative example based on publicly available information for similar compounds.[6] N/A: Not available. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and IC50 Determination
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).[13][20]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[16][21]
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of p38 Pathway Activation
This protocol is used to assess the phosphorylation status of p38 and its downstream targets to confirm inhibitor efficacy and investigate resistance mechanisms.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-HSP27, anti-total-HSP27)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.[22]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.[22][23]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total p38 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Caption: The p38 MAPK signaling cascade.
Caption: Troubleshooting workflow for inhibitor resistance.
Caption: Key mechanisms leading to drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The K-Ras effector p38γ MAPK confers intrinsic resistance to tyrosine kinase inhibitors by stimulating EGFR transcription and EGFR dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The K-Ras effector p38γ MAPK confers intrinsic resistance to tyrosine kinase inhibitors by stimulating EGFR transcription and EGFR dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. celon.bio [celon.bio]
- 12. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of p38 MAPK diminishes doxorubicin-induced drug resistance associated with P-glycoprotein in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK mutations confer resistance to mitogen-activated protein kinase pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 23. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Serum on p38 MAP Kinase Inhibitor IV Activity
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for experiments involving p38 MAP Kinase Inhibitor IV, with a specific focus on the impact of serum.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MT4) is a cell-permeable, potent, and ATP-competitive inhibitor of the p38 MAP kinase pathway.[1] It primarily targets the p38α and p38β isoforms.[1][2] By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream target substrates, thereby disrupting the signaling cascade.[3][4] This inhibitory action blocks the production of pro-inflammatory cytokines like IL-1β and TNF-α.[1][2]
Data Summary: Inhibitor Specificity The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against different p38 isoforms and its effect on cytokine release.
| Target | IC₅₀ Value |
| p38α | 0.13 µM[2] |
| p38β | 0.55 µM[2] |
| p38γ | 5.47 µM[2] |
| p38δ | 8.63 µM[2] |
| TNF-α release (in PBMC) | 22 nM[2] |
| IL-1β release (in PBMC) | 44 nM[2] |
Q2: Can you provide a diagram of the p38 MAPK signaling pathway?
A2: Certainly. The p38 MAPK pathway is a critical signaling cascade that responds to environmental stress and inflammatory cytokines.[4][] Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell cycle regulation.[]
References
proper storage and handling of p38 MAP Kinase Inhibitor IV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of p38 MAP Kinase Inhibator IV.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of p38 MAP Kinase Inhibitor IV?
A1: this compound is a cell-permeable, symmetrical sulfone compound that functions as a potent and ATP-competitive inhibitor of p38α and p38β mitogen-activated protein kinases (MAPK). By binding to the ATP pocket of these kinases, it prevents their catalytic activity and subsequent phosphorylation of downstream targets. It exhibits significantly less activity against p38γ/δ, ERK1/2, and JNK1/2/3.
Q2: What are the primary applications of this compound in research?
A2: This inhibitor is primarily used in phosphorylation and dephosphorylation studies to investigate the role of the p38 MAPK signaling pathway in various cellular processes. Key research areas include inflammation, apoptosis, cell cycle regulation, and cellular responses to stress.
Q3: How should I reconstitute and store this compound?
A3: The inhibitor is typically provided as a solid. It should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For detailed storage conditions, please refer to the data table below.
Q4: What is the stability of the reconstituted inhibitor?
A4: Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C. Stock solutions are generally stable for up to 6 months when stored under these conditions. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed in my experiment.
-
Possible Cause 1: Improper storage or handling of the inhibitor.
-
Solution: Ensure the inhibitor, both in solid form and as a stock solution, has been stored according to the manufacturer's recommendations (see table below). Avoid multiple freeze-thaw cycles of the stock solution. It is advisable to use freshly prepared dilutions for each experiment.
-
-
Possible Cause 2: Incorrect concentration of the inhibitor.
-
Solution: The effective concentration of the inhibitor can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific model. IC50 values for p38α and p38β are approximately 130 nM and 550 nM, respectively.[1]
-
-
Possible Cause 3: Cell permeability issues.
-
Solution: While this compound is cell-permeable, ensure that the incubation time is sufficient for the inhibitor to reach its intracellular target. An incubation time of 30 minutes to 1 hour prior to stimulation is a common starting point.
-
-
Possible Cause 4: Inactive p38 MAPK pathway in the experimental model.
-
Solution: Confirm that the p38 MAPK pathway is activated in your experimental setup. This can be done by treating cells with a known p38 activator (e.g., anisomycin, UV radiation, or inflammatory cytokines like TNF-α and IL-1β) and assessing the phosphorylation of p38 or its downstream targets (e.g., ATF-2) via Western blot.
-
Issue 2: Observed cellular toxicity or off-target effects.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: High concentrations of any compound can lead to non-specific effects and toxicity. Reduce the concentration of the inhibitor to the lowest effective dose determined from your dose-response experiments.
-
-
Possible Cause 2: Prolonged incubation time.
-
Solution: Extended exposure to the inhibitor may induce cellular stress. Optimize the incubation time to the minimum required to observe the desired inhibitory effect.
-
-
Possible Cause 3: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess the effect of the solvent alone.
-
Issue 3: Difficulty dissolving the inhibitor.
-
Possible Cause: Low-quality solvent or incorrect solvent.
Quantitative Data Summary
| Parameter | Value | Source |
| Form | Solid / Powder | [1][2] |
| Color | Light yellow to white/beige | [1][2] |
| Storage Temperature (Solid) | 2-8°C, desiccated, protect from light | [1][2] |
| Reconstitution Solvent | DMSO | [1][2] |
| Solubility in DMSO | 4.5 - 5 mg/mL | [1][2] |
| Storage of Stock Solution | -20°C (aliquoted) | [2] |
| Stock Solution Stability | Up to 6 months at -20°C | [2] |
| IC50 (p38α) | 130 nM | [1] |
| IC50 (p38β) | 550 nM | [1] |
Experimental Protocols
Detailed Methodology: Western Blot Analysis of p38 MAPK Inhibition
This protocol describes a typical experiment to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK in a cell-based assay.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., HeLa, A549) in appropriate culture vessels and grow them to 70-80% confluency. b. On the day of the experiment, replace the culture medium with fresh, serum-free medium and incubate for at least 1 hour to starve the cells. c. Prepare a working solution of this compound in serum-free medium from your DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO. d. Pre-incubate the cells with the desired concentration of the inhibitor or vehicle control for 1 hour at 37°C. e. Stimulate the cells with a known p38 MAPK activator (e.g., 10 µg/mL anisomycin) for 30 minutes at 37°C. Include a non-stimulated control group.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like β-actin or GAPDH.
Visualizations
Caption: p38 MAPK Signaling Pathway and the point of inhibition.
Caption: Western blot workflow for p38 MAPK inhibition analysis.
References
dealing with inconsistent western blot results for phospho-p38
Welcome to the technical support center for troubleshooting inconsistent western blot results for phospho-p38. This guide provides detailed answers to frequently asked questions, in-depth troubleshooting advice, and comprehensive experimental protocols to help you achieve reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no signal or a very weak signal for phospho-p38?
A1: Several factors can contribute to a weak or absent signal for phospho-p38. A primary reason is the loss of the phosphate group due to endogenous phosphatases released during sample preparation.[1] To prevent this, it is crucial to work quickly, keep samples on ice, and use lysis buffers supplemented with a cocktail of phosphatase and protease inhibitors.[1][2][3][4] Additionally, ensure that your protein of interest is expected to be phosphorylated under your experimental conditions; many proteins are phosphorylated only in response to specific stimuli.[1] Low protein load can also be a cause; for detecting phosphorylated targets in whole tissue extracts, a higher protein load (at least 100 µg per lane) may be necessary.[3] Finally, confirm the activity of your primary and secondary antibodies, as improper storage or repeated use can diminish their effectiveness.[3][5]
Q2: My phospho-p38 antibody is showing high background. What can I do to reduce it?
A2: High background can obscure your target band and is often caused by issues with the blocking step or antibody concentrations. When detecting phosphoproteins, it is generally recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat dry milk.[6][7][8] Milk contains casein, a phosphoprotein that can cross-react with the phospho-specific antibody, leading to high background.[1][8] Optimizing the concentration of both your primary and secondary antibodies is also critical; excessively high concentrations can lead to non-specific binding.[4][5] Insufficient washing can also result in high background, so ensure you are performing an adequate number of washes with an appropriate buffer like Tris-Buffered Saline with Tween 20 (TBST).[4][5]
Q3: I am detecting multiple non-specific bands in addition to my target phospho-p38 band. How can I resolve this?
A3: The presence of non-specific bands suggests that your primary antibody may be binding to other proteins in the lysate. To address this, it's important to use a highly specific and validated phospho-p38 antibody.[1] You can also try optimizing the primary antibody concentration by performing a titration to find the dilution that provides the best signal-to-noise ratio. Increasing the stringency of your wash buffer (e.g., by slightly increasing the detergent concentration) can also help to remove non-specific antibody binding. Additionally, ensure your samples are fresh and have not undergone degradation, which can result in smaller, non-specific bands.[3][4]
Q4: Should I use total p38 as a loading control?
A4: Yes, using an antibody that detects the total level of p38 protein is a highly recommended practice.[7] This allows you to normalize the phospho-p38 signal to the total amount of p38 protein present in each lane, providing a more accurate measure of the phosphorylation status.[7][9] This is often more reliable than using a traditional housekeeping protein as a loading control, as it accounts for any variations in the expression of p38 itself.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during phospho-p38 western blotting.
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Inactive or degraded phosphate groups | Always use fresh lysis buffer containing a phosphatase inhibitor cocktail. Keep samples on ice at all times.[1][2][3][4] |
| Low abundance of phosphorylated protein | Stimulate cells with a known activator of the p38 pathway (e.g., UV radiation, anisomycin, LPS) to increase the level of phospho-p38.[10][11] Consider immunoprecipitation to enrich for your protein of interest.[1][2] | |
| Insufficient protein loaded | Increase the amount of protein loaded per lane, especially for tissue lysates (50-100 µg).[3] | |
| Inefficient antibody binding | Optimize primary antibody dilution. Incubate the primary antibody overnight at 4°C. Ensure the secondary antibody is appropriate for the primary antibody.[4][5] | |
| High Background | Inappropriate blocking agent | Use 3-5% BSA in TBST for blocking instead of non-fat dry milk to avoid cross-reactivity with casein.[6][7][8] |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal concentration that minimizes background.[4][5] | |
| Insufficient washing | Increase the number and duration of washes with TBST after antibody incubations.[4][5] | |
| Non-Specific Bands | Poor antibody specificity | Use a phospho-p38 antibody that has been validated for specificity, for example, by treating lysates with a phosphatase to confirm signal loss.[1][7][12] |
| Protein degradation | Use fresh samples and always include protease inhibitors in your lysis buffer.[3][4] Store lysates at -80°C for long-term storage.[3] | |
| Contaminated buffers | Prepare fresh buffers, especially wash buffers, to avoid microbial growth that can interfere with the blot.[8] | |
| Inconsistent Results | Variability in sample preparation | Standardize your sample collection and lysis procedures to ensure consistency between experiments. |
| Uneven transfer | Ensure complete and even transfer of proteins from the gel to the membrane by checking for air bubbles and proper assembly of the transfer stack. Use a total protein stain on the membrane (e.g., Ponceau S) to visualize transfer efficiency. | |
| Inconsistent antibody dilutions | Always prepare fresh antibody dilutions for each experiment. Reusing diluted antibodies is not recommended.[3] |
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[11] Activation of this pathway involves a series of upstream kinases, culminating in the dual phosphorylation of p38 MAPK at Threonine 180 (Thr180) and Tyrosine 182 (Tyr182) by MKK3 and MKK6.[11] Activated phospho-p38 then phosphorylates downstream transcription factors and other proteins, leading to cellular responses such as inflammation, apoptosis, and cell differentiation.
Caption: The p38 MAPK signaling cascade.
Western Blot Workflow for Phospho-p38 Detection
The following diagram outlines the key steps for a successful phospho-p38 western blot experiment.
Caption: Key steps in the phospho-p38 western blot workflow.
Detailed Experimental Protocol
This protocol provides a general guideline for performing a western blot to detect phospho-p38. Optimization may be required for specific cell types and experimental conditions.
1. Sample Preparation and Lysis
-
Culture and treat cells as required for your experiment. To induce p38 phosphorylation, consider treating cells with a known stimulus (e.g., 25 µg/ml Anisomycin for 30 minutes).[13]
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add SDS-PAGE sample loading buffer to the protein extract and boil at 95-100°C for 5 minutes. Store samples at -80°C if not used immediately.[3]
2. SDS-PAGE and Protein Transfer
-
Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Include a positive control (lysate from stimulated cells) and a negative control (lysate from unstimulated or phosphatase-treated cells).[1][13]
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency by staining the membrane with Ponceau S.
3. Immunoblotting
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-p38 (e.g., targeting Thr180/Tyr182) diluted in 5% BSA in TBST. Recommended dilutions typically range from 1:1000 to 1:4000, but should be optimized for your specific antibody.[10] Incubation is often performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To normalize the data, you can strip the membrane and re-probe with an antibody for total p38. The ratio of phospho-p38 to total p38 can then be calculated.[7]
| Reagent | Recommended Concentration/Dilution | Notes |
| Protease Inhibitor Cocktail | 1X | Add fresh to lysis buffer before use. |
| Phosphatase Inhibitor Cocktail | 1X | Crucial for preserving phosphorylation. Add fresh.[14] |
| Protein Load | 20-100 µ g/lane | Higher amounts may be needed for low-abundance targets.[3] |
| Blocking Buffer | 5% BSA in TBST | Preferred over milk for phospho-antibodies.[1] |
| Primary Antibody (Phospho-p38) | 1:1000 - 1:4000 | Optimize based on manufacturer's datasheet and experimental results.[10] |
| Secondary Antibody | Varies | Use at the recommended dilution from the manufacturer. |
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. wildtypeone.substack.com [wildtypeone.substack.com]
- 9. licorbio.com [licorbio.com]
- 10. Phospho-p38 MAPK (Thr180/Tyr182) antibody (28796-1-AP) | Proteintech [ptglab.com]
- 11. PathScan® Multiplex Western Cocktail II: Phospho-p90RSK, Phospho-p53, Phospho-p38 MAPK and Phospho-S6 Ribosomal Protein Detection Cocktail II | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. p38 MAPK Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 14. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p38 MAP Kinase Inhibitor IV In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p38 MAP Kinase Inhibitor IV in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, and ATP-competitive inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs). It exhibits significantly less activity against p38γ and p38δ isoforms, as well as other kinases like ERK1/2 and JNK1/2/3. By binding to the ATP pocket of p38α/β, it blocks the phosphorylation of downstream substrates, thereby inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses, making the inhibitor a valuable tool for studying inflammation and related cellular processes.[]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to six months under these conditions.
Q3: What are the potential off-target effects and toxicity concerns associated with p38 MAPK inhibitors in vivo?
A3: While this compound is selective for p38α/β, the broader class of p38 MAPK inhibitors has been associated with certain off-target effects and toxicities in preclinical and clinical studies. These can include liver toxicity, as observed in some clinical trials of other p38 inhibitors.[2] In animal models, particularly in dogs, some p38 MAPK inhibitors have induced acute gastrointestinal and lymphoid toxicity.[3] Researchers should carefully monitor animals for signs of distress, changes in weight, and organ-specific toxicity markers.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
Issue 1: Poor Solubility and Precipitation of the Inhibitor During Formulation or Injection.
-
Possible Cause: this compound has low aqueous solubility. The use of an inappropriate vehicle or improper formulation technique can lead to precipitation.
-
Solution:
-
Vehicle Selection: A common vehicle for poorly soluble inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[4] The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
Formulation Protocol: First, dissolve the inhibitor in a minimal amount of DMSO. Then, slowly add co-solvents like PEG300 and Tween 80 while vortexing. Finally, add the aqueous component (saline or PBS) dropwise with continuous mixing. Prepare the formulation fresh before each use.
-
Warming: Gently warming the solution may aid in dissolution, but be cautious of inhibitor degradation at high temperatures.
-
Issue 2: Lack of Efficacy or Inconsistent Results in Animal Models.
-
Possible Cause: This could be due to inadequate dosage, poor bioavailability, rapid metabolism, or suboptimal route of administration.
-
Solution:
-
Dose-Response Studies: Conduct a pilot study with a range of doses to determine the optimal concentration that elicits the desired biological effect without causing significant toxicity.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the inhibitor's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax) in your animal model. This will help in designing an effective dosing regimen.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) can significantly impact bioavailability. While oral administration is convenient, it may result in lower bioavailability. Intravenous or intraperitoneal injections often provide more direct and consistent systemic exposure.
-
Dosing Frequency: Based on the inhibitor's half-life, adjust the dosing frequency to maintain a therapeutic concentration throughout the experiment.
-
Issue 3: Observed Toxicity or Adverse Events in Treated Animals.
-
Possible Cause: The administered dose may be too high, or the vehicle itself could be causing adverse reactions. Off-target effects of the inhibitor can also contribute to toxicity.[2]
-
Solution:
-
Toxicity Studies: Perform a preliminary toxicity study to establish the maximum tolerated dose (MTD). Observe animals for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior.
-
Vehicle Control Group: Always include a vehicle control group to distinguish the effects of the inhibitor from those of the formulation components.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs (liver, kidney, spleen, etc.) to identify any potential tissue damage.
-
Monitor Inflammatory Markers: Since p38 MAPK is involved in inflammation, monitor systemic inflammatory markers to assess the overall inflammatory state of the animals.
-
Quantitative Data Summary
While specific in vivo pharmacokinetic and efficacy data for this compound is limited in publicly available literature, the following tables provide a general framework and data from studies on other p38 MAPK inhibitors that can serve as a reference.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| p38α | 130 |
| p38β | 550 |
| p38γ | >1000 (≤23% inhibition at 1 µM) |
| p38δ | >1000 (≤23% inhibition at 1 µM) |
| ERK1/2 | >1000 (≤23% inhibition at 1 µM) |
| JNK1/2/3 | >1000 (≤23% inhibition at 1 µM) |
Data sourced from manufacturer datasheets.
Table 2: Example In Vivo Study Parameters for a p38 MAPK Inhibitor (SB203580)
| Parameter | Description | Reference |
| Animal Model | ApoE(-/-) mice | [5] |
| Disease Model | Atherosclerosis | [5] |
| Dosing Regimen | Not specified in abstract | [5] |
| Route of Administration | Systemic | [5] |
| Observed Efficacy | Reduced atheromatous lesion size by 51 ± 3% | [5] |
Table 3: Preclinical Pharmacokinetics of a p38 MAPK Inhibitor (SB-239063)
| Species | Route | Bioavailability (%) | Clearance | Key Observation | Reference |
| Rat | IV/PO | Good | Low to moderate | Substantial in vivo trans-cis isomerization | [6] |
| Dog | IV/PO | Good | Low to moderate | Minimal isomerization | [6] |
| Cynomolgus Monkey | IV/PO | Poor | - | Substantial in vivo trans-cis isomerization | [6] |
Experimental Protocols
Protocol 1: General Formulation of this compound for In Vivo Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Phosphate-buffered saline (PBS) or 0.9% Saline, sterile
-
-
Procedure:
-
Calculate the required amount of inhibitor based on the desired dose and the number of animals.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of DMSO (e.g., to make a 10-20 mg/mL stock solution). Vortex until fully dissolved.
-
Add PEG300 to the DMSO solution (e.g., to a final concentration of 30-40%). Vortex thoroughly.
-
Add Tween 80 to the solution (e.g., to a final concentration of 5-10%). Vortex until the solution is clear.
-
Slowly add sterile PBS or saline to the desired final volume while continuously vortexing to prevent precipitation. The final DMSO concentration should be minimized (ideally ≤10%).
-
Visually inspect the solution for any precipitates before administration.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Formulated this compound
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Turn the mouse to expose its abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: Overview of the p38 MAPK signaling cascade and the point of intervention for this compound.
Caption: A generalized experimental workflow for conducting in vivo studies with this compound.
Caption: A decision tree for troubleshooting common issues during in vivo experiments with this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Potency: p38 MAP Kinase Inhibitor IV versus SB203580
In the landscape of signal transduction research, the p38 mitogen-activated protein (MAP) kinase pathway stands as a pivotal mediator of cellular responses to inflammatory cytokines and environmental stress. Consequently, inhibitors of p38 MAP kinase are invaluable tools for dissecting cellular processes and hold therapeutic potential. This guide provides a comprehensive comparison of two widely used p38 MAPK inhibitors, p38 MAP Kinase Inhibitor IV and SB203580, focusing on their efficacy, specificity, and the experimental frameworks used to evaluate them.
At a Glance: Comparative Efficacy
A critical measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by half. A lower IC50 value denotes a higher potency.
| Inhibitor | Target | IC50 (nM) |
| This compound | p38α | 130[1][2] |
| p38β | 550[1][2] | |
| SB203580 | p38α (SAPK2a) | 50[3] |
| p38β2 (SAPK2b) | 500[3] |
While both compounds effectively inhibit the primary p38 isoforms, α and β, SB203580 exhibits a lower IC50 for p38α, suggesting a higher potency for this specific isoform in enzymatic assays. However, cellular efficacy can be influenced by various factors, including cell permeability and off-target effects.
A key study has demonstrated that this compound is more effective than a closely related compound, SB 203850, in a cellular context. Specifically, this compound achieved 100% inhibition of lipopolysaccharide (LPS)-induced Interleukin-1β (IL-1β) release from human peripheral blood mononuclear cells (hPBMCs) at a concentration of 100 µM, whereas SB 203850 only achieved 50% inhibition at the same concentration[1][2]. This suggests that under these experimental conditions, this compound demonstrates superior efficacy in a physiologically relevant inflammatory response model.
Kinase Selectivity Profile
The specificity of a kinase inhibitor is crucial to avoid confounding results from off-target effects. Both inhibitors have been profiled against a panel of kinases to determine their selectivity.
| Inhibitor | Off-Target Kinase | Inhibition/IC50 |
| This compound | p38γ/δ, ERK1/2, JNK1/2/3 | ≤23% inhibition at 1 µM[1][2] |
| SB203580 | LCK, GSK-3β, PKBα | 100-500-fold less sensitive than for p38α[3] |
This compound demonstrates high selectivity for the α and β isoforms of p38, with minimal activity against other MAP kinases like ERK and JNK at a concentration of 1 µM[1][2]. SB203580 also shows good selectivity, with significantly higher concentrations required to inhibit other kinases compared to p38α[3].
Mechanism of Action: A Look at the Signaling Pathway
Both this compound and SB203580 are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Caption: p38 MAPK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate and compare p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38 kinase.
Caption: Workflow for an in vitro p38 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound and SB203580 in an appropriate solvent (e.g., DMSO). Prepare a reaction buffer containing purified active p38α or p38β enzyme, a suitable substrate (e.g., recombinant ATF2), and ATP.
-
Reaction Setup: In a microplate, combine the p38 enzyme and the inhibitor at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Terminate the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as radiometric assays with [γ-³²P]ATP, or luminescence-based assays like the ADP-Glo™ Kinase Assay.
-
Data Analysis: Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of LPS-induced IL-1β Production
This assay assesses the inhibitor's efficacy in a more biologically relevant context by measuring the inhibition of a downstream inflammatory response in cells.
Caption: Workflow for a cellular assay measuring IL-1β inhibition.
Methodology:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (hPBMCs) from whole blood. Seed the cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or SB203580 for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of IL-1β.
-
Incubation: Incubate the cells for an extended period (e.g., 24 hours) to allow for cytokine production and secretion.
-
ELISA: Collect the cell culture supernatant and quantify the amount of IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of IL-1β production for each inhibitor concentration compared to the LPS-stimulated control without inhibitor.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and SB203580 will depend on the specific experimental goals.
-
For high-potency inhibition of p38α in biochemical assays, SB203580 may be the preferred choice due to its lower IC50 value.
-
For studies requiring high selectivity against other MAP kinases, this compound offers a well-defined profile with minimal off-target effects on ERK and JNK.
-
In cellular assays investigating inflammatory responses, this compound has demonstrated superior efficacy in inhibiting LPS-induced IL-1β release, making it a strong candidate for such studies.
Researchers should carefully consider the specific p38 isoform of interest, the experimental system (in vitro vs. cellular), and the potential for off-target effects when selecting the most appropriate inhibitor for their research. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
A Comparative Guide to p38 MAP Kinase Inhibitors: BIRB 796 vs. p38 MAP Kinase Inhibitor IV
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is paramount for the success of preclinical and clinical studies. This guide provides a detailed, data-driven comparison of two widely used p38 MAP kinase inhibitors: BIRB 796 (Doramapimod) and p38 MAP Kinase Inhibitor IV.
This objective comparison delves into the selectivity, mechanism of action, and available experimental data for both inhibitors, providing a comprehensive resource to inform your research decisions.
At a Glance: Key Differences
| Feature | This compound | BIRB 796 (Doramapimod) |
| Primary Targets | p38α, p38β | p38α, p38β, p38γ, p38δ |
| Mechanism of Action | ATP-competitive | Allosteric |
| Selectivity Profile | Potent against p38α/β with reduced activity against a limited number of other kinases. | High selectivity, with extensive panel screening data available. |
| Binding Kinetics | Not extensively reported | Slow association and dissociation rates |
In-Depth Selectivity Analysis
A critical factor in the selection of a kinase inhibitor is its selectivity profile, which minimizes off-target effects and ensures that the observed biological response is due to the inhibition of the intended target.
This compound
Table 1: IC50 Values for this compound
| Kinase | IC50 (nM) |
| p38α | 130 |
| p38β | 550 |
| p38γ | >8630[1] |
| p38δ | >8630[1] |
BIRB 796 (Doramapimod)
BIRB 796 is a highly selective, allosteric inhibitor of all four p38 MAPK isoforms.[2][3] Extensive selectivity screening has been performed, demonstrating its high affinity for p38 kinases with minimal inhibition of a wide range of other kinases.[4][5]
Table 2: IC50 and Kd Values for BIRB 796
| Kinase | IC50 (nM) | Kd (nM) |
| p38α | 38[2] | 0.1[5] |
| p38β | 65[2] | - |
| p38γ | 200[2] | - |
| p38δ | 520[2] | - |
| JNK2 | 98 | - |
| c-Raf-1 | 1400 | - |
| B-Raf | 83[2] | - |
Note: IC50 and Kd values can vary depending on the assay conditions.
Mechanism of Action: A Tale of Two Binding Sites
The distinct mechanisms of action of these two inhibitors have significant implications for their binding kinetics and potential for downstream effects.
This compound acts as a classical ATP-competitive inhibitor. It binds to the ATP-binding pocket of the active p38 kinase, directly competing with the endogenous ATP substrate. This type of inhibition is typically characterized by faster association and dissociation rates.
BIRB 796 , in contrast, is an allosteric inhibitor.[4] It binds to a distinct, allosteric site on the p38 kinase, which induces a conformational change that prevents the binding of ATP and stabilizes the kinase in an inactive state.[4] This allosteric mechanism is associated with slower binding kinetics.[4]
References
A Comparative Guide to the Specificity of p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. As such, they have emerged as attractive therapeutic targets for a range of inflammatory diseases, autoimmune disorders, and cancers. However, the development of p38 MAPK inhibitors has been challenging, with issues of off-target effects and toxicity hindering their clinical translation. This guide provides a detailed comparison of the specificity of four prominent p38 MAPK inhibitors: SB203580, BIRB 796, Neflamapimod (VX-745), and Losmapimod.
Data Presentation: A Quantitative Comparison of Inhibitor Specificity
The following tables summarize the inhibitory activity of the selected compounds against the four p38 MAPK isoforms (α, β, γ, and δ) and a panel of selected off-target kinases. This data, compiled from various kinase profiling studies, offers a quantitative insight into the specificity and selectivity of each inhibitor.
Table 1: Inhibitory Activity (IC50/Kd in nM) Against p38 MAPK Isoforms
| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) |
| SB203580 | 50 | 500 | >10,000 | >10,000 |
| BIRB 796 | 38 | 65 | 200 | 520 |
| Neflamapimod (VX-745) | 10[1] | 220[1] | >20,000 | Not Reported |
| Losmapimod | pKi 8.1 (~7.9 nM)[2] | pKi 7.6 (~25 nM)[2] | Not Reported | Not Reported |
Note: IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) and pKi (-log(Ki)) are measures of binding affinity. Lower values indicate higher potency.
Table 2: Inhibitory Activity (IC50/Kd in nM) Against Selected Off-Target Kinases
| Inhibitor | JNK2 | c-Raf-1 (RAF1) | B-Raf | LCK | GSK-3β |
| SB203580 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| BIRB 796 | 98 | 1400 | 83[3] | Weak Inhibition | Weak Inhibition |
| Neflamapimod (VX-745) | >20,000 | >20,000 | >20,000 | >20,000 | >20,000 |
| Losmapimod | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data compiled from publicly available kinome scan databases and literature.[3][4][5][6] The selectivity of Losmapimod against a broad panel of kinases has been established in its extensive clinical development, though specific public quantitative data is limited.[7]
Key Observations on Specificity Profiles
-
SB203580 , one of the earliest p38 inhibitors, demonstrates good selectivity for the α and β isoforms over γ and δ. However, its broader kinome profile reveals off-target activities that necessitate careful interpretation of experimental results.
-
BIRB 796 is a potent pan-p38 inhibitor, showing activity against all four isoforms.[3] Its allosteric binding mechanism contributes to its high affinity.[8] However, it also exhibits inhibitory activity against other kinases like JNK2 and B-Raf at higher concentrations.[3]
-
Neflamapimod (VX-745) is a highly selective inhibitor of p38α with approximately 20-fold lower potency against p38β and minimal activity against a large panel of other kinases.[1][9][10] This high degree of selectivity makes it a valuable tool for dissecting the specific roles of p38α.
-
Losmapimod is a selective inhibitor of p38α and p38β.[2] It has undergone extensive clinical evaluation, which has established a favorable safety and tolerability profile, suggesting good overall selectivity.[7]
Experimental Protocols for Kinase Inhibition Assays
The data presented in this guide are primarily derived from two major types of in vitro kinase assays: radiometric assays and fluorescence-based binding assays. Understanding the principles of these methods is crucial for interpreting the specificity data.
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: A kinase, its specific substrate (peptide or protein), and [γ-³³P]ATP are incubated in the presence of varying concentrations of the inhibitor. The reaction is then stopped, and the radiolabeled, phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by binding the substrate to a filter membrane. The amount of radioactivity incorporated into the substrate is then measured using a scintillation counter or phosphorimager. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by plotting inhibition versus inhibitor concentration.
Generalized Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a suitable buffer containing MgCl₂, the test inhibitor at various dilutions, and the specific substrate.
-
Initiation: Start the reaction by adding a solution of ATP mixed with [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the radioactivity in each spot using a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence-Based Kinase Binding Assay (e.g., KINOMEscan™)
This assay format measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase of interest.
Principle: The assay utilizes DNA-tagged kinases. A test compound, the tagged kinase, and an immobilized ligand that binds to the active site of the kinase are co-incubated. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. The binding affinity (Kd) is determined by measuring the amount of bound kinase at different concentrations of the test compound.
Generalized Protocol:
-
Compound Preparation: A dilution series of the test inhibitor is prepared in DMSO.
-
Assay Assembly: In a multi-well plate, the DNA-tagged kinase, the test inhibitor, and the immobilized ligand beads are combined.
-
Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.
-
Separation: The beads are washed to remove unbound kinase and inhibitor.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of bound kinase is plotted against the inhibitor concentration. A competition binding curve is generated, from which the dissociation constant (Kd) can be calculated.
Signaling Pathway and Experimental Workflow Diagrams
To provide a better context for the role of p38 MAPK and the experimental approaches used to assess inhibitor specificity, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow of kinase inhibition assays.
This guide provides a foundational understanding of the specificity of several key p38 MAPK inhibitors. For researchers and drug development professionals, a thorough evaluation of the on-target and off-target activities of these compounds is essential for the design of definitive experiments and the development of safer, more effective therapeutics. It is recommended to consult the primary literature and comprehensive kinase profiling databases for the most detailed and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fulcrumtx.com [fulcrumtx.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 10. selleckchem.com [selleckchem.com]
Validating p38 Pathway Inhibition: A Comparative Guide to Downstream Markers
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its central role in inflammation has made it a key target for therapeutic intervention in a range of diseases. Validating the effective inhibition of this pathway is paramount for the development of novel p38-targeted drugs. This guide provides a comparative overview of key downstream markers for validating p38 pathway inhibition, complete with experimental data and detailed protocols.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling module.[3] It is typically initiated by upstream mitogen-activated protein kinase kinase kinases (MAP3Ks), such as ASK1 and TAK1, which in turn phosphorylate and activate MAP2Ks, primarily MKK3 and MKK6.[1][3] These MAP2Ks then dually phosphorylate the TGY motif in the activation loop of p38 MAPK isoforms (α, β, γ, and δ), leading to their activation.[1] Activated p38 then phosphorylates a wide array of downstream substrates, including other protein kinases and transcription factors, to orchestrate a cellular response.[4][5]
Key Downstream Markers for Validating p38 Inhibition
The most reliable method for confirming p38 pathway inhibition is to measure the phosphorylation status of its direct downstream substrates. A decrease in the phosphorylation of these markers upon treatment with a p38 inhibitor provides direct evidence of target engagement and pathway modulation.
| Downstream Marker | Protein Class | Function | Method of Detection |
| MAPKAPK-2 (MK2) | Protein Kinase | Regulates inflammation and cell migration through phosphorylation of proteins like HSP27.[4] | Western Blot (p-MK2), Kinase Assay |
| MSK1/2 | Protein Kinase | Activates transcription factors involved in inflammatory responses.[4] | Western Blot (p-MSK1/2) |
| ATF-2 | Transcription Factor | Upregulates target genes involved in stress and inflammatory responses.[4] | Western Blot (p-ATF-2), Kinase Assay |
| CREB | Transcription Factor | Regulates gene expression involved in various cellular processes, including inflammation. | Western Blot (p-CREB) |
| p53 | Tumor Suppressor | p38-mediated phosphorylation can contribute to its role in cell cycle arrest and apoptosis.[6] | Western Blot (p-p53) |
| TNF-α, IL-1β, IL-6 | Pro-inflammatory Cytokines | Key mediators of inflammation whose production is often regulated by the p38 pathway.[7] | ELISA, RT-qPCR |
Comparison of p38 Inhibitors
A variety of small molecule inhibitors targeting p38 MAPK have been developed. Their efficacy can be compared based on their half-maximal inhibitory concentration (IC50) and their ability to suppress downstream signaling events.
| Inhibitor | Target Isoforms | IC50 (p38α) | Effect on Downstream Markers | Reference |
| SB203580 | α, β | 85.1 µM (in MDA-MB-231 cells) | Inhibits phosphorylation of MK2 and ATF-2. Reduces TNF-α production. | [7] |
| SB202190 | α, β | 46.6 µM (in MDA-MB-231 cells) | More potent than SB203580 in inhibiting cell proliferation. Reduces ERK1/2 phosphorylation at high concentrations. | [7] |
| BIRB-796 (Doramapimod) | α, β, γ, δ | ~1 nM | Potently inhibits TNF-α production. Also inhibits JNK2α2 at higher concentrations. | [8][9] |
| VX-745 | α, β | - | Entered clinical trials for rheumatoid arthritis. | [10] |
| PH-797804 | α | - | Strong inhibitory effect on MK2 and ATF2 phosphorylation. | [1] |
Note: IC50 values can vary depending on the assay conditions and cell type used.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of p38 pathway inhibition.
Western Blot for Phosphorylated Downstream Markers
This technique is used to detect the phosphorylated, active forms of downstream targets.
Protocol:
-
Cell Lysis: Treat cells with the p38 inhibitor at various concentrations, followed by stimulation with a p38 activator (e.g., anisomycin, LPS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream marker (e.g., phospho-ATF-2, phospho-MK2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the downstream marker to confirm equal loading.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of p38 or its downstream kinases.
Protocol:
-
Immunoprecipitation (Optional): Immunoprecipitate p38 MAPK from cell lysates using a specific antibody.
-
Kinase Reaction: Set up a reaction mixture containing the immunoprecipitated p38 (or recombinant p38), a specific substrate (e.g., ATF-2), ATP, and the p38 inhibitor at various concentrations in a kinase assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The phosphorylation of the substrate can be detected in several ways:
-
Radiolabeling: Use [γ-³²P]ATP and detect the incorporation of the radioactive phosphate into the substrate by autoradiography.
-
Antibody-based detection: Use a phospho-specific antibody to detect the phosphorylated substrate by Western Blot or ELISA.
-
Luminescence-based detection: Use a commercial kit that measures ADP production, which is proportional to kinase activity.
-
ELISA for Cytokine Measurement
This is a high-throughput method to quantify the levels of secreted pro-inflammatory cytokines.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) overnight at 4°C.[11]
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.[11]
-
Sample Incubation: Add cell culture supernatants (from cells treated with p38 inhibitors and stimulated) and standards to the wells and incubate for 2 hours at room temperature.[11]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.[11]
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate and incubate for 20 minutes in the dark.[11]
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).[11]
-
Stop Solution and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a microplate reader.[11]
-
Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[11]
Crosstalk with Other Signaling Pathways
The p38 MAPK pathway does not operate in isolation and exhibits significant crosstalk with other signaling cascades, most notably the JNK and ERK pathways.[1] Inhibition of p38 can sometimes lead to the activation of these other pathways, which can have important implications for the overall cellular response and potential off-target effects of inhibitors.[5][6] Therefore, a comprehensive validation of p38 inhibition should also include an assessment of the activity of these related pathways.
Experimental Approach to Assess Crosstalk:
To investigate the effect of p38 inhibition on the JNK and ERK pathways, researchers can perform Western blot analysis on lysates from cells treated with a p38 inhibitor. The membranes can be probed with antibodies specific for the phosphorylated (active) forms of key components of these pathways, such as phospho-JNK and phospho-ERK. An increase in the phosphorylation of these proteins following p38 inhibition would indicate a compensatory activation of these pathways.
Conclusion
Validating the inhibition of the p38 MAPK pathway requires a multi-faceted approach that goes beyond simply measuring the direct activity of the p38 kinase. By employing a combination of techniques to assess the phosphorylation of key downstream markers, quantifying the reduction in pro-inflammatory cytokine production, and monitoring for potential crosstalk with other signaling pathways, researchers can gain a comprehensive understanding of the efficacy and specificity of their p38 inhibitors. This robust validation is a critical step in the development of safe and effective therapeutics targeting this important inflammatory pathway.
References
- 1. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-regulation of the transcription controlling ATF2 phosphoswitch by JNK and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of p38 Mitogen-Activated Protein Kinase Augments Progression of Remnant Kidney Model by Activating the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 10. Crosstalk between p38 MAPK and GR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crosstalk between Nodal/Activin and MAPK p38 Signaling Is Essential for Anterior-Posterior Axis Specification - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of p38 MAPK Inhibition: A Comparative Guide to p38 MAP Kinase Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Their involvement in a multitude of pathological processes, including inflammation, autoimmune diseases, and cancer, has made them attractive targets for therapeutic intervention. This guide provides a comprehensive cross-reactivity profile of p38 MAP Kinase Inhibitor IV, presenting a comparative analysis with other widely used p38 inhibitors. The data herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs, considering both on-target potency and off-target effects.
This compound: Potency and Selectivity
This compound, also known by its chemical name 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), is an ATP-competitive inhibitor of p38 MAP kinases.[1] It exhibits potent inhibition of the p38α and p38β isoforms, which are the most studied members of the p38 family and are strongly implicated in inflammatory pathways.
Inhibitory Activity Against p38 Isoforms
The inhibitory potency of this compound against the four p38 isoforms is summarized in the table below. The data indicates a preferential inhibition of p38α and p38β over p38γ and p38δ.
| Kinase Target | IC50 (µM) |
| p38α | 0.13[2] |
| p38β | 0.55[2] |
| p38γ | 5.47[2] |
| p38δ | 8.63[2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Cross-Reactivity Profile
Comparison with Alternative p38 MAP Kinase Inhibitors
To provide a broader context for the utility of this compound, its cross-reactivity profile is compared with several other well-characterized p38 inhibitors.
| Inhibitor | Primary Target(s) | Key Off-Targets and Cross-Reactivities |
| This compound | p38α, p38β | Low activity against p38γ, p38δ, ERK1/2, JNK1/2/3. |
| SB203580 | p38α, p38β | Inhibits RIPK2, GAK, and several other kinases at higher concentrations.[3] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | Potent inhibitor of JNK2, with some activity against other kinases such as SRC and ABL.[4] |
| VX-745 (Neflamapimod) | p38α | Highly selective for p38α over p38β and other kinases.[5] |
Signaling Pathway Overview
The p38 MAPK signaling cascade is a key pathway that translates extracellular signals into cellular responses. A simplified representation of this pathway is provided below.
Caption: The p38 MAPK signaling cascade.
Experimental Methodologies
The determination of a kinase inhibitor's cross-reactivity profile is crucial for understanding its biological effects. A common and robust method for this is the in vitro kinase assay panel.
In Vitro Kinase Assay Panel: A General Protocol
This method involves testing the inhibitor against a large number of purified kinases to determine its inhibitory activity (typically as IC50 values).
Caption: Workflow for in vitro kinase profiling.
1. Compound Preparation: The test inhibitor is serially diluted to create a range of concentrations.
2. Assay Reaction: For each kinase in the panel, a reaction is set up containing the purified enzyme, a specific substrate, and ATP.
3. Incubation: The inhibitor dilutions are added to the kinase reactions and incubated to allow for binding and inhibition.
4. Detection: The activity of each kinase is measured. Common methods include:
- Radiometric Assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.
- Luminescence-Based Assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is directly proportional to kinase activity.
- Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
5. Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These values are then used to determine the IC50 for each kinase.
Conclusion
This compound is a potent inhibitor of p38α and p38β MAP kinases with a degree of selectivity over other MAPK family members. While comprehensive data on its interaction with the broader human kinome is limited, its preferential activity within the p38 pathway makes it a valuable tool for studying the specific roles of p38α and p38β in cellular processes. For researchers requiring a more extensively characterized inhibitor with a well-documented and narrow selectivity profile, alternatives such as VX-745 may be more suitable. Conversely, for studies where broader inhibition of p38 isoforms is desired, BIRB 796 could be a more appropriate choice, albeit with known off-target effects on kinases like JNK2. The selection of a p38 inhibitor should, therefore, be guided by the specific research question and a thorough consideration of its known cross-reactivity profile.
References
A Comparative Guide to p38 MAP Kinase Inhibitors: Spotlight on Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation.[1][2] It plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a compelling therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease.[3][4][5] Despite significant research and numerous clinical trials, the development of safe and effective p38 MAPK inhibitors has been challenging, often hampered by issues of off-target toxicity and lack of sustained efficacy.[4][6]
This guide provides a comparative analysis of p38 MAP Kinase Inhibitor IV against other notable p38 MAPK inhibitors, supported by experimental data and detailed protocols.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade.[7] External stimuli, such as environmental stress or inflammatory cytokines, activate a MAP Kinase Kinase Kinase (MAPKKK), like TAK1 or ASK1.[7] This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6.[3][8] In turn, MKK3/6 activate p38 MAPK through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182).[9] Activated p38 can then phosphorylate various downstream targets, including other kinases (e.g., MK2, MSK1) and transcription factors (e.g., ATF2, MEF2C), leading to a coordinated cellular stress and inflammatory response.[3][7]
Caption: The p38 MAPK signaling cascade.
Comparative Analysis of p38 MAPK Inhibitors
This compound is a cell-permeable, ATP-competitive inhibitor that targets the p38α and p38β isoforms.[10] Its performance is best understood in the context of other research and clinical-grade inhibitors, which vary significantly in their potency, isoform selectivity, and binding mechanisms. While many potent inhibitors have been developed, several have failed in clinical trials, highlighting the complexities of targeting this pathway.[4][11]
The table below summarizes key quantitative data for this compound and a selection of other well-characterized p38 inhibitors.
| Compound | Type | p38α IC50 | p38β IC50 | p38γ IC50 | p38δ IC50 | Cellular Activity / Notes |
| p38 Inhibitor IV | ATP-Competitive | 130 nM[10][12] | 550 nM[10][12] | 5.47 µM[12] | 8.63 µM[12] | Inhibits LPS-induced TNF-α (IC50=22 nM) and IL-1β (IC50=44 nM) in hPBMCs.[12] |
| SB203580 | ATP-Competitive | 50 nM[13] | 500 nM[13] | Inactive | Inactive | A widely used research tool; less potent than Inhibitor IV for IL-1β release.[10] |
| SB202190 | ATP-Competitive | 50 nM[13][14] | 100 nM[13][14] | N/A | N/A | A potent research compound often used to investigate p38's role in vivo.[14] |
| BIRB-796 (Doramapimod) | Allosteric (Type II) | 38 nM[13][14] | 65 nM[13][14] | 200 nM[13][14] | 520 nM[13][14] | Pan-p38 inhibitor with very slow off-rate; reached clinical trials.[14][15] |
| VX-745 (Neflamapimod) | ATP-Competitive | 10 nM[14] | ~220 nM | Inactive | N/A | Highly selective for p38α; entered clinical trials for Alzheimer's and other indications.[11][14] |
| PH-797804 | ATP-Competitive | 26 nM[14][16] | ~104 nM | Inactive | Inactive | Exceptionally high kinome selectivity; entered Phase I clinical trials.[14][17] |
| Losmapimod | ATP-Competitive | pKi = 8.1 (~8 nM)[14] | pKi = 7.6 (~25 nM)[14] | N/A | N/A | Advanced to late-stage clinical trials for cardiovascular disease but was discontinued.[11][14] |
| Pamapimod (R-1503) | ATP-Competitive | 14 nM[16] | 480 nM[16] | Inactive | Inactive | Selective p38α inhibitor that entered clinical development.[16] |
Key Experimental Methodologies
Evaluating the efficacy and selectivity of p38 MAPK inhibitors involves a multi-step process, beginning with in vitro biochemical assays and progressing to cell-based functional assays.
Caption: A typical workflow for p38 inhibitor evaluation.
Protocol 1: In Vitro p38 MAPK Activity Assay (Non-Radioactive)
This protocol is adapted from standard non-radioactive kinase assay methodologies and is designed to measure the direct inhibitory effect of a compound on p38 kinase activity.[9]
Objective: To determine the IC50 value of an inhibitor against p38 MAPK.
Materials:
-
Cell lysate from stimulated cells (e.g., UV-treated NIH/3T3 cells).
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody.
-
Recombinant ATF-2 fusion protein (substrate).
-
Kinase Buffer.
-
ATP solution.
-
Test inhibitors (e.g., p38 Inhibitor IV) at various concentrations.
-
Phospho-ATF-2 (Thr71) Antibody for detection.
-
Reagents for Western blotting.
Procedure:
-
Immunoprecipitation of p38 MAPK:
-
Incubate cell lysates with the immobilized anti-phospho-p38 antibody overnight at 4°C to capture activated p38 kinase.[9]
-
Wash the beads several times with cell lysis buffer and kinase buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins via SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary Phospho-ATF-2 (Thr71) antibody to detect the phosphorylated substrate.[9]
-
Use a suitable secondary antibody and chemiluminescent reagent to visualize the results.
-
-
Data Analysis:
-
Quantify band intensity using densitometry.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Cytokine Release Assay
This protocol measures the ability of an inhibitor to block the production of inflammatory cytokines in immune cells, providing a measure of its cellular potency.
Objective: To determine the IC50 of an inhibitor for the suppression of LPS-induced cytokine release in human peripheral blood mononuclear cells (hPBMCs).[12]
Materials:
-
Isolated hPBMCs.
-
RPMI-1640 cell culture medium.
-
Lipopolysaccharide (LPS).
-
Test inhibitors (e.g., p38 Inhibitor IV) at various concentrations.
-
ELISA kit for human TNF-α or IL-1β.
Procedure:
-
Cell Plating:
-
Plate freshly isolated hPBMCs in a 96-well plate at a suitable density (e.g., 2 x 10^5 cells/well) and allow them to rest for 1-2 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with serial dilutions of the test inhibitor for 1 hour at 37°C. Include a vehicle-only control (e.g., DMSO).
-
-
Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated negative control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant (conditioned media).
-
Measure the concentration of TNF-α or IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 5. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. This compound ≥98% (HPLC) | 1638-41-1 [sigmaaldrich.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. This compound | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 16. selleck.co.jp [selleck.co.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Head-to-Head Comparison of p38 MAPK Inhibitors: SB-203580 vs. VX-745
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. As key regulators of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), p38 MAPKs, particularly the α and β isoforms, have emerged as significant therapeutic targets for a range of inflammatory diseases. This guide provides a head-to-head comparison of two well-characterized p38 MAPK inhibitors, SB-203580 and VX-745, focusing on their in vitro potency in both biochemical and cellular assays.
Comparative Analysis of Inhibitor Potency
SB-203580 and VX-745 are both potent inhibitors of the p38α and p38β isoforms. Their inhibitory activity has been quantified using both direct enzyme assays and cell-based functional assays that measure the downstream effects of p38 inhibition, such as the suppression of TNF-α release from stimulated immune cells. The half-maximal inhibitory concentrations (IC50) from these comparative assays are summarized below.
| Inhibitor | p38 Kinase Assay IC50 (nM) | TNF-α Release from THP-1 Cells IC50 (nM) |
| SB-203580 | 136 ± 64 | 72 ± 15 |
| VX-745 | 35 ± 14 | 29 ± 14 |
| Data presented as mean ± standard deviation. |
The data indicates that while both compounds are potent inhibitors of p38 MAPK, VX-745 exhibits greater potency in both the direct kinase assay and the cellular TNF-α release assay.
Signaling Pathway and Experimental Workflow
To provide context for the mechanism of action of these inhibitors and the assays used to evaluate them, the following diagrams illustrate the p38 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for TNF-α release assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the assays used to compare SB-203580 and VX-745.
p38 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 kinase. A common method is the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the purified active p38α enzyme and its substrate (e.g., ATF2) in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Serially dilute the test inhibitors (SB-203580 and VX-745) in the kinase buffer with a small percentage of DMSO.
-
-
Kinase Reaction:
-
Add the inhibitor solution to the wells of a 384-well plate.
-
Add the p38α enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.
-
Incubate the reaction at room temperature for a specified time, typically 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity.
-
In an ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
TNF-α Release Assay (Cell-Based Assay)
This assay measures the functional consequence of p38 inhibition in a cellular context. It quantifies the inhibition of TNF-α production in monocytic cells (like human THP-1 cells) stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Plating:
-
Culture human THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach the desired density.
-
Plate the cells in a 96-well plate at a specific density and allow them to adhere or stabilize.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the p38 inhibitors (SB-203580 and VX-745).
-
Pre-incubate the cells with the various concentrations of the inhibitors for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce the production and release of TNF-α.
-
Incubate the plates for a specified duration (e.g., 4-18 hours) to allow for cytokine production.
-
-
TNF-α Quantification:
-
Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the TNF-α concentration for each sample.
-
Determine the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated control without inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Choosing the Right Tool: A Comparative Guide to p38 MAP Kinase Inhibitor IV
For researchers, scientists, and drug development professionals navigating the complex landscape of signal transduction, the selection of a potent and selective kinase inhibitor is paramount. This guide provides an in-depth comparison of p38 MAP Kinase Inhibitor IV with other widely used p38 MAPK inhibitors, offering a comprehensive overview of their performance based on available experimental data to aid in making an informed decision for your research.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in inflammation has made it a key target for therapeutic intervention in a host of diseases. A variety of small molecule inhibitors have been developed to target p38 MAPK, each with distinct characteristics. This guide focuses on a comparative analysis of this compound against three other prominent inhibitors: SB203580, Doramapimod (BIRB 796), and Losmapimod.
At a Glance: Potency and Selectivity
A primary consideration when selecting a kinase inhibitor is its potency towards the target enzyme and its selectivity against other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against the different p38 MAPK isoforms.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Key Selectivity Notes |
| This compound | 130[1] | 550[1] | >1000 (≤23% inhibition at 1µM)[1] | >1000 (≤23% inhibition at 1µM)[1] | Exhibits much reduced activity against p38γ/δ, ERK1/2, and JNK1/2/3[1]. |
| SB203580 | 50 | 500 (p38β2) | - | - | Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα. |
| Doramapimod (BIRB 796) | 38[2][3] | 65[2][3] | 200[2][3] | 520[2][3] | High affinity for p38α (Kd = 0.1 nM). Also inhibits JNK2α2 (IC50 = 98 nM) and c-Raf-1 (IC50 = 1.4 µM)[4]. |
| Losmapimod | pKi = 8.1 | pKi = 7.6 | - | - | A selective, potent, and orally active inhibitor of p38α and p38β[5]. |
Note: IC50 and pKi values are dependent on assay conditions and may vary between different studies. The data presented here is for comparative purposes.
Cellular Activity: Inhibition of Inflammatory Cytokine Release
A critical functional readout for p38 MAPK inhibitors is their ability to suppress the production of pro-inflammatory cytokines in cellular models. A common assay involves stimulating peripheral blood mononuclear cells (PBMCs) or whole blood with lipopolysaccharide (LPS) to induce the release of cytokines like TNF-α and IL-1β.
Experimental evidence demonstrates that this compound is a highly effective inhibitor of cytokine release. In one key study, it was shown to be more effective than SB203580 in inhibiting LPS-induced IL-1β release from human PBMCs, achieving 100% inhibition at 100 µM compared to 50% inhibition by SB203580 at the same concentration[1]. In human cells, this compound has been shown to inhibit TNF-α and IL-1β production with IC50 values of 22 nM and 44 nM, respectively[6].
Doramapimod has also demonstrated potent inhibition of LPS-induced TNF-α production in human PBMCs with an IC50 of 21 nM[4]. Similarly, Losmapimod inhibits LPS-stimulated TNF-α release in human PBMCs with an IC50 of 100 nM[5].
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the p38 MAPK signaling pathway and the general workflow for evaluating their efficacy.
Figure 1. The p38 MAPK signaling cascade.
The diagram above illustrates the activation of p38 MAPK by extracellular stimuli, leading to the phosphorylation of downstream targets and subsequent cellular responses. p38 inhibitors act by blocking the activity of p38 kinase.
Figure 2. A generalized workflow for evaluating p38 MAPK inhibitors.
This workflow outlines the key steps in characterizing p38 inhibitors, from cell treatment to data analysis, providing a framework for comparative studies.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are representative protocols for key assays used to evaluate p38 MAPK inhibitors.
In Vitro p38 Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38 kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., ATF2)
-
This compound and other test compounds
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer.
-
Add the diluted inhibitors to the wells.
-
Add the recombinant p38α kinase to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced Cytokine Release Assay in Human PBMCs
This cellular assay assesses the inhibitor's efficacy in a more physiologically relevant context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in RPMI-1640 medium.
-
Prepare serial dilutions of the p38 inhibitors in culture medium.
-
Pre-treat the cells with the inhibitors for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants by centrifugation.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of cytokine release for each compound.
Western Blot Analysis of p38 MAPK Phosphorylation
This assay measures the inhibitor's ability to block the activation of p38 MAPK within the cell.
Materials:
-
Cell line (e.g., HeLa or THP-1)
-
Cell culture medium
-
Stimulant (e.g., Anisomycin or LPS)
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the p38 inhibitors for 1 hour.
-
Stimulate the cells with a p38 activator (e.g., Anisomycin for 30 minutes) to induce p38 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of p38 phosphorylation.
Why Choose this compound?
Based on the available data, several factors may lead a researcher to choose this compound over other inhibitors:
-
Superior Efficacy in Cellular Assays: The demonstration of 100% inhibition of LPS-induced IL-1β release at 100 µM, outperforming SB203580, suggests a potent effect in a key functional assay[1]. This high level of efficacy in a cellular context is a strong indicator of its potential for robust in vitro and in vivo effects.
-
Defined Selectivity Profile: While not as extensively profiled as some other inhibitors against a broad kinase panel in the readily available literature, the information that it exhibits significantly reduced activity against the closely related p38γ and p38δ isoforms, as well as other major MAPK pathways (ERK1/2 and JNK1/2/3), indicates a favorable selectivity profile[1]. This is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are indeed due to the inhibition of the p38α/β pathway.
-
Potent Inhibition of Key Inflammatory Cytokines: With IC50 values in the low nanomolar range for the inhibition of TNF-α and IL-1β production in human cells, this compound is a highly potent modulator of the inflammatory response[6].
References
- 1. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation | PLOS One [journals.plos.org]
- 6. This compound | TargetMol [targetmol.com]
Validating Experimental Findings: A Comparative Guide to Two p38 Inhibitors
For researchers, scientists, and drug development professionals, the reproducibility and specificity of experimental findings are paramount. This guide provides a framework for validating results obtained with a primary p38 mitogen-activated protein kinase (MAPK) inhibitor by employing a second, structurally distinct inhibitor. Here, we compare the well-established, ATP-competitive inhibitor SB203580 with the allosteric inhibitor BIRB 796 (Doramapimod) to illustrate this validation process.
Comparative Analysis of p38 Inhibitors
To effectively validate experimental findings, it is essential to understand the key characteristics of the inhibitors being used. The table below summarizes the properties of SB203580 and BIRB 796.
| Feature | SB203580 (Adezmapimod) | BIRB 796 (Doramapimod) |
| Mechanism of Action | ATP-competitive inhibitor of p38α and p38β.[4] | Allosteric inhibitor that binds to a unique pocket, stabilizing an inactive conformation of p38α, p38β, p38γ, and p38δ.[4] |
| Selectivity | Selective for p38α/β.[4] | High affinity for all p38 isoforms.[4] |
| IC50 (p38α) | ~50 nM[4] | ~38 nM[4] |
| Common Research Applications | Widely used as a tool compound to study the roles of p38 in inflammation and cell stress.[5] | Used in clinical trials for inflammatory diseases; serves as a potent and selective tool for p38 inhibition. |
Experimental Validation Workflow
The following diagram outlines a typical workflow for validating findings with a second p38 inhibitor.
Key Experimental Protocols
Below are detailed methodologies for essential experiments to confirm the on-target effects of p38 inhibitors.
Western Blot for Phosphorylated p38 and Downstream Targets
This experiment directly assesses the inhibition of the p38 signaling cascade.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the p38 inhibitors (SB203580 or BIRB 796) at various concentrations for the specified time. Include a vehicle control (e.g., DMSO).
-
To induce p38 activation, stimulate cells with an appropriate agonist (e.g., anisomycin, LPS, or TNF-α) for a short period before harvesting.[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to reduce non-specific antibody binding.[7][8]
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of p38 and its inhibition.
Protocol:
-
Reaction Setup:
-
Inhibitor Addition:
-
Add varying concentrations of the p38 inhibitor (SB203580 or BIRB 796) or a vehicle control to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
The level of substrate phosphorylation can be measured using several methods:
-
Radiolabeling: Use [γ-³²P]ATP and detect the incorporation of the radioactive phosphate into the substrate via autoradiography after SDS-PAGE.
-
Luminescence-based assays: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is proportional to kinase activity.[11][12]
-
Antibody-based detection: Use an antibody specific for the phosphorylated form of the substrate (e.g., phospho-ATF2) and detect via Western blot or ELISA.[9]
-
-
Cell Viability Assay (MTT/CCK-8)
This assay assesses the impact of p38 inhibition on cell proliferation and survival.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the p38 inhibitors (SB203580 or BIRB 796) and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Addition of Reagent:
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Living cells will metabolize the reagent to produce a colored formazan product.[13]
-
-
Measurement:
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.
-
p38 MAPK Signaling Pathway
Understanding the p38 signaling cascade is crucial for interpreting experimental results. The following diagram illustrates the key components of this pathway.
By systematically applying a second, mechanistically distinct p38 inhibitor and performing targeted validation experiments, researchers can significantly increase the confidence in their findings and ensure the observed biological effects are a direct consequence of p38 MAPK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. promega.com [promega.com]
- 12. Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to p38 MAP Kinase Inhibitors: Focus on Isoform Selectivity of p38 MAP Kinase Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the isoform selectivity of p38 MAP Kinase Inhibitor IV against other commonly used p38 MAPK inhibitors. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency and selectivity for the four p38 isoforms: α (alpha), β (beta), γ (gamma), and δ (delta).
Introduction to p38 MAP Kinase and Isoform Selectivity
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The four isoforms of p38 MAPK (α, β, γ, and δ) share sequence homology but differ in their tissue distribution, substrate specificity, and sensitivity to inhibitors.[1][2] This makes isoform-selective inhibition crucial for targeted therapeutic strategies and for dissecting the specific roles of each isoform in cellular signaling pathways.
p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the regulation of inflammatory responses. Upstream kinases, such as MKK3 and MKK6, dually phosphorylate and activate p38 MAPK in response to stimuli. Activated p38 then phosphorylates downstream transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Comparison of p38 Inhibitor Isoform Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected p38 inhibitors against the four p38 isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | p38α (IC50) | p38β (IC50) | p38γ (IC50) | p38δ (IC50) | Reference(s) |
| This compound | 0.13 µM | 0.55 µM | 5.47 µM | 8.63 µM | [3] |
| Doramapimod (BIRB 796) | 38 nM | 65 nM | 200 nM | 520 nM | [4][5] |
| SB202190 | 50 nM | 100 nM | - | - | [4] |
| SB203580 (Adezmapimod) | 50 nM | 500 nM | - | - | [5] |
| SB239063 | 44 nM | 44 nM | No Activity | No Activity | [4] |
| Neflamapimod (VX-745) | 10 nM | 220 nM | No Inhibition | - | [4] |
| Pamapimod (R-1503) | 14 nM | 480 nM | No Activity | No Activity | [4] |
| SD0006 | 16 nM | 677 nM | - | - | [4] |
| TAK-715 | 7.1 nM | 200 nM | No Inhibition | No Inhibition | [4] |
| VX-702 | - | 14-fold less potent vs α | - | - | [4] |
Note: "-" indicates data not available in the cited sources. IC50 values can vary depending on the assay conditions.
Experimental Protocols
The determination of inhibitor potency and selectivity against p38 MAPK isoforms is typically performed using in vitro kinase assays. Below is a generalized protocol for a biochemical kinase assay to determine IC50 values.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific p38 MAPK isoform by 50%.
Materials:
-
Recombinant human p38 MAPK isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., ATF2)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[6]
-
384-well plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the specific p38 MAPK isoform, and the diluted inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to all wells. The concentration of ATP should ideally be at or near the Km for each kinase isoform to ensure accurate and comparable IC50 values.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.
-
Signal Detection: Stop the kinase reaction and measure the amount of product formed. For example, with the ADP-Glo™ assay, a reagent is added that converts the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This guide provides a comparative overview of the isoform selectivity of this compound. The data indicates that this compound is a potent inhibitor of p38α and p38β, with significantly lower activity against the p38γ and p38δ isoforms.[3] When compared to other inhibitors, it exhibits a distinct selectivity profile. For example, while inhibitors like SB239063 show potent and equal inhibition of p38α and p38β with no activity towards γ and δ, others like Neflamapimod (VX-745) demonstrate a strong preference for p38α over p38β.[4] The choice of inhibitor should, therefore, be guided by the specific p38 isoform(s) of interest in the biological system under investigation. The provided experimental protocol offers a foundation for researchers to independently verify and expand upon these findings in their own laboratories.
References
A Head-to-Head Comparison of p38 MAP Kinase Inhibitors: IV vs. SB202190
For researchers in cellular signaling, inflammation, and drug discovery, the selection of a specific and potent p38 MAP kinase inhibitor is a critical experimental decision. This guide provides a comprehensive side-by-side comparison of two widely used pyridinyl imidazole-based inhibitors: p38 MAP Kinase Inhibitor IV and SB202190. We present their biochemical potency, isoform selectivity, and cellular activities, supported by detailed experimental protocols to aid in experimental design and data interpretation.
Biochemical Potency and Isoform Selectivity
Both this compound and SB202190 are ATP-competitive inhibitors targeting the p38 MAP kinase family. However, they exhibit distinct profiles in their potency towards different p38 isoforms.
| Inhibitor | p38α (MAPK14) IC50 | p38β (MAPK11) IC50 | p38γ (MAPK12) IC50 | p38δ (MAPK13) IC50 |
| This compound | 130 nM[1] | 550 nM[1] | 5.47 µM[1] | 8.63 µM[1] |
| SB202190 | 50 nM[2][3][4][5] | 100 nM[2][3][4][5] | Not widely reported | Not widely reported |
Key Observation: SB202190 demonstrates higher potency for p38α and p38β isoforms compared to this compound. Conversely, this compound has been characterized against all four isoforms, showing significantly less activity against p38γ and p38δ.[1]
Kinase Selectivity Profile
A critical consideration for any kinase inhibitor is its selectivity against a broader panel of kinases. Off-target effects can lead to misinterpretation of experimental results.
| Inhibitor | Selectivity Notes |
| This compound | Exhibits low activity (≤23% inhibition at 1 µM) against p38γ, p38δ, ERK1/2, and JNK1/2/3. |
| SB202190 | Highly selective for p38 kinases, with no significant inhibition of JNK or p42/44 MAPKs at concentrations up to 100 µM. |
Cellular Activities and Applications
The differential potency and selectivity of these inhibitors translate to distinct cellular effects and suitability for various research applications.
| Feature | This compound | SB202190 |
| LPS-induced Cytokine Release | More effective than SB203580 in inhibiting IL-1β release from human peripheral blood mononuclear cells (hPBMCs). | Inhibits LPS-induced TNF-α biosynthesis. |
| Autophagy | Not a primary reported effect. | A known inducer of autophagy.[3][4] |
| Apoptosis | Can induce apoptosis in certain cell types. | Inhibits endothelial cell apoptosis.[2][6] |
| Ferroptosis | Not a primary reported effect. | Significantly suppresses Erastin-dependent ferroptosis.[2][6] |
| Stem Cell Biology | Enhances reprogramming and iPS cell generation. | Promotes the stability of naive human pluripotent stem cells.[5] |
Visualizing the p38 MAPK Signaling Pathway
The p38 MAP kinase pathway is a central signaling cascade activated by cellular stress and inflammatory cytokines. Understanding this pathway is key to interpreting the effects of its inhibitors.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
To facilitate the direct comparison of these inhibitors in your research, we provide the following standard operating procedures.
In Vitro Kinase Inhibition Assay
This assay determines the IC50 value of an inhibitor against a specific p38 isoform.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT).
-
Dilute recombinant active p38 kinase (e.g., p38α) to the desired concentration in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., ATF2 peptide) in the kinase buffer.
-
Prepare serial dilutions of this compound and SB202190 in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Plate Setup:
-
Add the diluted inhibitors to a 96-well or 384-well plate. Include a DMSO-only control.
-
Add the diluted p38 kinase to each well.
-
Add the substrate to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific p38 isoform.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and detect the level of substrate phosphorylation. This can be achieved through various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures ADP production, which is proportional to kinase activity.
-
Western Blot: Using a phospho-specific antibody for the substrate.
-
ELISA: A plate-based immunoassay to quantify the phosphorylated substrate.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Cellular Western Blot for p38 Activation
This protocol assesses the ability of the inhibitors to block the phosphorylation of a downstream target of p38 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or THP-1) and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or SB202190 for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with a known p38 activator (e.g., anisomycin, LPS, or UV radiation) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target of p38 (e.g., phospho-MAPKAPK2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total MAPKAPK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Logical Comparison of Inhibitory Action
The choice between this compound and SB202190 depends on the specific experimental goals.
Caption: Decision tree for selecting a p38 inhibitor.
References
A Comparative Guide to p38 MAP Kinase Inhibitor IV: Performance and Advantages in Specific Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p38 MAP Kinase Inhibitor IV with other alternative inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental models.
Introduction to p38 MAP Kinase Inhibition
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors. Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, most notably inflammatory disorders, cancer, and neurodegenerative diseases. Consequently, inhibitors of p38 MAPK are valuable tools for both basic research and therapeutic development. This guide focuses on assessing the advantages of this compound in specific experimental contexts.
Mechanism of Action of this compound
This compound is a cell-permeable, ATP-competitive inhibitor that demonstrates selectivity for the p38α and p38β isoforms of the kinase. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to inflammatory and other cellular responses.
Comparative Data of p38 MAP Kinase Inhibitors
The following tables summarize the quantitative data on the performance of this compound and other commonly used p38 MAPK inhibitors.
Table 1: In Vitro Potency and Selectivity of p38 MAPK Inhibitors
| Inhibitor | Target Isoforms | IC50 (p38α) | IC50 (p38β) | IC50 (p38γ) | IC50 (p38δ) | Other Kinases Inhibited (at 1 µM) | Reference |
| This compound | p38α/β | 130 nM | 550 nM | ≤23% inhibition | ≤23% inhibition | ERK1/2, JNK1/2/3 (≤23% inhibition) | |
| SB 203580 | p38α/β | 300-500 nM (in THP-1 cells) | - | - | - | SAPK3, SAPK4, PKB | [1] |
| VX-745 (Neflamapimod) | p38α/β | 10 nM | 220 nM | No inhibition | - | >100-fold more potent for p38α than 119 other kinases | [2][3] |
IC50 values can vary depending on the assay conditions.
Table 2: Efficacy in Cellular Models of Inflammation
| Inhibitor | Cell Model | Stimulus | Cytokine Inhibited | IC50 / % Inhibition | Reference |
| This compound | Human PBMC | LPS | IL-1β | 100% inhibition at 100 µM | |
| SB 203580 | Human PBMC | LPS | IL-1β | 50% inhibition at 100 µM | |
| SB 203580 | THP-1 cells | LPS | Cytokine synthesis | 50-100 nM | [1] |
| VX-745 (Neflamapimod) | Human PBMC | LPS | IL-1β | 56 nM | [2] |
| VX-745 (Neflamapimod) | Human PBMC | LPS | TNFα | 52 nM | [2] |
Table 3: Efficacy in In Vivo Models
| Inhibitor | Animal Model | Disease Model | Dosing | Key Findings | Reference |
| VX-745 (Neflamapimod) | Rat | Adjuvant-Induced Arthritis | 5 mg/kg | ED50; 93% inhibition of bone resorption, 56% inhibition of inflammation | [2] |
| VX-745 (Neflamapimod) | Mouse | Collagen-Induced Arthritis | 2.5, 5, 10 mg/kg | 27%, 31%, and 44% improvement in inflammatory scores, respectively | [2] |
| VX-745 (Neflamapimod) | Aged Rat | Neuroinflammation | 1.5, 4.5 mg/kg | Improved performance in Morris Water Maze, reduced hippocampal IL-1β | [3] |
| SB 203580 | Rat | Iodoacetate-induced Osteoarthritis | 50 mg/kg p.o. b.i.d. | 45% inhibition of joint degeneration | |
| This compound | Mouse | DLB/PD model | - | Reduced αSCM-induced IL-1β expression by ~50% in microglia | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
p38 Kinase Activity Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a p38 substrate.
Materials:
-
Active p38α kinase
-
ATF-2 (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-³²P]ATP
-
This compound or other test compounds
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing active p38α kinase, ATF-2 substrate, and the test inhibitor at various concentrations in kinase assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[5][6]
LPS-Induced Cytokine Release in Human PBMCs
This cellular assay assesses the efficacy of inhibitors in a more physiologically relevant context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
ELISA kits for the cytokines of interest (e.g., IL-1β, TNFα)
Procedure:
-
Isolate PBMCs from healthy human donor blood using a density gradient centrifugation method.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration and determine the IC50 value.[2]
In Vivo LPS-Induced Inflammation Model in Mice
This in vivo model evaluates the systemic anti-inflammatory effects of the inhibitors.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds formulated for in vivo administration
-
Saline or vehicle control
-
Blood collection supplies
-
ELISA kits for murine cytokines (e.g., TNFα, IL-6)
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer the test inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.
-
Inject mice with a sublethal dose of LPS (e.g., 1 mg/kg, intraperitoneally).
-
At a specified time point post-LPS injection (e.g., 1-2 hours for peak TNFα), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Prepare plasma or serum from the blood samples.
-
Measure the levels of inflammatory cytokines in the plasma or serum using specific ELISA kits.
-
Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group to determine the in vivo efficacy.[7][8][9][10][11]
Visualizing Pathways and Workflows
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of intervention for this compound.
Experimental Workflow for Inhibitor Screening
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Brain-Targeted Antagonism of p38 MAPKα Reduces Hippocampal IL-1β Levels and Improves Morris Water Maze Performance in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice [bio-protocol.org]
- 8. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis [bio-protocol.org]
- 9. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 10. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
p38 MAP Kinase Inhibitor IV proper disposal procedures
Proper disposal of p38 MAP Kinase Inhibitor IV is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Safety and Disposal Information Summary
Before handling this compound, it is essential to consult the Safety Data Sheet (SDS) for the specific product you are using. The following table summarizes key quantitative and safety data for this compound (CAS Number: 1638-41-1).
| Property | Value |
| Chemical Name | 2,2ʹ-Sulfonyl-bis-(3,4,6-trichlorophenol) |
| CAS Number | 1638-41-1 |
| Molecular Formula | C₁₂H₄Cl₆O₄S |
| Appearance | White to beige powder[1][2] |
| Solubility | Soluble in DMSO at 5 mg/mL (with warming)[1][2] |
| Storage Temperature | 2-8°C[1][2] |
| Storage Class Code | 11 - Combustible Solids[1] |
| Waste Disposal | Must be disposed of in accordance with national and local regulations. Leave chemicals in original containers if possible. Do not mix with other waste. Handle uncleaned containers as the product itself.[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[4] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary for the safe disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves. This waste should be segregated as chemical waste.
-
Liquid Waste: This includes solutions containing the inhibitor, such as stock solutions in DMSO or experimental media. This waste must be collected separately. Do not dispose of solutions containing this inhibitor down the drain.[3][5]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the inhibitor should be disposed of in a designated sharps container.
2. Container Selection and Labeling:
-
Use containers that are compatible with the waste type. For solid waste, a securely sealed plastic bag or a labeled, sealed container is appropriate. For liquid waste, use a labeled, leak-proof container, preferably glass for solvent-based solutions, with a screw-top cap.[5][6]
-
All waste containers must be clearly labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the CAS number (1638-41-1), the primary hazard (e.g., "Chemical Waste"), and the name of the principal investigator or lab.[5]
3. Waste Accumulation and Storage:
-
Store waste containers in a designated, secure area within the laboratory, away from incompatible materials.[7]
-
Liquid waste containers should be stored in secondary containment trays to prevent spills.[6]
-
Do not overfill waste containers. It is recommended to arrange for disposal when the container is about 75% full.[5]
4. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and authorized to do so.
5. Accidental Spills:
-
In the event of a spill, evacuate the immediate area.
-
Alert your supervisor and follow your institution's spill response procedures.
-
For a small spill of the powder, carefully collect it without creating dust. For a liquid spill, absorb it with an inert material.
-
All cleanup materials must be disposed of as hazardous waste.[8]
Visual Guides
The following diagrams illustrate the p38 MAPK signaling pathway and the logical workflow for the disposal of this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound.
Caption: A simplified diagram of the p38 MAPK signaling cascade, indicating the point of action for this compound.
References
- 1. This compound = 98 HPLC 1638-41-1 [sigmaaldrich.com]
- 2. p38 MAP 激酶抑制剂 IV ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. a.storyblok.com [a.storyblok.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
